molecular formula C14H21N3O B182740 N'-(1-Methylazepan-4-yl)benzohydrazide CAS No. 110406-94-5

N'-(1-Methylazepan-4-yl)benzohydrazide

Cat. No.: B182740
CAS No.: 110406-94-5
M. Wt: 247.34 g/mol
InChI Key: HJCSHXABAVJCGJ-UHFFFAOYSA-N
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Description

N'-(1-Methylazepan-4-yl)benzohydrazide is a useful research compound. Its molecular formula is C14H21N3O and its molecular weight is 247.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(1-methylazepan-4-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H21N3O/c1-17-10-5-8-13(9-11-17)15-16-14(18)12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCSHXABAVJCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)NNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110406-94-5
Record name 1-Benzoyl-2-(1-methylhexahydro-1H-azepin-4-yl)diazane
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Record name 1-benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl] diazane
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Record name 1-BENZOYL-2-(1-METHYLHEXAHYDRO-1H-AZEPIN-4-YL)DIAZANE
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Foundational & Exploratory

N'-(1-Methylazepan-4-yl)benzohydrazide synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N'-(1-Methylazepan-4-yl)benzohydrazide

Executive Summary

This compound is a significant chemical intermediate, notably serving as a precursor in the synthesis of various pharmaceutical agents, including the antiallergy drug Azelastine.[1][2] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, designed for researchers and professionals in drug development and organic chemistry. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, from precursor synthesis to the core coupling reaction and final product characterization. The featured methodology is a robust two-step sequence involving the initial synthesis of benzoic hydrazide followed by a strategic reductive amination with 1-methylazepan-4-one. This approach is selected for its efficiency, high yield, and the relative stability of its intermediates.

Strategic Approach: Retrosynthetic Analysis

A logical deconstruction of the target molecule, this compound, reveals a clear synthetic strategy. The core bond connecting the benzoyl and azepane moieties is a hydrazide linkage. This bond can be formed through the reaction of a carbonyl group with a hydrazine derivative. Specifically, this points to a reductive amination pathway, a powerful and widely used method in amine synthesis.[3] The key disconnection is made across the N-N bond of the substituted hydrazine, identifying two primary precursors: Benzoic Hydrazide and 1-Methylazepan-4-one .

G Target This compound Disconnection C-N Bond Formation (Reductive Amination) Target->Disconnection Precursor1 Benzoic Hydrazide Disconnection->Precursor1 Precursor2 1-Methylazepan-4-one Disconnection->Precursor2 SubPrecursor1 Methyl Benzoate Precursor1->SubPrecursor1 From SubPrecursor2 Hydrazine Hydrate Precursor1->SubPrecursor2 From

Caption: Retrosynthetic analysis of the target compound.

Precursor Synthesis and Sourcing

Synthesis of Benzoic Hydrazide

Benzoic hydrazide is a foundational precursor that can be reliably synthesized in the laboratory. The most common and efficient method involves the hydrazinolysis of a benzoic acid ester, typically methyl benzoate, with hydrazine hydrate.[4] This reaction is a classic example of nucleophilic acyl substitution.

Mechanism Insight: Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate then collapses, expelling methanol as a leaving group to form the stable hydrazide product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating under reflux.[4][5]

Experimental Protocol: Synthesis of Benzoic Hydrazide

  • Setup: To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add methyl benzoate (1.0 eq) and methanol (as a solvent).

  • Reagent Addition: Add hydrazine hydrate (85% solution, ~1.2 eq) to the flask.[5]

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product, benzoic hydrazide, will often precipitate as a white solid.[4]

  • Isolation: Filter the solid precipitate and wash thoroughly with cold water to remove any unreacted hydrazine hydrate.

  • Purification: The crude product can be recrystallized from ethanol or an ethanol-water mixture to yield pure benzoic hydrazide as white crystals.

Sourcing of 1-Methylazepan-4-one

1-Methylazepan-4-one (CAS No: 1859-33-2) is a cyclic ketone that forms the second key part of the final molecule.[6][7] While its synthesis is documented, it is often more practical for laboratory-scale preparations to source this precursor commercially as its hydrochloride salt (CAS No: 19869-42-2).[][9][10]

Critical Consideration: Prior to use, the hydrochloride salt must be neutralized to the free base. This is typically achieved by dissolving the salt in water and adding a suitable base (e.g., sodium carbonate or sodium hydroxide) until the solution is alkaline. The free base can then be extracted into an organic solvent like dichloromethane or ethyl acetate, dried, and the solvent evaporated to yield the pure ketone. It is crucial to verify the purity of the obtained ketone by NMR or GC-MS before proceeding.

Core Synthesis: Reductive Amination

The central transformation in this synthesis is the coupling of benzoic hydrazide and 1-methylazepan-4-one. This proceeds via a reductive amination, which occurs in two distinct stages within a single pot: the formation of a hydrazone intermediate, followed by its immediate reduction to the final product.[3][11]

Mechanism Insight:

  • Step 1 (Condensation): Benzoic hydrazide acts as a nucleophile, attacking the carbonyl carbon of 1-methylazepan-4-one. This is followed by dehydration to form an N-acylhydrazone intermediate. This step is typically catalyzed by a weak acid.

  • Step 2 (Reduction): A selective reducing agent is used to reduce the C=N double bond of the hydrazone to a single bond, yielding the final this compound.[3] The choice of reducing agent is critical; it must be capable of reducing the imine-like hydrazone without affecting the amide carbonyl group. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation due to its mildness and high selectivity for imines over ketones.[12]

G cluster_0 Precursor Synthesis cluster_1 Core Reaction MB Methyl Benzoate BH Benzoic Hydrazide MB->BH Reflux HH Hydrazine Hydrate HH->BH Hydrazone Hydrazone Intermediate BH->Hydrazone Condensation Ketone 1-Methylazepan-4-one Ketone->Hydrazone Product N'-(1-Methylazepan-4-yl) benzohydrazide Hydrazone->Product Reduction (e.g., NaBH(OAc)3)

Caption: Overall synthetic workflow for the target compound.

Experimental Protocol: Synthesis of this compound

  • Setup: In a dry, inert atmosphere (e.g., under nitrogen), charge a round-bottomed flask with 1-methylazepan-4-one (1.0 eq), benzoic hydrazide (1.05 eq), and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[12]

  • Condensation: Add a catalytic amount of acetic acid to facilitate the formation of the hydrazone intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the stirred mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise over 20-30 minutes. Be cautious as the reaction may be exothermic.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's completion using TLC or LC-MS.

  • Work-up (Quenching): Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Product Characterization

The identity and purity of the final compound must be confirmed through standard analytical techniques.

  • NMR Spectroscopy: ¹H NMR spectroscopy should confirm the presence of all expected protons, including signals for the aromatic protons of the benzoyl group, the N-methyl group on the azepane ring, and the protons of the azepane ring itself.[13] ¹³C NMR will show a characteristic signal for the amide carbonyl carbon in the range of 165-170 ppm, along with signals for the aromatic and aliphatic carbons.[13]

  • Mass Spectrometry: The molecular weight of the compound is 247.34 g/mol .[1][14] Mass spectrometry (e.g., ESI-MS) should show a prominent ion corresponding to [M+H]⁺ at m/z 248.17.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3200-3300 cm⁻¹) and the C=O stretch of the amide group (around 1640-1660 cm⁻¹).

Data Summary

The following table presents expected outcomes for the described synthetic pathway.

StepReactantsProductTypical YieldPurity (Post-Purification)
1. Hydrazinolysis Methyl Benzoate, Hydrazine HydrateBenzoic Hydrazide85-95%>98%
2. Reductive Amination Benzoic Hydrazide, 1-Methylazepan-4-oneThis compound70-85%>99% (by HPLC)

Conclusion

The synthesis of this compound is efficiently achieved through a well-established, two-part strategy. The initial preparation of benzoic hydrazide via hydrazinolysis of an ester provides a stable and reliable precursor. The subsequent core reaction, a one-pot reductive amination with 1-methylazepan-4-one using a mild reducing agent like sodium triacetoxyborohydride, offers high selectivity and good yields. This technical guide provides a robust and logical framework for the successful laboratory-scale synthesis of this valuable pharmaceutical intermediate.

References

  • Cobalt-Catalyzed Enantioselective Reductive Amination of Ketones with Hydrazides . Organic Letters. Available at: [Link]

  • Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives . Egyptian Journal of Chemistry. Available at: [Link]

  • Synthesis of benzoic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide . Molbase. Available at: [Link]

  • Cobalt-Catalyzed Enantioselective Reductive Amination of Ketones with Hydrazides . ACS Publications. Available at: [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor . PubMed Central (PMC). Available at: [Link]

  • Benzoic acid hydrazide derivatives and compositions. Google Patents.
  • N'-(1-Methylazepan-4-yl)benzohydrazine-d5 . Pharmaffiliates. Available at: [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives . Biointerface Research in Applied Chemistry. Available at: [Link]

  • Reductive amination . Wikipedia. Available at: [Link]

  • Reductive Amination . Chemistry LibreTexts. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. Available at: [Link]

  • 1-Methylazepan-4-one . LookChem. Available at: [Link]

  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs . ResearchGate. Available at: [Link]

  • This compound | CAS:110406-94-5 . Ark Pharma Scientific Limited. Available at: [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity . PubMed Central (PMC). Available at: [Link]

  • 1-methylazepan-4-one Hydrochloride . PubChem. Available at: [Link]

  • Benzohydrazides: As potential bio-active agents . The Pharma Innovation Journal. Available at: [Link]

  • Synthesis of Biological Active N'-(1-(4-Hydroxycumarinyl)Ethylidene) Benzohydrazides . Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives . MDPI. Available at: [Link]

  • Synthesis of 2,5-Diaryloxadiazinones . Organic Syntheses. Available at: [Link]

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to N'-(1-Methylazepan-4-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-(1-Methylazepan-4-yl)benzohydrazide is a heterocyclic compound primarily recognized as a key intermediate in the synthesis of the second-generation antihistamine and anti-inflammatory agent, Azelastine.[1][2] While extensive research has elucidated the pharmacological profile of Azelastine, its precursor, this compound, remains largely uncharacterized in terms of its own biological activity and mechanism of action. This technical guide addresses this knowledge gap by presenting a hypothesized mechanism of action for this compound, grounded in its structural relationship to Azelastine and the known bioactivities of the benzohydrazide scaffold. We further provide a comprehensive roadmap for the experimental validation of this proposed mechanism, empowering researchers to explore the therapeutic potential of this intriguing molecule.

Introduction: Beyond a Synthetic Intermediate

This compound (CAS No. 110406-94-5) is a molecule of significant interest in medicinal chemistry.[1] Its structure uniquely combines a flexible seven-membered azepane ring with a pharmacologically versatile benzohydrazide moiety. To date, its primary role has been documented as a crucial building block in the synthesis of Azelastine, a potent H1-receptor antagonist with a multi-faceted anti-inflammatory profile.[3][4] However, to confine the scientific narrative of this compound to its role as a mere precursor would be to overlook its potential intrinsic biological activities. The benzohydrazide class of compounds is well-documented for a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This guide, therefore, ventures into the uncharted territory of its inherent mechanism of action.

A Hypothesized Mechanism of Action: Insights from a Progeny

In the absence of direct experimental evidence, a plausible mechanism of action for this compound can be postulated by dissecting its structural components and its lineage to Azelastine. We hypothesize a dual-action mechanism centered on histamine H1 receptor antagonism and modulation of inflammatory pathways.

Primary Postulate: Histamine H1 Receptor Antagonism

Azelastine's principal mechanism of action is its potent and selective antagonism of the histamine H1 receptor.[5][6][7] This action is responsible for its efficacy in mitigating the symptoms of allergic rhinitis and conjunctivitis. Given that this compound constitutes a significant portion of the Azelastine structure, it is reasonable to hypothesize that it may also possess an affinity for the H1 receptor, albeit likely with a different potency. The N-methylazepane group, a key feature for receptor interaction in many compounds, is present in the intermediate. We propose that this compound acts as a competitive antagonist at the H1 receptor, preventing histamine binding and subsequent downstream signaling that leads to allergic symptoms.

Hypothesized H1 Receptor Antagonism Hypothesized H1 Receptor Antagonism Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds G_protein Gq/11 Protein H1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Generates Allergic_Response Allergic Response (e.g., vasodilation, itching) IP3_DAG->Allergic_Response Leads to Compound This compound Compound->H1R Competitively Inhibits

Caption: Hypothesized competitive antagonism of the histamine H1 receptor by this compound.

Secondary Postulate: Modulation of Inflammatory Pathways

Azelastine exhibits a broader anti-inflammatory profile beyond simple H1 antagonism, including the stabilization of mast cells and the inhibition of various inflammatory mediators like leukotrienes and cytokines.[4][5][8] The benzohydrazide scaffold is known to be a privileged structure in the development of anti-inflammatory agents. Therefore, we propose that this compound may also exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), or by interfering with the NF-κB signaling pathway.

A Roadmap for Experimental Validation

The following experimental workflows are designed to systematically investigate and validate the hypothesized mechanism of action of this compound.

Experimental Validation Workflow Experimental Validation Workflow cluster_invitro In Vitro Assays cluster_insilico In Silico Modeling Receptor_Binding Receptor Binding Assays (Histamine H1 Receptor) Cell_Based Cell-Based Assays (Mast Cell Degranulation, Cytokine Release) Receptor_Binding->Cell_Based Enzyme_Inhibition Enzyme Inhibition Assays (COX-1/2, 5-LOX) Enzyme_Inhibition->Cell_Based Signaling_Pathway Signaling Pathway Analysis (NF-κB Activation) Cell_Based->Signaling_Pathway Data_Analysis Data Analysis & Interpretation Signaling_Pathway->Data_Analysis Docking Molecular Docking (H1 Receptor, COX/LOX) QSAR QSAR Studies (Comparison with known ligands) Docking->QSAR QSAR->Data_Analysis Hypothesis Hypothesized Mechanism of Action Hypothesis->Receptor_Binding Hypothesis->Enzyme_Inhibition Hypothesis->Docking Mechanism_Elucidation Mechanism of Action Elucidation Data_Analysis->Mechanism_Elucidation

Caption: A structured workflow for the experimental validation of the hypothesized mechanism of action.

In Vitro Experimental Protocols
  • Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

    • Incubate the cell membranes with a known concentration of a radiolabeled H1 antagonist (e.g., [³H]-pyrilamine) in the absence and presence of increasing concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate the IC50 value from the competition binding curve and determine the Ki using the Cheng-Prusoff equation.

  • Rationale: This assay will provide quantitative data on the direct interaction of the compound with the hypothesized primary target.

  • Objective: To assess the ability of this compound to stabilize mast cells and inhibit the release of histamine and other inflammatory mediators.

  • Methodology:

    • Culture a suitable mast cell line (e.g., RBL-2H3 cells).

    • Sensitize the cells with anti-DNP IgE overnight.

    • Pre-incubate the sensitized cells with varying concentrations of this compound.

    • Induce degranulation by challenging the cells with DNP-HSA.

    • Measure the release of β-hexosaminidase (a marker for degranulation) into the supernatant using a colorimetric assay.

    • Optionally, measure histamine release using an ELISA kit.

  • Rationale: This functional assay will evaluate the compound's potential to modulate a key event in the allergic inflammatory cascade.

In Silico Modeling
  • Objective: To predict the binding mode and affinity of this compound to the histamine H1 receptor and key inflammatory enzymes.

  • Methodology:

    • Obtain the crystal structures of the human histamine H1 receptor (e.g., PDB ID: 3RZE) and inflammatory targets like COX-2 (e.g., PDB ID: 5IKR) from the Protein Data Bank.

    • Prepare the protein structures by adding hydrogens, assigning charges, and minimizing energy.

    • Generate a 3D conformer of this compound and optimize its geometry.

    • Perform molecular docking using software such as AutoDock Vina or Glide to predict the binding pose and estimate the binding energy.

  • Rationale: In silico docking can provide valuable structural insights into the potential interactions between the compound and its targets, guiding further experimental design.

Quantitative Data on Related Benzohydrazide Derivatives

While specific quantitative data for this compound is not publicly available, the following table summarizes the reported biological activities of other benzohydrazide derivatives to provide a contextual framework for its potential potency.

DerivativeBiological ActivityPotency (IC50/MIC)Reference
2-amino-4-chlorobenzohydrazideParaoxonase 1 (PON1) InhibitionKI = 38.75 ± 12.21 μM[9]
(E)-N'-((1-chloro-3,4-dihydronaphthalen-2-yl)methylene)benzohydrazideAnti-prostate Cancer-[10]
N'-(substituted)-4-(butan-2-lideneamino) benzohydrazidesAntimicrobial--
2/3-bromo-N'-(substituted benzylidene/3 phenylallylidene) benzohydrazidesAnticancer (HCT 116)IC50 = 1.88 ± 0.03 µM-

Conclusion and Future Directions

This compound stands at a fascinating intersection of synthetic chemistry and pharmacology. While its role as a precursor to Azelastine is well-established, its intrinsic biological activity remains a compelling area for future investigation. The hypothesized dual mechanism of H1 receptor antagonism and anti-inflammatory modulation presented in this guide provides a robust framework for initiating such studies. The detailed experimental protocols offer a clear path forward for researchers to not only validate this hypothesis but also to potentially uncover novel therapeutic applications for this compound. The exploration of such well-characterized synthetic intermediates represents a promising and resource-efficient strategy in the ongoing quest for new and effective therapeutic agents.

References

  • Azelastine. Drug Central. [Link]

  • What is the mechanism of action for azelastine?. Dr.Oracle. [Link]

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  • What is the mechanism of action (MOA) of azelastine hydrochloride?. Dr.Oracle. [Link]

  • Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis. PMC - PubMed Central. [Link]

  • Azelastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index | Pediatric Oncall. [Link]

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  • Biological evaluation and in silico study of benzohydrazide derivatives as paraoxonase 1 inhibitors. ResearchGate. [Link]

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  • SYNTHESIS, CHARACTERIZATION, IN SILICO STUDIES AND BIOLOGICAL EVALUATION OF N-(2,5-DIMETHYL-1H-PYRROL-1-YL) ISONICOTINAMIDE. Indo American Journal of Pharmaceutical Research. [Link]

  • Corrigendum: Design, Synthesis, and Biological Evaluation of (E)-N'-((1-Chloro-3,4-Dihydronaphthalen-2-yl)Methylene)Benzohydrazide Derivatives as Anti-prostate Cancer Agents. NIH. [Link]

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The Multifaceted Biological Activities of Benzohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

Benzohydrazide derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these compounds. We will delve into their significant roles as antimicrobial, anticancer, and enzyme-inhibiting agents, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of benzohydrazide derivatives in their discovery pipelines.

Introduction: The Chemical Versatility and Biological Significance of the Benzohydrazide Scaffold

The benzohydrazide core, characterized by a benzene ring attached to a hydrazide moiety (-CONHNH2), serves as a crucial pharmacophore in a multitude of biologically active compounds.[1][4] Its ability to form stable Schiff bases through condensation with various aldehydes and ketones allows for the generation of diverse chemical libraries with a wide range of pharmacological properties.[2] This inherent synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, makes the benzohydrazide scaffold a cornerstone in modern drug discovery.[1][5] These derivatives have shown promise as anticonvulsant, antioxidant, anti-inflammatory, antimalarial, antimicrobial, antimycobacterial, and antitumoral agents.[5]

Antimicrobial Activity: A Renewed Approach to Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[2] Benzohydrazide derivatives have demonstrated considerable potential in this arena, exhibiting activity against a range of bacterial and fungal strains.[1][2]

Mechanism of Action

The antimicrobial efficacy of benzohydrazide derivatives is often attributed to the azomethine group (-C=N-) formed in their Schiff base derivatives. This functional group is believed to interfere with microbial growth through various mechanisms, including the inhibition of essential enzymes and disruption of cell wall synthesis.

Synthesis and Evaluation of Antimicrobial Benzohydrazide Derivatives

A common synthetic route involves the condensation of a substituted benzohydrazide with an aromatic aldehyde.[2][6] The choice of substituents on both the benzohydrazide and aldehyde moieties plays a crucial role in modulating the antimicrobial activity.

Experimental Protocol: Synthesis of a Novel Benzohydrazide Schiff Base [2][6][7]

This protocol outlines the synthesis of a chalcone-like benzohydrazide derivative, a class of compounds that has shown promising antibacterial properties.[6]

  • Preparation of the Benzohydrazide Intermediate: React an aromatic ester, such as methyl salicylate (from wintergreen oil), with hydrazine monohydrate to form the corresponding hydrazide (e.g., salicyl hydrazide).[6] This reaction is typically carried out by stirring the reactants at room temperature.[6]

  • Preparation of the Aldehyde Component: An appropriately substituted aldehyde, such as 5-bromovanillin, can be used. The introduction of a halogen, like bromine, can enhance the biological activity.[6]

  • Condensation Reaction: The synthesized benzohydrazide (e.g., salicyl hydrazide) is then reacted with the aldehyde (e.g., 5-bromovanillin) in a suitable solvent like methanol.[6][7] The reaction mixture is stirred at room temperature for several hours.[6][7]

  • Work-up and Purification: The resulting precipitate, the benzohydrazide Schiff base derivative, is filtered, washed with a solvent like petroleum ether, and dried.[2][7] Further purification can be achieved by recrystallization from a solvent such as ethanol.[2][7]

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[2][6][8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method) [9][10][11]

This method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.

  • Prepare Mueller-Hinton Agar Plates: Allow the plates to reach room temperature and ensure the surface is dry.[9]

  • Prepare Bacterial Inoculum: Select 3-5 isolated colonies from a fresh (18-24 hour) culture and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[9] This must be done within 15 minutes of inoculating the plate.[9]

  • Inoculate the Agar Plate: Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess liquid by pressing it against the inside of the tube.[11] Streak the swab across the entire surface of the agar plate three times, rotating the plate approximately 60 degrees each time to ensure even coverage.[9][11] Finally, swab the rim of the agar.[9]

  • Apply Antimicrobial Disks: Aseptically place paper disks impregnated with the synthesized benzohydrazide derivatives onto the inoculated agar surface.[9] Ensure the disks are at least 24 mm apart.[9] Gently press each disk to ensure complete contact with the agar.[9]

  • Incubation: Invert the plates and incubate at 37°C for 16-20 hours.[2][12]

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.[10][11] The size of the zone is indicative of the antimicrobial activity.

Anticancer Activity: Targeting Key Pathways in Oncology

Benzohydrazide derivatives have garnered significant attention for their potent anticancer activities against various cancer cell lines.[1][13] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[13]

Mechanism of Action: EGFR Kinase Inhibition

A prominent mechanism of anticancer activity for some benzohydrazide derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.[13][14] Overexpression or abnormal activation of EGFR is a common feature in many solid tumors, making it a prime target for cancer therapy.[13] Certain benzohydrazide derivatives containing dihydropyrazole moieties have been shown to be potent EGFR inhibitors.[13][14]

Signaling Pathway Diagram: EGFR Inhibition by Benzohydrazide Derivatives

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Benzohydrazide Benzohydrazide Derivative Benzohydrazide->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes EGF EGF EGF->EGFR Binds

Caption: EGFR signaling pathway and its inhibition by benzohydrazide derivatives.

Synthesis and Evaluation of Anticancer Benzohydrazide Derivatives

The synthesis of anticancer benzohydrazide derivatives often involves the incorporation of specific heterocyclic moieties, such as dihydropyrazole, which can enhance their binding to target enzymes like EGFR.[13]

Experimental Protocol: Synthesis of Benzohydrazide-Dihydropyrazole Hybrids [13]

  • Synthesis of Chalcones: Substituted acetophenones are reacted with naphthaldehyde in ethanol at room temperature to yield diverse substituted chalcones.[13]

  • Synthesis of the Benzohydrazide Moiety: Methyl 4-hydrazinylbenzoate is synthesized from 4-hydrazinylbenzoic acid in methanol.[13]

  • Cyclization Reaction: The synthesized chalcones are then cyclized with methyl 4-hydrazinylbenzoate in refluxing ethanol to produce the final benzohydrazide derivatives containing dihydropyrazole moieties.[13]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [13][15][16][17][18]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa, HepG2) in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/mL) and incubate for 24 hours.[13][17]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzohydrazide derivatives for a specified period (e.g., 72 hours).[17]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 1-4 hours.[15][17] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[15]

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Benzohydrazide Derivatives

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)HepG2 IC50 (µM)EGFR Inhibition IC50 (µM)
H20 0.460.290.150.210.08
Erlotinib (Control) 0.03

Data adapted from a study on benzohydrazide derivatives containing dihydropyrazoles.[13][14]

Enzyme Inhibition: A Broad Therapeutic Scope

Beyond their antimicrobial and anticancer properties, benzohydrazide derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological processes.[19] Their inhibition has therapeutic applications in conditions like glaucoma and hypertension.[19] Several benzohydrazide derivatives have been shown to be effective inhibitors of human CA isozymes I and II.[19]

Cholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the management of Alzheimer's disease.[20] Novel 2-benzoylhydrazine-1-carboxamides have demonstrated dual inhibition of both AChE and BChE, with some compounds showing activity comparable to the drug rivastigmine.[20][21]

Urease Inhibition

Urease is an enzyme that plays a role in the pathogenesis of infections caused by Helicobacter pylori.[3] N'-benzylidene-4-tert-butylbenzohydrazide derivatives have shown potent in vitro urease inhibitory activity.[3]

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme_Sol Prepare Enzyme Solution Incubate Incubate Enzyme with Inhibitor Enzyme_Sol->Incubate Substrate_Sol Prepare Substrate Solution Add_Substrate Add Substrate to Initiate Reaction Substrate_Sol->Add_Substrate Inhibitor_Sol Prepare Inhibitor (Benzohydrazide) Solutions Inhibitor_Sol->Incubate Incubate->Add_Substrate Incubate_Reaction Incubate for a Defined Time Add_Substrate->Incubate_Reaction Measure_Signal Measure Product Formation (e.g., Spectrophotometry) Incubate_Reaction->Measure_Signal Calculate_Activity Calculate % Inhibition Measure_Signal->Calculate_Activity Determine_IC50 Determine IC50 Value Calculate_Activity->Determine_IC50

Sources

A Prototypical Framework for the Characterization of N'-(1-Methylazepan-4-yl)benzohydrazide: Solubility and Stability

Author: BenchChem Technical Support Team. Date: February 2026

A Note on a Novel Compound: The subject of this guide, N'-(1-Methylazepan-4-yl)benzohydrazide, is a novel chemical entity with limited to no data available in the public domain. Therefore, this document serves as a prototypical framework, outlining the essential studies and methodologies that would be employed to characterize its solubility and stability. The protocols and data presented are based on established principles for analogous benzohydrazide derivatives and serve as a predictive guide for researchers and drug development professionals.

Introduction

This compound is a hydrazide derivative incorporating a benzoyl group and a substituted azepane ring. The hydrazide functional group is a key structural motif in many pharmacologically active compounds, known for its ability to form hydrogen bonds and coordinate with metal ions. However, the hydrazide moiety can also be susceptible to hydrolysis and oxidation, making a thorough understanding of its stability a critical aspect of preclinical development. The azepane ring, a seven-membered saturated heterocycle, introduces a degree of conformational flexibility and basicity (due to the tertiary amine) that will significantly influence the molecule's physicochemical properties, including its solubility and stability profile.

This guide provides a comprehensive overview of the experimental workflows required to establish a robust solubility and stability profile for this compound, a crucial step in its journey from a promising hit to a viable drug candidate.

Part 1: Solubility Profiling

A compound's solubility is a critical determinant of its bioavailability and developability. Poor aqueous solubility can lead to low absorption and erratic in vivo exposure, while insufficient solubility in organic solvents can complicate formulation and manufacturing processes. The following sections detail a multi-faceted approach to thoroughly characterizing the solubility of this compound.

Aqueous Solubility (pH-Dependent)

The presence of the basic nitrogen in the azepane ring suggests that the aqueous solubility of this compound will be highly dependent on pH. Understanding this relationship is fundamental for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0) to mimic various sections of the GI tract.

  • Equilibration: Add an excess of this compound to each buffer in separate vials. The excess solid ensures that a saturated solution is achieved.

  • Incubation: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) against the corresponding pH of each buffer to generate the pH-solubility profile.

The compound is expected to exhibit higher solubility at lower pH values where the azepane nitrogen is protonated, forming a more soluble salt. As the pH increases towards and beyond the pKa of the tertiary amine, the compound will transition to its less soluble free base form.

Table 1: Predicted pH-Dependent Aqueous Solubility of this compound at 25°C

pHPredicted Solubility (µg/mL)Predicted Form
1.2> 1000Predominantly Salt
4.5500 - 1000Mixture
6.850 - 100Predominantly Free Base
7.4< 50Predominantly Free Base
Biorelevant Media Solubility

To better predict in vivo performance, solubility should also be assessed in biorelevant media that simulate the composition of intestinal fluids.

  • Fasted State Simulated Intestinal Fluid (FaSSIF): This medium contains bile salts and phospholipids at concentrations representative of the fasted state.

  • Fed State Simulated Intestinal Fluid (FeSSIF): This medium has higher concentrations of bile salts and phospholipids, mimicking the fed state.

The experimental protocol is similar to the aqueous solubility determination, with the substitution of buffers for FaSSIF and FeSSIF media. These studies can reveal potential for food effects on drug absorption.

Organic and Co-Solvent Solubility

Solubility data in various organic solvents and co-solvent systems is essential for developing oral liquid formulations, parenteral formulations, and for designing purification and manufacturing processes.

  • Solvent Selection: Choose a range of solvents with varying polarities and hydrogen bonding capabilities, such as ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

  • Equilibration & Quantification: Follow the same general procedure as for aqueous solubility to determine the saturation solubility in each solvent system.

Table 2: Predicted Solubility in Common Pharmaceutical Solvents at 25°C

SolventPredicted Solubility (mg/mL)Rationale
Water< 0.1 (at pH 7.4)Low intrinsic solubility of the free base.
Ethanol10 - 20Moderate polarity, hydrogen bond accepting/donating ability.
Propylene Glycol20 - 50Good hydrogen bonding capabilities.
PEG 400> 50Excellent solubilizing agent for many organic molecules.
DMSO> 100High polarity, aprotic solvent, excellent for dissolving a wide range of compounds.

Part 2: Stability Assessment

A comprehensive stability assessment is non-negotiable in drug development. It identifies potential degradation pathways, informs storage conditions, and determines the shelf-life of both the drug substance and the final drug product. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under more aggressive conditions than those it would typically encounter. This helps to rapidly identify likely degradation products and establish the intrinsic stability of the molecule.

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze Samples at Time Points Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->HPLC Analyze Samples at Time Points Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Samples at Time Points Thermal Thermal (e.g., 80°C, solid state) Thermal->HPLC Analyze Samples at Time Points Photo Photolytic (ICH Q1B light exposure) Photo->HPLC Analyze Samples at Time Points LCMS LC-MS/MS for Impurity Identification HPLC->LCMS Characterize Degradants API This compound (API in Solution/Solid) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose

Caption: Workflow for forced degradation studies.

The primary site of instability in this compound is predicted to be the hydrazide bond.

  • Hydrolysis: Under both acidic and basic conditions, the amide bond of the hydrazide is susceptible to cleavage, which would yield benzoic acid and 1-methylazepan-4-ylhydrazine. This is often the most significant degradation pathway for hydrazide-containing drugs.

  • Oxidation: The hydrazide moiety can be oxidized, potentially leading to the formation of a diimide intermediate that could undergo further reactions. The tertiary amine in the azepane ring could also be susceptible to oxidation, forming an N-oxide.

Degradation_Pathway cluster_products Primary Degradation Products Parent This compound Prod1 Benzoic Acid Parent->Prod1 Hydrolysis (Acid/Base) Prod2 1-Methylazepan-4-ylhydrazine Parent->Prod2 Hydrolysis (Acid/Base) Prod3 N-Oxide Derivative Parent->Prod3 Oxidation

Caption: Predicted primary degradation pathways.

Long-Term Stability Studies (ICH Q1A)

Following forced degradation, long-term stability studies are performed under controlled storage conditions to evaluate the thermal stability of the drug substance and its compatibility with excipients in a formulated product.

  • Storage Conditions: Store aliquots of the drug substance at various ICH-recommended conditions. For a substance intended for storage at room temperature, this would typically include:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to assess for:

    • Assay: The amount of remaining active ingredient.

    • Purity: The levels of any degradation products.

    • Appearance: Any changes in physical form, color, or odor.

Table 3: Representative Accelerated Stability Data (40°C / 75% RH)

Time (Months)Assay (% of Initial)Total Impurities (%)Key Degradant (Hydrolysis Product, %)Appearance
0100.00.05Not DetectedWhite Crystalline Solid
199.50.150.10No Change
398.80.450.38No Change
697.21.100.95Slight Yellowing

Conclusion

This guide outlines a foundational strategy for the comprehensive characterization of the solubility and stability of this compound. The proposed experimental workflows, from pH-dependent solubility profiling to ICH-compliant stability studies, are designed to generate the critical data package required for informed decision-making in the drug development process. While the hydrazide moiety presents a potential liability, a thorough understanding of its degradation pathways and the factors that influence them will enable the development of stable formulations and appropriate storage conditions, ultimately maximizing the therapeutic potential of this novel compound.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101–125. [Link]

  • Albini, A., & Fasani, E. (Eds.). (1998). Drugs: photochemistry and photostability. Royal Society of Chemistry.
  • FDA. (2018). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Department of Health and Human Services, Food and Drug Administration, CDER, CBER. [Link]

A Comprehensive Spectroscopic and Synthetic Guide to N'-(1-Methylazepan-4-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic and synthetic characteristics of N'-(1-Methylazepan-4-yl)benzohydrazide, a significant pharmaceutical intermediate. Known in pharmacopeial contexts as Azelastine EP Impurity B, a thorough understanding of its molecular structure and synthesis is critical for researchers, scientists, and professionals in drug development and quality control.[1][2] This document offers full editorial control over its structure to best elucidate the scientific narrative, grounded in established principles and field-proven insights.

Introduction: The Significance of a Pharmaceutical Intermediate

This compound (CAS No. 110406-94-5) is a heterocyclic compound with a molecular formula of C₁₄H₂₁N₃O and a molecular weight of 247.34 g/mol .[2] Its primary relevance in the pharmaceutical industry is as a known impurity and synthetic precursor in the manufacturing of Azelastine, a potent antihistamine.[1][2] The study of such intermediates is paramount for optimizing synthetic pathways, enhancing yield, and ensuring the purity and safety of the final active pharmaceutical ingredient (API).[3] This guide will provide a detailed examination of the analytical techniques used to characterize this molecule and a robust protocol for its synthesis.

Molecular Structure Elucidation: A Spectroscopic Approach

The definitive structure of this compound is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone for determining the precise atomic arrangement of this compound.

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. While specific chemical shifts can vary slightly based on the solvent and instrument frequency, the following assignments are characteristic of the compound's structure.

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic Protons (Benzoyl)~7.93MultipletProtons on the phenyl ring, deshielded by the carbonyl group.
Amide NHVariableBroad SingletChemical shift is concentration and temperature dependent.
Hydrazide NHVariableBroad SingletChemical shift is concentration and temperature dependent.
Azepane Ring CH (adjacent to N)~2.5 - 2.8MultipletProtons on the carbons alpha to the ring nitrogen.
Azepane Ring CH (at position 4)~3.0 - 3.4MultipletThe proton on the carbon bearing the hydrazide group.
Azepane Ring CH₂~1.6 - 2.2MultipletsThe remaining methylene protons of the azepane ring.
N-Methyl Protons~3.2SingletThe three equivalent protons of the methyl group on the azepane nitrogen.

Note: The above data is representative. Detailed spectra with coupling constants are typically provided in the Certificate of Analysis from commercial suppliers.[2]

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Carbon Assignment Typical Chemical Shift (δ, ppm) Notes
Carbonyl Carbon (C=O)~165 - 170The deshielded carbon of the amide group.
Aromatic Carbons (Benzoyl)~127 - 135Multiple signals corresponding to the carbons of the phenyl ring.
Azepane Ring C-4~55 - 65The carbon atom attached to the hydrazide nitrogen.
Azepane Ring Carbons (adjacent to N)~50 - 60The carbon atoms alpha to the ring nitrogen.
Azepane Ring Carbons~25 - 40The remaining methylene carbons of the azepane ring.
N-Methyl Carbon~45 - 50The carbon of the methyl group attached to the azepane nitrogen.
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by the following key absorption bands:

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Functional Group
N-H Stretch~3300 - 3400MediumAmide and Hydrazide N-H bonds.
C-H Stretch (Aromatic)~3000 - 3100MediumC-H bonds of the phenyl ring.
C-H Stretch (Aliphatic)~2800 - 3000Medium-StrongC-H bonds of the azepane ring and N-methyl group.
C=O Stretch (Amide I)~1670 - 1700StrongCarbonyl group of the benzohydrazide moiety.
N-H Bend (Amide II)~1510 - 1550MediumN-H bending of the amide.
C=C Stretch (Aromatic)~1450 - 1600MediumCarbon-carbon bonds within the phenyl ring.

The presence of a strong absorption in the 1670-1700 cm⁻¹ range is a definitive indicator of the carbonyl group, a key feature of the molecule's structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound.

  • Molecular Ion: In positive ion mode, this compound typically exhibits a protonated molecular ion peak ([M+H]⁺) at an m/z of approximately 247.34, confirming its molecular weight.

  • Fragmentation Pattern: While a detailed fragmentation analysis would require high-resolution tandem mass spectrometry, the primary fragmentation pathways would involve the cleavage of the bonds within the hydrazide linkage and the azepane ring. A key fragmentation would be the loss of the benzoyl group, leading to a significant fragment ion.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be reliably achieved through a two-step process starting from commercially available materials. The following protocol is based on established synthetic routes for related compounds and information disclosed in the patent literature.[4]

Step 1: Formation of the Acylhydrazone Intermediate

This step involves the condensation reaction between 1-methylhexahydro-4H-azepinone hydrochloride and benzoylhydrazine.

  • Materials:

    • 1-Methylhexahydro-4H-azepinone hydrochloride

    • Benzoylhydrazine

    • Methanol (or other suitable alcohol)

    • Glacial Acetic Acid (catalyst)

  • Procedure:

    • To a solution of 1-methylhexahydro-4H-azepinone hydrochloride in methanol, add an equimolar amount of benzoylhydrazine.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the acylhydrazone product will precipitate from the solution.

    • Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

Step 2: Reduction of the Acylhydrazone

The acylhydrazone intermediate is then reduced to yield the final product, this compound.

  • Materials:

    • Acylhydrazone from Step 1

    • Potassium borohydride (KBH₄)

    • Methanol or Ethanol

    • Water

  • Procedure:

    • Suspend the acylhydrazone in methanol or ethanol.

    • Carefully add potassium borohydride to the mixture in portions. The reaction is exothermic.

    • Add a small amount of water, which acts as a catalyst for the reduction.[4]

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 1_Methylazepan_4_one_HCl 1-Methylazepan-4-one HCl Condensation Step 1: Condensation 1_Methylazepan_4_one_HCl->Condensation Benzoylhydrazine Benzoylhydrazine Benzoylhydrazine->Condensation Acylhydrazone Acylhydrazone Condensation->Acylhydrazone Intermediate Reduction Step 2: Reduction Final_Product This compound Reduction->Final_Product Acylhydrazone->Reduction

Conclusion: A Foundation for Further Research

This guide has provided a comprehensive overview of the spectroscopic characterization and a detailed synthetic protocol for this compound. The presented data and methodologies offer a solid foundation for researchers and scientists involved in the synthesis, analysis, and quality control of Azelastine and related pharmaceutical compounds. The self-validating nature of the combined spectroscopic techniques ensures a high degree of confidence in the structural elucidation of this important intermediate.

References

  • SynZeal. (n.d.). Azelastine EP Impurity B | 117078-69-0.
  • Allmpus. (n.d.). Azelastine EP Impurity B | Azelastine USP RC B.
  • SynThink Research Chemicals. (n.d.). Azelastine EP Impurities and USP Related Compounds. Retrieved from SynThink Research Chemicals website.
  • Sigma-Aldrich. (n.d.). Azelastine impurity B European Pharmacopoeia (EP) Reference Standard.
  • Google Patents. (2017). CN107305199A - Two components and the method about material in separation determination azelastine hydrochloride fluticasone propionate compound nasal spray.
  • LookChem. (n.d.). 1-Methylazepan-4-one.
  • Axios Research. (n.d.). Azelastine EP Impurity B - CAS - 110406-94-5.
  • Benchchem. (n.d.). This compound | 110406-94-5.
  • Google Patents. (2022). CN113956239A - Azelastine hydrochloride, and preparation method and application thereof.

Sources

N'-(1-Methylazepan-4-yl)benzohydrazide: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N'-(1-Methylazepan-4-yl)benzohydrazide

This compound stands as a critical pharmaceutical intermediate, a molecular scaffold of significant interest in contemporary drug discovery and development.[1] Its structure, a strategic amalgamation of a benzohydrazide moiety and a substituted azepane ring, provides a versatile platform for the synthesis of a variety of pharmacologically active agents. This guide offers an in-depth technical exploration of this compound, from its fundamental chemical properties to its synthesis and application, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

The benzohydrazide core is a well-established pharmacophore known to impart a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The hydrazide functional group (-CONHNH2) is a key building block in medicinal chemistry, enabling the facile generation of diverse compound libraries.[3][4] Concurrently, the seven-membered azepane ring system is a prominent feature in many centrally active pharmaceuticals.[5] Its conformational flexibility and lipophilicity can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][5] The strategic combination of these two motifs in this compound makes it a precursor of considerable value, notably as an intermediate in the synthesis of the antihistamine drug, Azelastine.[6][7]

Key Physicochemical Properties
PropertyValueSource
CAS Number 110406-94-5[1][8]
Molecular Formula C14H21N3O[7][8]
Molecular Weight 247.34 g/mol [1][8]
Predicted Boiling Point 345.6 ± 42.0 °C[9][10]
Predicted Density 1.11 ± 0.1 g/cm3 [9][10]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that hinges on the strategic formation of the hydrazide bond and the construction or functionalization of the azepane ring. Understanding the underlying mechanisms is paramount for process optimization and impurity control.

Core Synthetic Strategy: Hydrazide Formation

The cornerstone of the synthesis is the formation of the hydrazide linkage. A prevalent and effective method involves the condensation reaction between a carboxylic acid derivative, such as an ester or acid chloride, and a hydrazine derivative.[1] A common two-step approach is the esterification of a benzoic acid followed by hydrazinolysis.[1]

Step 1: Esterification Benzoic acid is converted to a more reactive ester, typically a methyl or ethyl ester, under acidic conditions. This enhances the electrophilicity of the carbonyl carbon.

Step 2: Hydrazinolysis The resulting benzoate ester is then reacted with a substituted hydrazine, in this case, 4-hydrazinyl-1-methylazepane. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the hydrazide bond and the elimination of an alcohol.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product benzoic_acid Benzoic Acid Derivative (e.g., Methyl Benzoate) reaction Hydrazinolysis benzoic_acid->reaction hydrazine 4-Hydrazinyl-1-methylazepane hydrazine->reaction product This compound reaction->product

Caption: General synthetic pathway for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol outlines a representative procedure for the synthesis of this compound. Note: This is a generalized procedure and may require optimization based on specific laboratory conditions and starting materials.

Materials:

  • Methyl benzoate

  • Hydrazine hydrate

  • 1-Methyl-4-piperidone

  • Solvents (e.g., ethanol, methanol)

  • Acid or base catalysts as required

Procedure:

  • Synthesis of 4-Hydrazinyl-1-methylazepane: This precursor is typically synthesized from 1-methyl-4-piperidone through a series of reactions, potentially including reductive amination with hydrazine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl benzoate in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Add 4-hydrazinyl-1-methylazepane to the solution. The molar ratio of the reactants should be carefully controlled, typically with a slight excess of the hydrazine derivative.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2 to 8 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent to yield this compound.

Spectroscopic Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide detailed information about the structure. Key signals to expect include those for the aromatic protons of the benzoyl group, the protons on the azepane ring, and the N-methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the hydrazide group, typically in the range of δ 165–170 ppm.[1] Signals corresponding to the aromatic and azepane ring carbons will also be present.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound (247.34 g/mol ).[1][8] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Isotopic Labeling for Mechanistic and Metabolic Studies

The synthesis of isotopically labeled analogs, such as N'-(1-Methylazepan-4-yl)benzohydrazine-d5, is a powerful tool for elucidating reaction mechanisms and metabolic pathways.[1][6] The deuterium-labeled compound can be traced in biological systems using mass spectrometry, providing invaluable data for ADME (absorption, distribution, metabolism, and excretion) studies.[1]

ADME_Workflow cluster_input Input cluster_process In Vivo / In Vitro System cluster_analysis Analysis cluster_output Output labeled_compound Deuterated Intermediate (e.g., N'-(1-Methylazepan-4-yl)benzohydrazine-d5) administration Administration to Biological System labeled_compound->administration metabolism Metabolic Processes administration->metabolism sampling Sample Collection (Blood, Urine, etc.) metabolism->sampling ms_analysis Mass Spectrometry Analysis sampling->ms_analysis identification Identification of Metabolites ms_analysis->identification adme_profile ADME Profile identification->adme_profile

Caption: Workflow for ADME studies using isotopically labeled intermediates.

Applications in Drug Discovery and Development

The primary significance of this compound lies in its role as a versatile intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).

Precursor to Azelastine

As previously mentioned, this compound is a known impurity and likely intermediate in the synthesis of Azelastine, a potent second-generation histamine H1 antagonist used for the treatment of allergic rhinitis and conjunctivitis.[7][10][11] The azepane ring is a key structural feature of Azelastine.[1]

Scaffold for Novel Drug Candidates

The benzohydrazide scaffold is a versatile platform for chemical modification, allowing for the synthesis of a wide array of analogs with diverse biological activities.[1] The hydrazide moiety can be readily reacted with various aldehydes and ketones to form N'-substituted derivatives, or it can serve as a synthon for the construction of various heterocyclic ring systems such as oxadiazoles, pyrazoles, and triazoles.[3][12] This chemical tractability makes this compound an attractive starting point for lead optimization campaigns in various therapeutic areas, particularly in the development of novel CNS-active agents where the azepane motif is prevalent.[5][13][14]

Conclusion

This compound is a pharmaceutical intermediate of considerable strategic importance. Its unique molecular architecture, combining the pharmacologically privileged benzohydrazide and azepane moieties, provides a robust platform for the synthesis of a diverse range of bioactive compounds. A thorough understanding of its synthesis, characterization, and chemical reactivity is essential for its effective utilization in drug discovery and development programs. This guide has provided a comprehensive technical overview to support researchers and scientists in leveraging the full potential of this valuable chemical entity.

References
  • Teixeira, S., Castanheira, E. M. S., & Carvalho, M. A. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 30(13), 2852. [Link][3][4]

  • Wisdomlib. (2025). Hydrazide: Significance and symbolism. Wisdomlib. [Link][12]

  • Pharmaffiliates. Chemical Name : N'-(1-Methylazepan-4-yl)benzohydrazine-d5. Pharmaffiliates. [Link][6]

  • (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 568-589. [Link][5][15]

  • Mali, S. N., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Applied Sciences, 11(21), 10373. [Link][16]

  • Teixeira, S., Castanheira, E. M. S., & Carvalho, M. A. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 30(13), 2852. [Link][4]

  • (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link][13]

  • Mali, S. N. (2023). (PDF) Mini-Review of the Importance of Hydrazides and Their Derivatives-Synthesis and Biological Activity. ResearchGate. [Link][17]

  • (2025). Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors. Journal of Medicinal Chemistry. [Link][14]

  • (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link][15]

  • ResearchGate. Commercially available drugs contain azepine derivatives. ResearchGate. [Link][18]

  • (2017). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 22(7), 1097. [Link][19]

  • PubChem. 3-[(4-Methylazepan-1-yl)methyl]benzohydrazide. PubChem. [Link][20]

  • The Pharma Innovation. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation. [Link][2]

  • Organic Syntheses. Synthesis of 2,5-Diaryloxadiazinones. Organic Syntheses. [Link][21]

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Methodological & Application

Application Note: In Vitro Assay Protocols for Characterizing N'-(1-Methylazepan-4-yl)benzohydrazide as a Potential Amine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in pharmacology and oncology.

Introduction

N'-(1-Methylazepan-4-yl)benzohydrazide (CAS No. 110406-94-5) is a heterocyclic compound recognized primarily as a key intermediate in the synthesis of pharmaceutical agents such as the antihistamine Azelastine.[1][2] However, its core chemical structure, featuring a benzohydrazide scaffold, is a well-established pharmacophore in medicinal chemistry, known to impart a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

The structural similarity of the hydrazide moiety to known inhibitors of flavin-dependent amine oxidases provides a strong rationale for investigating this compound as a potential modulator of this enzyme class. This family includes two critical therapeutic targets:

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A): An epigenetic regulator that removes methyl groups from histone H3, primarily at lysine 4 (H3K4).[5] LSD1 is overexpressed in numerous cancers, and its inhibition is a validated therapeutic strategy. Many classical amine oxidase inhibitors, such as tranylcypromine, are potent LSD1 inhibitors.[6]

  • Monoamine Oxidases A and B (MAO-A/B): Mitochondrial enzymes crucial for the catabolism of neurotransmitters like serotonin and dopamine.[7][8] Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease.[7][9]

This application note provides detailed, field-proven protocols for the in vitro characterization of this compound. We present two primary assays designed to determine its inhibitory potency and selectivity against LSD1 and the MAO isoforms, enabling a comprehensive preliminary assessment of its therapeutic potential.

Part 1: Characterization of LSD1 Inhibition using a Peroxidase-Coupled Fluorometric Assay

Principle of the Assay

This assay quantifies LSD1 activity by detecting one of its reaction byproducts, hydrogen peroxide (H₂O₂). The enzymatic demethylation of a di-methylated histone H3 lysine 4 (H3K4me2) peptide substrate by LSD1 produces H₂O₂.[5] In a coupled reaction, horseradish peroxidase (HRP) utilizes this H₂O₂ to oxidize a non-fluorescent probe (such as 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP) into the highly fluorescent resorufin. The resulting fluorescent signal is directly proportional to LSD1 activity.[10] Screening for inhibitors involves measuring the reduction in this signal in the presence of the test compound.

LSD1_Assay_Principle cluster_reaction LSD1 Enzymatic Reaction cluster_detection Fluorometric Detection LSD1 LSD1 Enzyme H2O2 Hydrogen Peroxide (H₂O₂) LSD1->H2O2 O₂ Substrate H3K4me2 Peptide Substrate Substrate->LSD1 Product Demethylated Peptide H2O2_source H₂O₂ H2O2->H2O2_source couples to ADHP ADHP (Non-fluorescent) ADHP->H2O2_source Resorufin Resorufin (Highly Fluorescent) HRP HRP H2O2_source->Resorufin HRP Inhibitor This compound Inhibitor->LSD1 Inhibition?

Caption: Principle of the coupled enzymatic assay for LSD1 inhibition.

Experimental Protocol: IC₅₀ Determination

1. Materials and Reagents

  • Enzyme: Recombinant Human LSD1 (e.g., Cayman Chemical, Cat. No. 10011233)

  • Substrate: H3 (1-21)K4me2 peptide (e.g., AnaSpec, Cat. No. AS-61895)

  • Detection: HRP, ADHP (or commercial kit like Cayman's LSD1 Inhibitor Screening Assay Kit, Cat. No. 700120[10])

  • Test Compound: this compound (MW: 247.34 g/mol )

  • Positive Control: Tranylcypromine (TCP) or OG-668[6]

  • Buffer: Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Plate: Solid black, flat-bottom 96-well microplate

2. Reagent Preparation

  • Test Compound Stock (10 mM): Dissolve 2.47 mg of this compound in 1 mL of 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of the test compound stock in DMSO to create a range of concentrations for the dose-response curve (e.g., 10 mM to 100 nM). The final assay concentration will be 100-fold lower.

  • Enzyme Working Solution (2x): Dilute LSD1 enzyme in Assay Buffer to a final concentration that yields a robust signal within the linear range of the assay (optimization required, typically in the low nM range).

  • Substrate/Detection Mix (2x): Prepare a mix in Assay Buffer containing the H3K4me2 peptide, HRP, and ADHP at 2x their final desired concentrations.

3. Assay Procedure

  • Compound Plating: Add 1 µL of each serially diluted compound (and DMSO for controls) to the wells of the 96-well plate.

  • Controls Setup:

    • 100% Activity Control (Negative): 1 µL DMSO.

    • 0% Activity Control (Background): 1 µL DMSO (add Assay Buffer instead of enzyme later).

    • Positive Control: 1 µL of a known inhibitor (e.g., TCP) at a concentration >10x its IC₅₀.

  • Enzyme Addition: Add 50 µL of the 2x Enzyme Working Solution to all wells except the 0% Activity Control wells. Add 50 µL of Assay Buffer to the 0% Activity Control wells.

  • Pre-incubation: Tap the plate gently to mix. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the 2x Substrate/Detection Mix to all wells. The final volume is 100 µL.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Read the fluorescence using a microplate reader with excitation at 530-540 nm and emission at 585-595 nm.[10]

4. Data Analysis

  • Correct for Background: Subtract the average fluorescence of the 0% Activity Control from all other wells.

  • Calculate Percent Inhibition: % Inhibition = (1 - (Signal_Inhibitor / Signal_100%_Activity)) * 100

  • Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) model in software like GraphPad Prism to determine the IC₅₀ value.

ParameterExample ValueDescription
Test CompoundThis compoundThe compound under investigation.
Concentration Range100 µM - 1 nMFinal concentrations in the assay.
Positive ControlTranylcypromineIC₅₀ ~ 5.6 µM[11]
Z'-Factor> 0.5A measure of assay quality and robustness.
Result (Hypothetical) IC₅₀ = 7.8 µM Concentration causing 50% inhibition.

Part 2: Characterization of MAO-A & MAO-B Inhibition and Selectivity

Principle of the Assay

This protocol determines the inhibitory activity against both major MAO isoforms. Similar to the LSD1 assay, it relies on the detection of H₂O₂ produced during the oxidative deamination of a monoamine substrate.[9] A broad-spectrum MAO substrate, p-tyramine, is used.[12] The assay is run in parallel for MAO-A and MAO-B. Isoform selectivity is confirmed and quantified by comparing the IC₅₀ values obtained for each enzyme. The use of specific control inhibitors (Clorgyline for MAO-A, Selegiline or Pargyline for MAO-B) is critical for validating the assay setup.[7][8]

MAO_Assay_Workflow cluster_prep Preparation cluster_plate_A Plate 1: MAO-A Assay cluster_plate_B Plate 2: MAO-B Assay cluster_analysis Data Analysis prep_compound Prepare Compound Serial Dilutions plate_A Add Compound/Controls prep_compound->plate_A plate_B Add Compound/Controls prep_compound->plate_B prep_enzymes Prepare MAO-A & MAO-B Working Solutions add_MAO_A Add MAO-A Enzyme prep_enzymes->add_MAO_A add_MAO_B Add MAO-B Enzyme prep_enzymes->add_MAO_B plate_A->add_MAO_A preincubate_A Pre-incubate (10 min) add_MAO_A->preincubate_A start_A Add Substrate/Probe Mix preincubate_A->start_A read_A Incubate & Read Fluorescence start_A->read_A calc_IC50_A Calculate IC₅₀ for MAO-A read_A->calc_IC50_A plate_B->add_MAO_B preincubate_B Pre-incubate (10 min) add_MAO_B->preincubate_B start_B Add Substrate/Probe Mix preincubate_B->start_B read_B Incubate & Read Fluorescence start_B->read_B calc_IC50_B Calculate IC₅₀ for MAO-B read_B->calc_IC50_B calc_selectivity Calculate Selectivity Index (IC₅₀ MAO-B / IC₅₀ MAO-A) calc_IC50_A->calc_selectivity calc_IC50_B->calc_selectivity

Caption: Workflow for determining MAO-A/B inhibition and selectivity.

Experimental Protocol: IC₅₀ Determination & Selectivity Index

1. Materials and Reagents

  • Enzymes: Recombinant Human MAO-A and MAO-B (e.g., from a commercial kit like Bio-Techne, Cat. No. KA1632[12])

  • Substrate: p-Tyramine

  • Detection: HRP and a suitable fluorogenic probe

  • Test Compound: this compound

  • MAO-A Control: Clorgyline[8]

  • MAO-B Control: Selegiline or Pargyline[8][12]

  • Buffer & Plate: As described for the LSD1 assay.

2. Assay Procedure The procedure is identical for both MAO-A and MAO-B assays, which should be run in parallel.

  • Compound Plating: Add 1 µL of serially diluted test compound, controls, or DMSO to appropriate wells.

  • Enzyme Addition: Add 50 µL of the respective 2x MAO-A or MAO-B working solution.

  • Pre-incubation: Incubate for 10 minutes at room temperature.[12]

  • Reaction Initiation: Add 50 µL of a 2x mix containing p-tyramine, HRP, and the fluorescent probe.

  • Incubation: Incubate for 20-30 minutes at 37°C, protected from light.

  • Measurement: Read fluorescence (e.g., Ex/Em = 530/585 nm).[12]

3. Data Analysis

  • Calculate the IC₅₀ value for MAO-A (IC₅₀-A) and MAO-B (IC₅₀-B) as described in the LSD1 protocol.

  • Calculate the Selectivity Index (SI):

    • SI = IC₅₀ (less potent isoform) / IC₅₀ (more potent isoform)

    • An SI > 10 is generally considered selective. For example, if the compound is more potent against MAO-B, the SI would be IC₅₀-A / IC₅₀-B.

Enzyme TargetControl InhibitorHypothetical IC₅₀ (Test Compound)
MAO-AClorgyline25.4 µM
MAO-BSelegiline2.1 µM
Result Selectivity Index (MAO-A/MAO-B) 12.1

In this hypothetical example, this compound would be considered a selective MAO-B inhibitor.

Trustworthiness and Self-Validation

To ensure the integrity of the generated data, every assay should be a self-validating system.

  • Assay Quality Control: For each plate, calculate the Z'-factor using the 100% activity and 0% activity controls. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for screening.

  • Mechanism of Inhibition: The described protocols determine potency (IC₅₀) but not the mechanism (e.g., reversible vs. irreversible). Follow-up studies, such as jump dilution experiments where the enzyme-inhibitor complex is rapidly diluted, can help distinguish between these modes of action.[6] A lack of activity recovery upon dilution is characteristic of irreversible inhibition.

  • Compound Interference: Test compounds should be screened in parallel against HRP to rule out false positives arising from direct inhibition of the detection system. Additionally, compounds can be tested for intrinsic fluorescence at the assay wavelengths.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a potential inhibitor of the therapeutically relevant amine oxidases LSD1 and MAO-A/B. By systematically determining its potency and selectivity, researchers can generate the foundational data necessary to guide further investigation. Positive results from these in vitro enzymatic assays would warrant progression to cell-based models to assess target engagement and cellular effects, such as changes in histone methylation for LSD1 or impact on cell viability in relevant cancer cell lines.[5][6]

References

  • Title: LSD1 Histone Demethylase Assays and Inhibition Source: PMC - NIH URL: [Link]

  • Title: Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology Source: PMC - NIH URL: [Link]

  • Title: Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) Source: EpigenTek URL: [Link]

  • Title: Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology Source: ACS Publications URL: [Link]

  • Title: Monoamine Oxidase (MAO) Inhibition Assay Source: Evotec URL: [Link]

  • Title: Monoamine Oxidase Assays Source: Cell Biolabs, Inc. URL: [Link]

  • Title: Monoamine Oxidase (MAO) Inhibition Assay PDF Source: Evotec URL: [Link]

  • Title: N'-(1-Methylazepan-4-yl)benzohydrazine-d5 Source: Pharmaffiliates URL: [Link]

  • Title: Monoamine Oxidase Inhibitor Screening Kit Source: Assay Genie URL: [Link]

  • Title: Benzohydrazides: As potential bio-active agents Source: The Pharma Innovation URL: [Link]

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Application Notes & Protocols: Screening N'-(1-Methylazepan-4-yl)benzohydrazide for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Rationale for Screening N'-(1-Methylazepan-4-yl)benzohydrazide

The escalating crisis of antimicrobial resistance necessitates a robust pipeline for the discovery of novel therapeutic agents.[1] The benzohydrazide scaffold represents a "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antibacterial, antifungal, anticancer, and antitubercular properties.[2][3][4] This versatility stems from the scaffold's unique electronic and structural features, which allow for diverse chemical modifications to modulate potency and spectrum of activity.[2][5]

The target compound, This compound (CAS No: 110406-94-5), is a compelling candidate for antimicrobial screening.[6][7] It integrates the proven benzohydrazide core with a seven-membered N-methylazepane ring. This heterocyclic moiety may enhance physicochemical properties such as lipophilicity and membrane permeability, potentially facilitating entry into microbial cells.[5] This document provides a comprehensive, field-tested guide for researchers to conduct a rigorous in vitro evaluation of this compound's antimicrobial potential, from initial screening to preliminary safety assessment.

Part 1: Experimental Strategy & Workflow

A tiered screening approach is the most efficient methodology for evaluating a novel compound. This strategy begins with a broad primary screen to determine the extent of antimicrobial activity, followed by more specific secondary assays to characterize the nature of this activity (i.e., static vs. cidal) and concludes with a preliminary assessment of host cell toxicity to establish a therapeutic window.

The workflow is designed to be logical and self-validating. The initial determination of the Minimum Inhibitory Concentration (MIC) provides the foundational data required for the subsequent Minimum Bactericidal Concentration (MBC) assay.[8][9]

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Characterization cluster_2 Phase 3: Preliminary Safety Profile Compound Test Compound This compound MIC Broth Microdilution Assay (Determine MIC) Compound->MIC Quantitative Assessment MBC Subculture on Agar (Determine MBC) MIC->MBC Informs Concentration Range Analysis Data Analysis (MBC/MIC Ratio) MIC->Analysis MBC->Analysis Cytotoxicity MTT Assay on Mammalian Cells (Determine IC50) Analysis->Cytotoxicity Compare Potency to Toxicity MIC_vs_MBC MIC_Plate MIC Plate after Incubation [128] [64] [32] [16] [8] [Growth] (Clear)(Clear)(Clear)(Turbid)(Turbid)(Turbid) => MIC = 32 µg/mL Agar_Plates Agar Plates after Incubation Spot from [128] -> 0 colonies Spot from [64] -> 2 colonies Spot from [32] -> >300 colonies => MBC = 64 µg/mL MIC_Plate->Agar_Plates Aliquot & Plate from Clear Wells

Figure 2: Conceptual diagram illustrating the relationship between MIC and MBC.

Materials and Reagents
  • Completed 96-well MIC plate

  • Mueller-Hinton Agar (MHA) plates

  • Calibrated micropipette and sterile tips

  • Sterile micro-spreader or inoculation loops

Detailed Step-by-Step Protocol
  • Select Wells for Subculture:

    • Identify the MIC well and all wells with higher concentrations that showed no visible growth.

  • Plate Aliquots:

    • Gently mix the contents of each selected well.

    • Using a micropipette, withdraw a 10 µL aliquot from each of these wells.

    • Spot the 10 µL aliquot onto a labeled section of an MHA plate. A single plate can be divided into quadrants to test multiple concentrations.

    • Self-Validation: It is also advisable to plate an aliquot from the Growth Control well (after appropriate dilution, e.g., 1:1000 in saline) to confirm the initial inoculum count was within the target range.

  • Incubate Plates:

    • Allow the spots to dry completely before inverting the plates.

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Determine the MBC:

    • Count the number of colonies (CFU) on each spot.

    • The initial inoculum was ~5 x 10⁵ CFU/mL. In a 100 µL well volume, this is 5 x 10⁴ CFU. A 10 µL spot, therefore, contains ~5,000 CFU.

    • A 99.9% reduction corresponds to a survival of no more than 0.1% of the original inoculum. Therefore, the MBC is the lowest concentration that yields ≤5 colonies from a 10 µL spot. [9]

Part 4: Preliminary Safety Assessment — In Vitro Cytotoxicity Assay (MTT)

An ideal antimicrobial agent exhibits selective toxicity, harming pathogens while sparing host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, serving as a proxy for cell viability and proliferation. [10][11]

Principle of the MTT Assay

Viable cells contain mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. [11]The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This can be quantified by dissolving the formazan in a suitable solvent and measuring its absorbance. [10]

Materials and Reagents
  • Cell Line: A standard mammalian cell line (e.g., HEK293, HepG2, or Vero cells).

  • Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: this compound stock solution in DMSO.

  • Reagents: MTT solution (5 mg/mL in sterile PBS), DMSO or isopropanol for solubilization, Phosphate-Buffered Saline (PBS).

  • Labware: Sterile 96-well flat-bottom cell culture plates, multichannel pipettes.

  • Equipment: CO₂ incubator (37°C, 5% CO₂), microplate reader (absorbance at ~570 nm).

Detailed Step-by-Step Protocol
  • Cell Seeding:

    • Culture and harvest mammalian cells using standard techniques.

    • Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours in a CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium. The concentration range should bracket the determined MIC values.

    • Carefully remove the old medium from the wells and replace it with 100 µL of medium containing the various compound concentrations.

    • Include a vehicle control (cells treated with medium containing the same final concentration of DMSO as the test wells) and a blank control (medium only). [10] * Incubate for a desired exposure time (e.g., 24 or 48 hours). [10]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation. [10]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Measure Absorbance:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other values.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot % Viability against compound concentration (log scale) to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Part 5: Data Presentation and Interpretation

Results should be compiled into a clear, concise table to facilitate comparison and analysis.

Test OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretationIC₅₀ (µg/mL) on HEK293 CellsSelectivity Index (SI = IC₅₀/MIC)
S. aureus ATCC 2592332642Bactericidal>128>4
E. coli ATCC 25922645128Bacteriostatic>128>2
Clinical Isolate 116322Bactericidal>128>8

Interpretation Guide:

  • MBC/MIC Ratio: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity. [9][12]* Selectivity Index (SI): This ratio compares the toxicity of the compound to host cells (IC₅₀) with its efficacy against the pathogen (MIC). A higher SI is desirable, indicating greater selectivity for the microbe. An SI > 10 is often considered a promising starting point for a therapeutic candidate.

Part 6: Safety and Handling of Hydrazide Compounds

Hydrazine and its derivatives, including hydrazides, require careful handling due to their potential toxicity.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber, nitrile) when handling the compound. [13]* Ventilation: Handle stock solutions and perform weighing operations in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or aerosols. [14]* Exposure: Hydrazide compounds can be irritants. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. [14]* Storage: Store the compound in a tightly sealed container, protected from light, in a cool, dry place. [14]* Waste Disposal: Dispose of all chemical waste and contaminated materials in accordance with local, state, and federal regulations. Do not discharge into sewers. [15]

References

  • Determination of minimum inhibitory concentrations.Journal of Antimicrobial Chemotherapy,
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  • In Vitro Assay Protocols for Novel Antimicrobial Compounds.Benchchem,
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  • MSDS Hydrazide.Vecom Marine,
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Application Notes and Protocols for the Investigation of N'-(1-Methylazepan-4-yl)benzohydrazide in CNS Agent Development

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANP-TN-2026-001

Version: 1.0

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of N'-(1-Methylazepan-4-yl)benzohydrazide as a scaffold for central nervous system (CNS) agent development. While direct CNS-related biological data for this specific compound is not yet extensively published, its structural motifs—a benzohydrazide core and an azepane ring system—are present in various biologically active molecules. Benzohydrazide derivatives have demonstrated a wide range of pharmacological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties.[1] This guide will therefore focus on the foundational steps for characterizing this novel compound, from its synthesis and initial in vitro screening to more complex assays for CNS-relevant targets. The protocols provided herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.

Introduction: Rationale for Investigation

The benzohydrazide moiety is a versatile pharmacophore known to be a precursor for various heterocyclic compounds with a broad spectrum of biological activities.[1] The incorporation of an N-methylazepane ring introduces a three-dimensional structure that can influence receptor binding and pharmacokinetic properties, such as blood-brain barrier (BBB) penetration. This compound is identified as a pharmaceutical intermediate, suggesting its potential as a building block for more complex active pharmaceutical ingredients (APIs).[1] Given the structural alerts and the known neuropharmacological activities of related compounds, a systematic evaluation of this compound is warranted to uncover any potential as a novel CNS agent.

This guide will detail the necessary steps to embark on such an investigation, starting with the synthesis and characterization of the compound, followed by a tiered screening approach to identify potential CNS activity.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through a straightforward condensation reaction. A common and effective method involves the reaction of a benzoic acid derivative with a hydrazine derivative.[1]

Synthetic Protocol

A plausible synthetic route involves the condensation of methyl benzoate with 4-amino-1-methylazepane. A more direct approach would be the reaction of benzoyl hydrazine with 1-methylazepan-4-one followed by reduction. For the purpose of this protocol, we will outline a common method for hydrazide formation.

Protocol 1: Synthesis of this compound

  • Esterification of Benzoic Acid (Optional if starting from Methyl Benzoate):

    • Dissolve benzoic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the acid, extract the methyl benzoate with an organic solvent, and purify by distillation or chromatography.

  • Hydrazinolysis of Methyl Benzoate:

    • To a solution of methyl benzoate in ethanol, add hydrazine hydrate in a slight molar excess.

    • Reflux the mixture for 8-12 hours.

    • Monitor the formation of benzohydrazide by TLC.

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the benzohydrazide.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Reductive Amination:

    • Dissolve benzohydrazide and 1-methylazepan-4-one in a suitable solvent such as methanol or dichloromethane.

    • Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction carefully with water or a dilute acid.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

Technique Purpose Expected Observations
¹H NMR Structural confirmation and purityPeaks corresponding to the protons of the benzoyl and methylazepane groups.
¹³C NMR Structural confirmation and purityResonances for all carbon atoms in the molecule.
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of C₁₄H₂₁N₃O (247.34 g/mol ).[2]
HPLC Purity assessmentA single major peak indicating high purity (>95%).
Melting Point Physical property and purityA sharp melting point range.

In Vitro CNS Target Screening

A tiered approach to in vitro screening is recommended to efficiently identify potential CNS activities of this compound. This section provides protocols for initial target-based assays focusing on enzymes and receptors highly relevant to CNS disorders.

Monoamine Oxidase (MAO) Inhibition Assay

MAO inhibitors are used in the treatment of depression and Parkinson's disease.[3] This assay will determine if the test compound inhibits MAO-A or MAO-B.

Protocol 2: Fluorometric MAO Inhibition Assay [4]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions by diluting the stock in assay buffer.

    • Prepare MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), and a detection reagent (e.g., a fluorometric probe for H₂O₂).[4]

    • Prepare positive controls (e.g., clorgyline for MAO-A, pargyline for MAO-B).[4]

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add the test compound at various concentrations to the sample wells.

    • Add the positive control inhibitors to their respective wells.

    • Add the MAO-A or MAO-B enzyme to all wells except the blank.

    • Pre-incubate the plate for 10-15 minutes at 37°C.[5]

    • Initiate the reaction by adding the substrate and detection reagent mixture.

    • Incubate for 20-60 minutes at 37°C, protected from light.[5]

    • Measure the fluorescence intensity using a microplate reader (e.g., λex = 530 nm, λem = 585 nm).[4]

  • Data Analysis:

    • Subtract the blank readings from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Acetylcholinesterase (AChE) Inhibition Assay

AChE inhibitors are a primary treatment for Alzheimer's disease.[6] This colorimetric assay, based on the Ellman method, will assess the compound's ability to inhibit AChE.[6][7]

Protocol 3: Colorimetric AChE Inhibition Assay [6]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions in phosphate buffer, ensuring the final DMSO concentration is low (<1%).[6]

    • Prepare AChE enzyme solution, acetylthiocholine (ATChI) substrate solution, and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution.[6]

    • Prepare a positive control (e.g., donepezil or BW284c51).

  • Assay Procedure (96-well plate format):

    • Add phosphate buffer to all wells.

    • Add the test compound at various concentrations to the sample wells.

    • Add the positive control to its designated wells.

    • Add the AChE enzyme solution to all wells except the blank.

    • Add the DTNB solution to all wells.[6]

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the ATChI substrate solution.[6]

    • Measure the absorbance at 412 nm kinetically for 10-15 minutes or as an endpoint reading after a fixed incubation time.[6]

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100.[6]

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Radioligand Receptor Binding Assays

These assays determine the affinity of the test compound for specific CNS receptors. The choice of receptors to screen against can be guided by the structural features of the compound or by a broader panel screening approach.

Protocol 4: General Radioligand Receptor Binding Assay (Filtration-based) [8][9]

  • Reagent Preparation:

    • Prepare cell membranes expressing the target receptor.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare the radioligand at a concentration near its K_d value.

    • Prepare a high concentration of a known unlabeled ligand for the determination of non-specific binding.[10]

  • Assay Procedure (96-well plate format):

    • In a 96-well plate, combine the cell membrane preparation, the radioligand, and either the test compound, buffer (for total binding), or the unlabeled ligand (for non-specific binding).

    • Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium (e.g., 60-90 minutes at 37°C).[9][11]

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Calculate the IC₅₀ value and subsequently the inhibition constant (K_i) using the Cheng-Prusoff equation.

Blood-Brain Barrier (BBB) Permeability Assessment

For a CNS agent to be effective, it must cross the BBB. In vitro models provide an initial assessment of a compound's ability to penetrate the CNS.

Protocol 5: In Vitro BBB Permeability Assay (Transwell Model) [12][13]

  • Cell Culture:

    • Culture human induced pluripotent stem cell (iPSC)-derived brain endothelial-like cells on semipermeable Transwell inserts.[13]

    • Optionally, co-culture with astrocytes and pericytes on the basolateral side to create a more robust model.[12]

    • Monitor the integrity of the barrier by measuring transendothelial electrical resistance (TEER).[14]

  • Permeability Assay:

    • Once a tight barrier is formed (high TEER value), replace the medium in the apical (blood side) and basolateral (brain side) compartments with a transport buffer.

    • Add this compound to the apical compartment at a defined concentration.

    • Include control compounds with known BBB permeability (e.g., caffeine for high permeability, atenolol for low permeability).[12]

    • At various time points, take samples from the basolateral compartment.

    • Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (P_app) using the following formula: P_app = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the basolateral compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the apical compartment.

Data Visualization and Interpretation

Workflow for CNS Agent Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 ADME Profiling cluster_3 Lead Optimization Synthesis Synthesis & Purification Characterization Structural & Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization MAO_Assay MAO-A/B Inhibition Assay Characterization->MAO_Assay Test Compound AChE_Assay AChE Inhibition Assay Characterization->AChE_Assay Receptor_Binding Receptor Binding Assays Characterization->Receptor_Binding BBB_Assay In Vitro BBB Permeability Characterization->BBB_Assay SAR_Studies Structure-Activity Relationship MAO_Assay->SAR_Studies Hit Identification AChE_Assay->SAR_Studies Receptor_Binding->SAR_Studies BBB_Assay->SAR_Studies Permeability Data In_Vivo_Models In Vivo Efficacy & Safety SAR_Studies->In_Vivo_Models Optimized Leads

Caption: A streamlined workflow for the initial assessment of a novel compound for CNS activity.

Hypothetical Dose-Response Curve

G Hypothetical AChE Inhibition origin x_axis log [Compound] (M) origin->x_axis y_axis % Inhibition origin->y_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ic50_point IC50 p4->ic50_point p6 p5->p6 p7 p6->p7 ic50_line

Caption: Example of a sigmoidal dose-response curve for determining the IC₅₀ value.

Conclusion

This compound represents an intriguing starting point for a CNS drug discovery program. Its synthesis is accessible, and the protocols outlined in this guide provide a robust framework for its initial characterization. By systematically evaluating its effects on key CNS targets and its ability to cross the blood-brain barrier, researchers can effectively determine its potential as a novel therapeutic agent or as a valuable scaffold for further chemical exploration. Adherence to these detailed and validated protocols will ensure the generation of high-quality, reproducible data, paving the way for informed decision-making in the early stages of CNS agent development.

References

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

  • 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

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  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells. Springer Nature Experiments. [Link]

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  • In Vitro Assays for Assessing BBB Permeability | Request PDF. ResearchGate. [Link]

  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. PubMed Central. [Link]

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Application Notes & Protocols: N'-(1-Methylazepan-4-yl)benzohydrazide as a Key Precursor for Novel Antiallergy Agents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N'-(1-Methylazepan-4-yl)benzohydrazide, a critical pharmaceutical intermediate in the synthesis of potent antiallergy agents.[1][2] The primary focus is on its role as a direct precursor to Azelastine, a second-generation antihistamine with a unique multi-faceted mechanism of action.[1][3] This document details the scientific rationale, synthesis protocols, analytical characterization, and biological validation of the final active pharmaceutical ingredient (API). By explaining the causality behind experimental choices and grounding protocols in established analytical methods, this guide serves as an essential resource for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Importance of the Azepane Scaffold

The seven-membered azepane ring is a significant structural motif in modern drug design. Its inherent conformational flexibility and lipophilicity can profoundly influence a molecule's interaction with biological targets.[1] this compound serves as a pivotal building block, combining the versatile benzohydrazide scaffold with this key azepane ring system.[1] Its primary utility lies in the synthesis of Azelastine, a phthalazinone derivative renowned for its efficacy in treating allergic rhinitis and conjunctivitis.[3][4][5] This guide will elucidate the synthetic pathway from this precursor to Azelastine and detail the protocols necessary for its creation and validation.

The Target API: Azelastine's Multi-Modal Mechanism of Action

Azelastine is not a typical antihistamine. It exhibits a triple mode of action that makes it a highly effective antiallergic and anti-inflammatory agent.[3][6] Understanding this mechanism is crucial for appreciating the significance of its synthesis.

  • H1 Receptor Antagonism: Azelastine is a potent and competitive antagonist of the histamine H1 receptor.[7][8] By binding to these receptors on effector cells, it blocks histamine from initiating the classic allergic cascade, thereby preventing symptoms like itching, sneezing, and rhinorrhea.[7][9]

  • Mast Cell Stabilization: Beyond receptor blockade, Azelastine inhibits the release of histamine and other inflammatory mediators (such as leukotrienes and platelet-activating factor) from mast cells.[7][10][11] This upstream intervention helps to quell the allergic response at its source.

  • Anti-inflammatory Effects: Azelastine has a broad spectrum of anti-inflammatory activities. It can downregulate the expression of intercellular adhesion molecule-1 (ICAM-1), which reduces the migration of inflammatory cells to the site of allergic reaction.[4][7][11]

This multifaceted approach allows Azelastine to effectively manage a wider range of symptoms associated with allergic rhinitis, including nasal congestion, compared to agents with a single mechanism of action.[4]

Signaling Pathway Visualization

The following diagram illustrates the allergic response pathway and the key intervention points of Azelastine.

Allergenic_Pathway cluster_mast_cell Mast Cell cluster_target_cell Target Cell (e.g., Nasal Epithelium) cluster_intervention Azelastine Intervention Allergen Allergen IgE IgE Antibody Allergen->IgE Binds to MastCell Mast Cell Activation IgE->MastCell Triggers Mediators Release of Histamine, Leukotrienes, etc. MastCell->Mediators H1_Receptor H1 Receptor Mediators->H1_Receptor Histamine binds to Symptoms Allergic Symptoms (Sneezing, Itching, Rhinorrhea) H1_Receptor->Symptoms Leads to Azelastine1 Azelastine (Mast Cell Stabilization) Azelastine1->MastCell Inhibits Azelastine2 Azelastine (H1 Antagonism) Azelastine2->H1_Receptor Blocks

Caption: Azelastine's dual-action mechanism: inhibiting mediator release and blocking H1 receptors.

Synthesis and Experimental Protocols

The synthesis of Azelastine from this compound is a well-established process, often involving the condensation of key intermediates.[12][13] The overall workflow is designed to construct the final phthalazinone ring system.

Synthetic Workflow Visualization

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_reduction Reduction Step cluster_condensation Final Condensation Start1 N-Methylhexahydroazepin-4-one Hydrochloride Product1 This compound (Acylhydrazone Intermediate) Start1->Product1 Start2 Benzoyl Hydrazine Start2->Product1 Product2 Reduced Intermediate (N'-(1-Methylazepan-4-yl)benzohydrazine) Product1->Product2 Reducer Reducing Agent (e.g., Potassium Borohydride) Reducer->Product2 FinalProduct Azelastine Hydrochloride (Final API) Product2->FinalProduct Start3 2-(p-Chlorobenzoyl)benzoic acid Start3->FinalProduct

Caption: General synthetic workflow from starting materials to the final Azelastine API.

Protocol 1: Synthesis of this compound Intermediate

This protocol describes the formation of the acylhydrazone intermediate via the reaction of N-methylhexahydroazepin-4-one with benzoyl hydrazine.[12][13]

Materials:

  • N-Methylhexahydroazepin-4-one hydrochloride

  • Benzoyl hydrazine

  • Methanol (or suitable solvent)

  • Sodium acetate (or mild base)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser

Procedure:

  • Reaction Setup: To a round-bottom flask, add N-Methylhexahydroazepin-4-one hydrochloride (1.0 eq) and dissolve in methanol.

  • Base Addition: Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • Hydrazine Addition: Add benzoyl hydrazine (1.0 eq) to the mixture.

  • Reaction: Attach a condenser and heat the reaction mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: The resulting solid can be precipitated by the addition of water or a non-polar solvent like diethyl ether. Filter the solid product, wash with cold solvent, and dry under vacuum.

  • Characterization: Confirm the structure of the resulting this compound using ¹H NMR and Mass Spectrometry.

Protocol 2: Synthesis of Azelastine via Condensation

This protocol details the cyclization and condensation step to form the final Azelastine molecule.[12][13] It involves the reduction of the acylhydrazone followed by reaction with 2-(p-chlorobenzoyl)benzoic acid.

Materials:

  • This compound (from Protocol 1)

  • Potassium borohydride (or other suitable reducing agent)

  • 2-(p-Chlorobenzoyl)benzoic acid

  • High-boiling point solvent (e.g., xylene or toluene)

  • Dean-Stark apparatus (optional, for water removal)

  • Hydrochloric acid (for salt formation)

  • Isopropanol/Acetone (for recrystallization)

Procedure:

  • Reduction: Dissolve the acylhydrazone intermediate (1.0 eq) in a suitable solvent like water or methanol. Cool the solution in an ice bath. Slowly add potassium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C. Stir for 2-3 hours. This reduces the C=N bond to form the hydrazine.

  • Acidolysis (Work-up): Carefully quench the reaction with a dilute acid to neutralize excess borohydride. Extract the reduced intermediate into an organic solvent.

  • Condensation Setup: In a separate flask equipped with a condenser (and optionally a Dean-Stark trap), combine the reduced intermediate (1.0 eq) and 2-(p-chlorobenzoyl)benzoic acid (1.0 eq) in xylene.

  • Condensation Reaction: Heat the mixture to reflux (approx. 140°C) for 8-12 hours. The reaction involves the formation of two amide bonds to create the phthalazinone ring, with the elimination of water.

  • Isolation of Base: After completion, cool the reaction and remove the solvent under vacuum. Dissolve the residue in an appropriate organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) to remove unreacted starting material.

  • Salt Formation & Purification: Concentrate the organic layer. Dissolve the crude Azelastine base in isopropanol or acetone. Add a solution of hydrochloric acid in isopropanol dropwise while stirring to precipitate Azelastine hydrochloride.

  • Recrystallization: Filter the solid salt and recrystallize from a suitable solvent system (e.g., acetone/water) to achieve high purity.[13] Dry the final product under vacuum.

Analytical Characterization & Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stability of the synthesized Azelastine HCl.[14] High-Performance Liquid Chromatography (HPLC) is a primary method for purity assessment.[6]

Protocol 3: Reversed-Phase HPLC for Purity Analysis of Azelastine HCl

This protocol is adapted from established methods for the analysis of Azelastine in pharmaceutical formulations.[6][15]

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0-3.5) and acetonitrile. A common ratio is 60:40 (v/v).[6][14]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 236 nm or 288 nm.[15][16]

  • Column Temperature: Ambient or controlled at 30°C.[15]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve Azelastine HCl reference standard in the mobile phase to prepare a stock solution (e.g., 500 µg/mL). Prepare a working standard solution (e.g., 50 µg/mL) by diluting the stock solution.

  • Sample Preparation: Accurately weigh the synthesized Azelastine HCl and prepare a solution of equivalent concentration to the working standard using the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: The purity of the synthesized sample is calculated by comparing the peak area of the principal peak in the sample chromatogram to the total area of all peaks. The retention time should match that of the reference standard.

Data Summary Table

ParameterExpected Value/RangeReference
Molecular Formula C₂₂H₂₄ClN₃O[3]
Molecular Weight 381.90 g/mol [3]
Melting Point (HCl Salt) ~225 °C[6]
HPLC Retention Time Dependent on exact conditions, but consistent with standard.[15]
Mass Spec (m/z) Expected [M+H]⁺ at ~382.16[17]
UV λmax ~236 nm, ~288 nm[15][16]

Biological Evaluation of Antiallergic Activity

After synthesis and purification, the biological activity of the compound must be confirmed. This involves a series of in vitro and in vivo assays to verify its mechanism of action.

Protocol 4: Conceptual In Vitro Histamine H1 Receptor Binding Assay

This assay determines the affinity of the synthesized Azelastine for the H1 receptor, confirming its primary antihistaminic activity.

Principle: This is a competitive binding assay. A radiolabeled ligand with known high affinity for the H1 receptor (e.g., [³H]-pyrilamine) is incubated with a cell membrane preparation expressing the H1 receptor. The synthesized Azelastine is added at varying concentrations. The ability of Azelastine to displace the radioligand is measured, and from this, its binding affinity (Ki) can be calculated.

Procedure Outline:

  • Membrane Preparation: Obtain or prepare a cell membrane homogenate from a cell line engineered to overexpress the human H1 receptor.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In microtiter plates, combine the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the synthesized Azelastine. Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled H1 antagonist).

  • Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.

  • Detection: Wash the filters to remove non-specifically bound ligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Azelastine concentration. Use non-linear regression analysis to determine the IC₅₀ (the concentration of Azelastine that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

A potent H1-receptor antagonist will have a low Ki value, indicating high binding affinity.[18] Further assays, such as mast cell degranulation assays using RBL-2H3 cells, can be employed to validate the mast cell stabilizing effects.[19]

Conclusion

This compound is a high-value intermediate, enabling an efficient synthetic route to the potent antiallergy agent, Azelastine. The protocols outlined in this guide provide a framework for the synthesis, purification, and characterization of this important API. By understanding the multi-faceted mechanism of action and employing rigorous analytical and biological validation, researchers can successfully leverage this precursor in the development of effective treatments for allergic diseases.

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  • Klussmann, S., et al. (2025, November 1). Azelastine Nasal Spray for Prevention of SARS-CoV-2 Infections: A Phase 2 Randomized Clinical Trial. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). An improved synthetic method of azelastine - Patent KR-100426534-B1. Retrieved from [Link]

  • LookChem. (n.d.). Synthesis of Azelastine hydrochloride - Chempedia. Retrieved from [Link]

  • Google Patents. (n.d.). CN113956239A - Azelastine hydrochloride, and preparation method and application thereof.
  • Google Patents. (n.d.). KR100426534B1 - An improved synthetic method of azelastine.
  • Google Patents. (n.d.). CN102391253A - Synthetic technology of azelastine hydrochloride.
  • Ark Pharma Scientific Limited. (n.d.). This compound | CAS:110406-94-5. Retrieved from [Link]

  • Khan, K. M., et al. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PMC - NIH. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of N'-(1-Methylazepan-4-yl)benzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N'-(1-Methylazepan-4-yl)benzohydrazide and its analogs. These compounds are significant as pharmaceutical intermediates and as scaffolds in medicinal chemistry, notably as precursors for antiallergy agents.[1] The core synthetic strategy detailed herein involves a two-step process: the formation of substituted benzohydrazides from corresponding esters, followed by a one-pot reductive amination with 1-methylazepan-4-one. This guide is intended for researchers and professionals in drug development, offering detailed, step-by-step protocols, explanations of experimental choices, characterization methods, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Scientific Context

Benzohydrazide derivatives represent a versatile class of compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[2][3] The incorporation of an N-methylazepane moiety introduces a three-dimensional character and basic nitrogen atom, which can be critical for modulating pharmacokinetic properties and target binding. The title compound, this compound, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4] Understanding and optimizing its synthesis is crucial for efficient drug manufacturing and the exploration of novel chemical entities based on this scaffold.

The protocol described is built upon the foundational principles of hydrazide formation and reductive amination. Reductive amination is a powerful transformation in organic synthesis for forming C-N bonds, which proceeds through the condensation of a carbonyl compound and an amine (or in this case, a hydrazine) to form an intermediate imine (or hydrazone), followed by its reduction to the corresponding amine (or hydrazine).[5][6]

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. This approach allows for the modular creation of a library of analogs by simply varying the starting ester in Stage 1.

  • Stage 1: Synthesis of Substituted Benzohydrazides. A series of benzohydrazide analogs are prepared by reacting commercially available substituted methyl or ethyl benzoates with hydrazine hydrate. This is a classic and robust method for forming the hydrazide functional group.[2]

  • Stage 2: Reductive Amination. The synthesized benzohydrazide is coupled with 1-methylazepan-4-one via a one-pot reductive amination protocol to yield the final this compound analog.

Synthetic_Scheme Overall Synthetic Scheme for this compound Analogs cluster_stage1 Stage 1: Benzohydrazide Formation cluster_stage2 Stage 2: Reductive Amination start_ester Substituted Methyl Benzoate (R-C₆H₄-COOCH₃) product_hydrazide Substituted Benzohydrazide (R-C₆H₄-CONHNH₂) start_ester->product_hydrazide Reflux in EtOH reagent1 Hydrazine Hydrate (N₂H₄·H₂O) reagent1->start_ester final_product Final Analog (R-C₆H₄-CONHNH-Azepane) product_hydrazide->final_product One-pot reaction, pH 6-7, MeOH start_ketone 1-Methylazepan-4-one start_ketone->final_product reagent2 Reducing Agent (e.g., NaBH₃CN) reagent2->product_hydrazide Experimental_Workflow Laboratory Workflow for Analog Synthesis (Protocol B) cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents 1. Dissolve Hydrazide and Ketone in MeOH adjust_ph 2. Adjust pH to 6-7 with Acetic Acid prep_reagents->adjust_ph add_reductant 3. Add NaBH₃CN Solution adjust_ph->add_reductant Initiates Reaction stir 4. Stir at RT for 12-24h add_reductant->stir quench 5. Quench with HCl stir->quench concentrate 6. Concentrate Solvent quench->concentrate extract 7. Basify & Extract concentrate->extract purify 8. Column Chromatography extract->purify analyze 9. Characterize Pure Product (NMR, MS, HPLC) purify->analyze Final Validation

Sources

Application Notes and Protocols for Cell Culture Experiments with Benzohydrazide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Benzohydrazides

Benzohydrazide and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] This is due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4] In the realm of oncology, numerous studies have highlighted the potential of benzohydrazide analogs to induce cytotoxicity and apoptosis in various cancer cell lines, making them promising candidates for novel therapeutic agents.[5][6][7]

The anticancer effects of benzohydrazide compounds are often attributed to their ability to interfere with critical cellular processes. Mechanisms of action can be diverse and depend on the specific chemical structure of the derivative.[8] Documented mechanisms include the inhibition of key signaling molecules like Epidermal Growth Factor Receptor (EGFR), disruption of microtubule polymerization, and the induction of programmed cell death (apoptosis).[9][10][11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design, execute, and interpret cell culture experiments involving benzohydrazide compounds. The protocols herein are designed to be robust and self-validating, offering detailed step-by-step methodologies while also explaining the scientific rationale behind critical steps. Our goal is to empower researchers to confidently assess the cytotoxic and mechanistic properties of novel benzohydrazide derivatives.

Part 1: Foundational Knowledge and Pre-experimental Considerations

Mechanism of Action: Key Cellular Targets

Understanding the potential mechanisms of action of benzohydrazide compounds is crucial for designing relevant experiments and selecting appropriate assays.

  • EGFR Inhibition: Many benzohydrazide derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[9][10] Overexpression or aberrant activation of EGFR is a common feature in many cancers.[12] Inhibition of EGFR can block downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, leading to reduced cancer cell growth.[11]

  • Tubulin Polymerization Inhibition: Some benzohydrazide compounds exert their anticancer effects by disrupting microtubule dynamics.[11] Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[13][14] Inhibition of tubulin polymerization leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[11]

  • Apoptosis Induction: A common outcome of treatment with effective anticancer agents is the induction of apoptosis.[11] Benzohydrazides can trigger apoptosis through various intrinsic and extrinsic pathways, often involving the activation of a cascade of enzymes called caspases.[15][16]

Compound Handling and Preparation

Proper handling and preparation of benzohydrazide compounds are critical for obtaining reliable and reproducible experimental results.

Table 1: Compound Solubility and Stock Solution Preparation

ParameterRecommendationRationale
Solvent Selection Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving benzohydrazide derivatives for in vitro studies. Ethanol or methanol can be alternatives.Benzohydrazides often have poor aqueous solubility. DMSO is a polar aprotic solvent that can dissolve a wide range of organic compounds.
Stock Solution Concentration Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.This allows for the addition of small volumes to the cell culture medium, minimizing the final DMSO concentration to non-toxic levels (typically ≤ 0.5%).
Storage Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.Repeated freezing and thawing can lead to compound degradation. Many organic compounds are light-sensitive.
Working Dilutions Prepare fresh working dilutions from the stock solution in complete cell culture medium immediately before each experiment.This ensures the stability and accurate concentration of the compound during the experiment.

Protocol 1: Preparation of Benzohydrazide Stock and Working Solutions

  • Weighing the Compound: Accurately weigh the benzohydrazide compound using a calibrated analytical balance.

  • Calculating the Volume of Solvent: Calculate the volume of DMSO required to achieve the desired stock concentration using the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

  • Dissolution: Add the calculated volume of DMSO to the weighed compound. Vortex or sonicate briefly until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -20°C or -80°C.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations for treating the cells. Ensure the final DMSO concentration in the medium is consistent across all treatments and does not exceed 0.5%.

Part 2: Core Experimental Protocols

This section provides detailed, step-by-step protocols for fundamental cell-based assays to evaluate the anticancer properties of benzohydrazide compounds.

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[17]

Protocol 2: MTT Cytotoxicity Assay

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Benzohydrazide compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzohydrazide compound in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a no-cell control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[18][19]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.[18]

    • Mix gently on a plate shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Table 2: Example of MTT Assay Data Presentation

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
0.11.180.0694.4
10.950.0576.0
100.630.0450.4
500.250.0320.0
1000.100.028.0
Detection of Apoptosis: Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay is a standard method for detecting apoptosis.[7] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with the benzohydrazide compound at the desired concentrations for the specified time.

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize.

    • Combine the cells and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[20]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[3]

    • Add 5 µL of Annexin V-FITC and 1 µL of PI to the cell suspension.[3]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[3]

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use FITC signal detector (FL1) for Annexin V-FITC and a phycoerythrin emission signal detector (FL2 or FL3) for PI.[3]

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive (less common)

Diagram 1: Apoptosis Detection by Annexin V/PI Staining

G cluster_0 Cell Populations cluster_1 Cellular State live Live Cells (Annexin V- / PI-) early_apoptosis Early Apoptotic Cells (Annexin V+ / PI-) late_apoptosis Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) healthy Intact Plasma Membrane PS on Inner Leaflet healthy->live apoptotic_stimulus Apoptotic Stimulus (e.g., Benzohydrazide) healthy->apoptotic_stimulus Treatment ps_exposure PS Translocation to Outer Leaflet apoptotic_stimulus->ps_exposure ps_exposure->early_apoptosis membrane_compromise Loss of Membrane Integrity ps_exposure->membrane_compromise membrane_compromise->late_apoptosis

Caption: Flow cytometry analysis distinguishes cell populations based on Annexin V and PI staining.

Part 3: Mechanistic Investigation Protocols

After confirming the cytotoxic effects of a benzohydrazide compound, the following protocols can be employed to elucidate its mechanism of action.

Western Blotting for EGFR Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample.[21] To investigate if a benzohydrazide compound inhibits the EGFR signaling pathway, the phosphorylation status of EGFR and downstream proteins like Akt and ERK can be assessed.

Protocol 4: Western Blot Analysis of EGFR Pathway

Materials:

  • Treated and control cell lysates

  • RIPA or similar lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the benzohydrazide compound for the desired time.

    • Wash cells with cold PBS and lyse with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.[22]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Add the ECL substrate and capture the chemiluminescent signal.[22]

    • Quantify band intensities using densitometry software.[23]

    • Normalize the phosphorylated protein levels to the total protein levels. To do this, the membrane can be stripped and re-probed with an antibody against the total protein.[22]

Diagram 2: Simplified EGFR Signaling Pathway

G benzohydrazide Benzohydrazide Compound egfr EGFR benzohydrazide->egfr Inhibition pi3k PI3K egfr->pi3k ras Ras egfr->ras akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation G start Benzohydrazide Compound Synthesis cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis mechanism Mechanistic Studies ic50->mechanism data_analysis Data Analysis & Interpretation apoptosis->data_analysis western Western Blot (e.g., p-EGFR) mechanism->western if_staining Immunofluorescence (e.g., Tubulin) mechanism->if_staining western->data_analysis if_staining->data_analysis

Caption: A logical workflow for the in vitro evaluation of novel benzohydrazide compounds.

References

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. [Link]

  • Benzohydrazides: As potential bio-active agents. The Pharma Innovation. [Link]

  • Synthesis of benzohydrazide derivatives. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed. [Link]

  • Discovery of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers using a cell- and caspase-based HTS assay. PubMed Central. [Link]

  • Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. ResearchGate. [Link]

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. MDPI. [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Springer. [Link]

  • Microtubule. Wikipedia. [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. MDPI. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]

  • Synthesis, Cytotoxicity and Pro-apoptosis of Novel Benzoisoindolin Hydrazones as Anticancer Agents. Scilit. [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. International Journal of Science and Research Archive. [Link]

  • Western blot analysis of proteins related to the EGFR signal pathway. ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. MDPI. [Link]

  • Design, synthesis, biological evaluation and molecular docking studies of novel benzofuran-pyrazole derivatives as anticancer agents. PubMed. [Link]

  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC. PubMed Central. [Link]

  • An introduction to Performing Immunofluorescence Staining. PubMed Central. [Link]

  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. [Link]

  • How to Interpret a Western Blot: The basics. LabXchange. [Link]

  • Reutilization of Western Blots After Chemiluminescent or Autoradiographic Detection. Citeseerx. [Link]

  • MTT Analysis Protocol. Creative Bioarray. [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. NCBI. [Link]

  • Microtubule Dynamics: an interplay of biochemistry and mechanics. PubMed Central. [Link]

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Application Notes and Protocols for High-Throughput Screening of N'-(1-Methylazepan-4-yl)benzohydrazide Derivatives as Potential Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Benzohydrazide Derivatives in Neurodegenerative Disease

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function.[1][2] A growing body of evidence implicates epigenetic dysregulation, particularly the aberrant activity of histone deacetylases (HDACs), in the pathology of these conditions.[3][4][5] HDACs are key enzymes that modulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[3][4] Inhibition of specific HDAC isoforms has emerged as a promising therapeutic strategy to restore transcriptional balance and exert neuroprotective effects.[4][5][6]

Benzohydrazide derivatives represent a versatile class of small molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9][10] Their chemical scaffold, which can act as a zinc-binding group, makes them attractive candidates for designing HDAC inhibitors.[4] This application note provides a comprehensive guide for the high-throughput screening (HTS) of a focused library of N'-(1-Methylazepan-4-yl)benzohydrazide derivatives to identify novel inhibitors of a therapeutically relevant HDAC isoform. This compound itself is a valuable pharmaceutical intermediate, providing a readily adaptable core structure for library synthesis.[11][12][13][14]

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurodegenerative diseases. We will delve into the principles of assay development, provide detailed step-by-step protocols for primary and secondary screening, and discuss robust data analysis and hit validation strategies.

I. Assay Development and Primary Screening Strategy

The success of any HTS campaign hinges on the development of a robust and reliable assay.[15][16][17] For the primary screen of our this compound derivative library, we will employ a Fluorescence Polarization (FP) based assay. FP is a homogeneous assay format ideal for HTS due to its simplicity, sensitivity, and reduced susceptibility to certain types of interference.[18][19][20] The principle of the FP assay in this context relies on the change in the rotational speed of a fluorescently labeled ligand upon binding to the HDAC enzyme.

Diagram: HTS Workflow for HDAC Inhibitor Discovery

HTS_Workflow cluster_0 Phase 1: Assay Development & Primary Screen cluster_1 Phase 2: Hit Confirmation & Secondary Assays cluster_2 Phase 3: Lead Optimization AssayDev Assay Development (FP-based HDAC activity) Miniaturization Assay Miniaturization (384-well format) AssayDev->Miniaturization Optimization PilotScreen Pilot Screen (Z' > 0.5) Miniaturization->PilotScreen Validation PrimaryHTS Primary HTS (Single Concentration) PilotScreen->PrimaryHTS Execution HitConfirmation Hit Confirmation (Dose-Response) PrimaryHTS->HitConfirmation Hit Identification OrthogonalAssay Orthogonal Assay (e.g., AlphaScreen) HitConfirmation->OrthogonalAssay Validation Selectivity Selectivity Profiling (Against other HDAC isoforms) OrthogonalAssay->Selectivity Characterization CellBased Cell-Based Assay (Target Engagement) Selectivity->CellBased Functional Validation SAR Structure-Activity Relationship (SAR) CellBased->SAR Validated Hits ADME ADME/Tox Profiling SAR->ADME Prioritization LeadCandidate Lead Candidate Selection ADME->LeadCandidate

Caption: High-throughput screening workflow for identifying and validating HDAC inhibitors.

Protocol 1: Fluorescence Polarization (FP) Based HDAC Activity Assay

This protocol is designed for a 384-well plate format.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, and 0.1 mg/mL BSA.

  • HDAC Enzyme: Recombinant human HDAC (specific isoform, e.g., HDAC6) diluted in Assay Buffer to the desired working concentration (determined during assay development).

  • Fluorescently Labeled Substrate: A commercially available, acetylated peptide substrate conjugated to a fluorophore (e.g., FAM). The final concentration should be at or below the Kd for its interaction with the deacetylase enzyme.

  • Developer Solution: Contains a protease that specifically cleaves the deacetylated substrate, leading to a decrease in fluorescence polarization.

  • Positive Control: A known, potent HDAC inhibitor (e.g., Trichostatin A or a structurally related benzohydrazide).

  • Negative Control: DMSO (the vehicle for the compound library).

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

2. Assay Procedure:

  • Dispense 50 nL of test compounds, positive control, or negative control into the wells of a 384-well, low-volume, black, flat-bottom plate using an automated liquid handler.[21]

  • Add 5 µL of the diluted HDAC enzyme solution to all wells except for the "no enzyme" control wells.

  • Add 5 µL of Assay Buffer to the "no enzyme" control wells.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 5 µL of the fluorescently labeled substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and initiate signal generation by adding 5 µL of the Developer Solution to all wells.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

3. Data Analysis and Quality Control:

  • The primary endpoint is the change in fluorescence polarization (mP).

  • Calculate the percentage of inhibition for each compound relative to the positive and negative controls.

  • The robustness of the assay is determined by calculating the Z'-factor. A Z'-factor greater than 0.5 is considered acceptable for HTS.[21][22][23]

Table 1: Assay Parameters for Primary HTS

ParameterRecommended ValueRationale
Plate Format384-wellBalances throughput and reagent consumption.[22]
Assay Volume15 µLMinimizes reagent usage in HTS.
Compound Concentration10 µMA standard starting concentration for primary screening.
DMSO Concentration< 1%Minimizes solvent effects on enzyme activity.[24]
Incubation Time60 minutesAllows for sufficient enzymatic activity to generate a robust signal window.
Z'-Factor> 0.5Ensures the assay is robust and suitable for HTS.[22][23]

II. Hit Confirmation and Secondary Assays

Compounds identified as "hits" in the primary screen require further validation to eliminate false positives and to characterize their activity.[25][26][27]

Protocol 2: Dose-Response Analysis of Primary Hits
  • Select the primary hits based on a predefined activity threshold (e.g., >50% inhibition).

  • Perform a serial dilution of the confirmed hits to generate a 10-point dose-response curve (e.g., from 100 µM to 5 nM).

  • Repeat the FP-based HDAC activity assay as described in Protocol 1 with the diluted compounds.

  • Calculate the IC₅₀ value for each compound, which is the concentration required to inhibit 50% of the enzyme's activity.

Protocol 3: Orthogonal Assay - AlphaScreen™

To confirm the activity of the hits in a different assay format and to rule out technology-specific artifacts, an orthogonal assay such as AlphaScreen™ is recommended.[28][29][30] AlphaScreen™ is a bead-based, no-wash, highly sensitive assay technology suitable for studying biomolecular interactions.[28][29][31]

1. Assay Principle:

The AlphaScreen™ HDAC assay utilizes a biotinylated, acetylated peptide substrate, streptavidin-coated Donor beads, and anti-acetylated lysine antibody-conjugated Acceptor beads. When the substrate is deacetylated by the HDAC enzyme, the antibody on the Acceptor bead can no longer bind. This disrupts the proximity of the Donor and Acceptor beads, leading to a decrease in the AlphaScreen™ signal.

Diagram: AlphaScreen Assay Principle for HDAC Inhibition

AlphaScreen_Principle cluster_0 No Inhibition cluster_1 Inhibition Donor1 Donor Bead Substrate1 Acetylated Substrate Donor1->Substrate1 Biotin-Streptavidin Acceptor1 Acceptor Bead Acceptor1->Donor1 Signal (Proximity) Substrate1->Acceptor1 Antibody Binding Donor2 Donor Bead Substrate2 Deacetylated Substrate Donor2->Substrate2 Biotin-Streptavidin Acceptor2 No Binding Inhibitor Inhibitor HDAC HDAC Inhibitor->HDAC Blocks

Caption: Principle of the AlphaScreen assay for detecting HDAC inhibition.

2. Brief Protocol:

  • Dispense test compounds into a 384-well plate.

  • Add the HDAC enzyme and the biotinylated substrate.

  • Incubate to allow for the enzymatic reaction.

  • Add a mixture of streptavidin-coated Donor beads and anti-acetylated lysine antibody-conjugated Acceptor beads.

  • Incubate in the dark.

  • Read the plate on an AlphaScreen-compatible plate reader.

III. Cell-Based Assays for Target Engagement

To bridge the gap between biochemical activity and cellular function, it is crucial to assess the ability of the confirmed hits to engage the HDAC target within a cellular context.[32][33][34][35]

Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

1. Procedure Overview:

  • Treat cultured cells (e.g., a neuronal cell line) with the test compounds or vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Quantify the amount of soluble HDAC protein at each temperature using Western blotting or an immunoassay.

  • A shift in the melting curve of the HDAC protein in the presence of the compound indicates target engagement.

IV. Data Interpretation and Hit Prioritization

The ultimate goal of the HTS campaign is to identify promising lead compounds for further development.[36][37][38]

Table 2: Hit Validation and Prioritization Criteria

CriterionDescriptionDesired Outcome
Potency (IC₅₀) Concentration for 50% inhibition in the primary biochemical assay.< 1 µM
Orthogonal Assay Confirmation Confirmation of activity in a technology-independent assay.Concordant IC₅₀ values
Cellular Target Engagement Evidence of compound binding to the target in a cellular environment.Demonstrable thermal shift in CETSA
Selectivity Activity against the target isoform versus other HDAC isoforms.> 10-fold selectivity
Structure-Activity Relationship (SAR) A clear relationship between chemical structure and biological activity within the derivative series.Emerging SAR trends to guide optimization.[22]
Physicochemical Properties Analysis of properties such as solubility, permeability, and metabolic stability.Favorable drug-like properties.

By systematically applying these protocols and criteria, researchers can effectively screen libraries of this compound derivatives to identify and validate novel HDAC inhibitors with therapeutic potential for neurodegenerative diseases.

References

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Application Notes and Protocols for N'-(1-Methylazepan-4-yl)benzohydrazide in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the investigation of N'-(1-Methylazepan-4-yl)benzohydrazide and its analogs in the context of structure-activity relationship (SAR) studies. This document outlines the scientific rationale, synthetic protocols, and bioassay methodologies necessary to explore the therapeutic potential of this chemical scaffold. Given the known biological activities of benzohydrazides and the structural features of the azepane ring, this class of compounds presents a promising starting point for the discovery of novel therapeutic agents, particularly in the areas of antihistaminic and antimicrobial research. This guide is intended to provide researchers with the foundational knowledge and practical protocols to design, execute, and interpret SAR studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of this compound derivatives.

Introduction: The Scientific Rationale

This compound is a molecule of significant interest in medicinal chemistry, combining two key structural motifs: the benzohydrazide core and a substituted azepane ring. The benzohydrazide scaffold is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[1]. The azepane ring, a seven-membered nitrogen-containing heterocycle, offers a flexible yet constrained scaffold that can be strategically modified to explore chemical space and optimize interactions with biological targets[2].

The specific combination of these two moieties in this compound suggests its potential as a lead compound for drug discovery programs. Notably, its hydrochloride salt has been described as a useful reagent in the preparation of antiallergy agents[3]. This points towards a potential interaction with histamine receptors, key players in the allergic response[4][5].

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing a systematic approach to understanding how chemical structure influences biological activity[6]. By synthesizing and evaluating a series of analogs of a lead compound, researchers can identify the key structural features responsible for its pharmacological effects. This knowledge is then used to design new compounds with improved potency, selectivity, and drug-like properties.

These application notes will guide the user through a logical progression of SAR studies for this compound, focusing on two primary potential therapeutic areas: antihistaminic and antimicrobial activities.

Strategic Approach to Structure-Activity Relationship (SAR) Studies

A systematic SAR exploration of this compound involves the independent and combined modification of its three main structural components: the benzoyl moiety , the hydrazide linker , and the N-methylazepane moiety .

Key Regions for Modification
  • Benzoyl Moiety (Aromatic Ring): Substituents on the phenyl ring can modulate the electronic and steric properties of the molecule. Modifications here can influence binding affinity and selectivity for a target receptor.

  • Hydrazide Linker: While often maintained for its hydrogen bonding capabilities, subtle modifications or bioisosteric replacements can impact conformational flexibility and metabolic stability[7][8].

  • N-Methylazepane Moiety: The azepane ring provides a three-dimensional scaffold. Alterations to the ring size, substitution pattern, and the nature of the N-substituent can significantly affect receptor engagement and pharmacokinetic properties[9].

The following diagram illustrates the key areas for SAR exploration:

SAR_Strategy cluster_0 This compound cluster_1 Modification Zones Molecule Benzoyl Benzoyl Moiety (Aromatic Ring) Molecule->Benzoyl Hydrazide Hydrazide Linker Molecule->Hydrazide Azepane N-Methylazepane Moiety Molecule->Azepane

Caption: Key modification zones for SAR studies.

Proposed SAR Exploration Workflow

The following workflow provides a structured approach to exploring the SAR of this compound analogs.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_analysis Data Analysis & Iteration Start Synthesis of Parent Compound This compound Analogs Synthesis of Analogs (Systematic Modification) Start->Analogs Primary_Screening Primary Screening (e.g., H1 Receptor Binding Assay, Antimicrobial Zone of Inhibition) Analogs->Primary_Screening Secondary_Screening Secondary Screening (e.g., Histamine Release Assay, MIC Determination) Primary_Screening->Secondary_Screening ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Secondary_Screening->ADME SAR_Analysis SAR Analysis (Identify Key Structural Features) ADME->SAR_Analysis Lead_Optimization Lead Optimization (Design of Next-Generation Analogs) SAR_Analysis->Lead_Optimization Lead_Optimization->Analogs Iterative Design

Caption: Iterative workflow for SAR studies.

Synthetic Protocols

The synthesis of this compound and its analogs can be achieved through a convergent synthetic route. The following protocols provide a general framework that can be adapted for the synthesis of a diverse library of compounds.

Synthesis of the Benzohydrazide Core

A common method for synthesizing the benzohydrazide core involves the reaction of a substituted benzoic acid with hydrazine hydrate[10].

Protocol 3.1.1: General Procedure for the Synthesis of Substituted Benzohydrazides

  • Esterification: To a solution of the desired substituted benzoic acid (1.0 eq) in methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

  • Hydrazinolysis: Dissolve the crude methyl ester (1.0 eq) in ethanol (10 mL/g of ester) and add hydrazine hydrate (2.0 eq).

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature, and collect the precipitated benzohydrazide by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Synthesis of the N-Methylazepan-4-amine Precursor

The synthesis of the 4-amino-1-methylazepane precursor can be achieved through various routes, often starting from commercially available materials. One potential route involves the reductive amination of 1-methylazepan-4-one.

Final Condensation to Form this compound Analogs

The final step involves the condensation of the substituted benzohydrazide with a suitable azepane derivative.

Protocol 3.3.1: Synthesis of this compound

  • To a solution of benzohydrazide (1.0 eq) in a suitable solvent such as ethanol or methanol, add 1-methylazepan-4-one (1.1 eq).

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to form the hydrazone intermediate.

  • Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Evaluation Protocols

The following protocols are designed to assess the antihistaminic and antimicrobial activities of the synthesized compounds.

Antihistaminic Activity Evaluation

The primary mechanism of action for many antiallergy drugs is the antagonism of the histamine H1 receptor[4].

This assay determines the affinity of the test compounds for the histamine H1 receptor by measuring their ability to displace a radiolabeled ligand.

Protocol 4.1.1.1: H1 Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells)[11]. Homogenize the cells in a cold lysis buffer and pellet the membranes by centrifugation[12]. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer (50 mM Tris-HCl, pH 7.4)

    • A fixed concentration of [³H]-pyrilamine (a radiolabeled H1 antagonist)[3].

    • Increasing concentrations of the test compound or a known H1 antagonist (e.g., mepyramine) for the standard curve.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of an unlabeled antagonist) from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

This functional assay measures the ability of the test compounds to inhibit histamine release from mast cells or basophils.

Protocol 4.1.2.1: IgE-Mediated Histamine Release from RBL-2H3 Cells

  • Cell Culture: Culture rat basophilic leukemia (RBL-2H3) cells, a commonly used mast cell model, in appropriate media[12].

  • Sensitization: Sensitize the RBL-2H3 cells with anti-dinitrophenyl (DNP) IgE overnight.

  • Treatment: Wash the cells and pre-incubate with various concentrations of the test compounds for 30 minutes.

  • Stimulation: Induce degranulation and histamine release by challenging the cells with DNP-HSA (dinitrophenyl-human serum albumin).

  • Histamine Quantification: Collect the cell supernatant and measure the histamine concentration using an enzyme-linked immunosorbent assay (ELISA) kit or an automated fluorometric assay[9].

  • Data Analysis: Calculate the percentage inhibition of histamine release for each compound concentration compared to the vehicle control. Determine the IC₅₀ value.

Antimicrobial Activity Evaluation

The benzohydrazide scaffold is known to exhibit broad-spectrum antimicrobial activity[13].

This is a preliminary screening method to assess the qualitative antimicrobial activity of the synthesized compounds.

Protocol 4.2.1.1: Agar Well Diffusion

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Plate Preparation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud dextrose agar plates (for fungi).

  • Well Creation: Create wells (6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well. Include a solvent control and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

This quantitative assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol 4.2.2.1: Broth Microdilution Method

  • Serial Dilutions: Prepare a series of twofold dilutions of each test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation and Interpretation

The results of the SAR studies should be presented in a clear and concise manner to facilitate interpretation.

Tabular Summary of SAR Data

Summarize the chemical structures and biological activity data for all synthesized analogs in a table. This allows for easy comparison of the effects of different structural modifications.

Table 1: Hypothetical SAR Data for this compound Analogs

Compound IDR (Benzoyl Moiety)H1 Receptor Binding (Ki, nM)Antimicrobial Activity (MIC, µg/mL vs. S. aureus)
Parent H15064
Analog 1 4-Cl7532
Analog 2 4-OCH₃250128
Analog 3 2-Cl30064
Analog 4 4-F9032
Mechanistic Insights: Histamine H1 Receptor Signaling

Antagonism of the H1 receptor by this compound analogs would likely interfere with the canonical Gq-protein coupled signaling pathway. Upon binding of histamine, the H1 receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC)[1][2][14]. This cascade ultimately results in the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability[4]. An effective antagonist would block the initial binding of histamine, thereby preventing the downstream signaling events.

The following diagram illustrates the H1 receptor signaling pathway and the proposed point of intervention for an antagonist.

H1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., smooth muscle contraction) Ca2->Response PKC->Response Antagonist N'-(1-Methylazepan-4-yl) benzohydrazide Analog (Antagonist) Antagonist->H1R Blocks

Caption: H1 receptor signaling pathway and antagonist intervention.

Conclusion and Future Directions

These application notes provide a comprehensive framework for conducting SAR studies on this compound. By systematically modifying the benzoyl, hydrazide, and azepane moieties and evaluating the resulting analogs in relevant biological assays, researchers can elucidate the key structural requirements for potent and selective activity. The insights gained from these studies will be invaluable for the design of next-generation compounds with optimized therapeutic potential as antihistaminic or antimicrobial agents. Future work should focus on in vivo efficacy studies and detailed pharmacokinetic profiling of the most promising lead compounds identified through these SAR explorations.

References

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Application Notes & Protocols: A Comprehensive Guide to the In Vitro Evaluation of N'-(1-Methylazepan-4-yl)benzohydrazide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of N'-(1-Methylazepan-4-yl)benzohydrazide

This compound is a synthetic compound characterized by a benzohydrazide moiety linked to a methylazepane ring.[1][2][3] While its primary documented utility lies as an intermediate in the synthesis of antiallergic agents such as Azelastine, the structural motifs present within the molecule warrant a broader investigation into its pharmacological potential.[4] The benzohydrazide scaffold is a versatile pharmacophore known to be present in compounds exhibiting a wide range of biological activities, including anticancer properties.[1] This has prompted the hypothesis that this compound may exert previously uncharacterized effects on cancer cell proliferation and survival.

These application notes provide a comprehensive framework for the initial in vitro characterization of this compound as a potential anti-cancer agent. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility. We will guide the researcher through a logical progression of experiments, from initial cytotoxicity screening to preliminary mechanistic studies, providing the rationale behind each step.

Experimental Rationale and Workflow

The primary objective is to systematically evaluate the anti-cancer potential of this compound. This will be achieved by addressing the following key questions:

  • Does the compound exhibit cytotoxic or cytostatic effects on cancer cell lines?

  • What is the potency of the compound (i.e., its half-maximal inhibitory concentration, IC50)?

  • Does the compound induce programmed cell death (apoptosis)?

  • Does the compound perturb cell cycle progression?

  • What are the potential molecular signaling pathways modulated by the compound?

The experimental workflow is designed to answer these questions in a stepwise manner, with the results of earlier experiments informing the direction of subsequent, more detailed investigations.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Molecular Target Identification A Compound Preparation (Stock Solution) C Cytotoxicity Assay (MTT or SRB) A->C B Cell Line Selection & Culture B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E If cytotoxic G Cell Cycle Analysis (Propidium Iodide Staining) D->G If cytostatic/cytotoxic F Caspase Activity Assay E->F H Western Blot Analysis of Key Signaling Proteins E->H Based on apoptosis results G->H Based on cell cycle results

Figure 1: A tiered experimental workflow for the in vitro evaluation of this compound.

Protocols for In Vitro Analysis

Cell Line Selection and Culture

The choice of cancer cell lines is critical and should ideally include representatives from different cancer types (e.g., breast, lung, colon, leukemia) to assess the compound's spectrum of activity. It is also advisable to include a non-cancerous cell line (e.g., fibroblasts) to evaluate selective toxicity. All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained under the recommended culture conditions.

Initial Cytotoxicity Screening: MTT and SRB Assays

The initial step is to determine whether this compound affects cell viability. The MTT and Sulforhodamine B (SRB) assays are robust, high-throughput colorimetric methods suitable for this purpose. The MTT assay measures mitochondrial metabolic activity, which is proportional to the number of viable cells.[5][6][7][8][9][10] The SRB assay quantifies total cellular protein content, providing a measure of cell biomass.[11][12][13][14]

3.2.1 Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][7] The amount of formazan produced is proportional to the number of viable cells.[6][9]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7][9]

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include vehicle-treated (e.g., DMSO) and untreated controls.

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][6][9]

    • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[5][7]

    • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.[5][6]

3.2.2 Protocol: Sulforhodamine B (SRB) Assay

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of proteins under mildly acidic conditions.[11][13] The amount of bound dye is proportional to the total cellular protein mass.[13]

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

    • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[11][12]

    • Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound dye and TCA.[11][12][13] Air-dry the plates completely.

    • SRB Staining: Add 100 µL of 0.04% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11][13]

    • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.[11][12] Air-dry the plates.

    • Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[11][13][14]

    • Absorbance Measurement: Shake the plate for 5-15 minutes and measure the absorbance at 510-565 nm.[13][14]

3.2.3 Data Analysis and IC50 Determination

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Parameter MTT Assay SRB Assay
Principle Measures mitochondrial dehydrogenase activityMeasures total cellular protein content
Endpoint Absorbance of formazan solutionAbsorbance of solubilized SRB dye
Fixation Required NoYes (TCA)
Advantages Reflects metabolic activityLess interference from compound color, stable endpoint
Considerations Can be affected by compounds that alter mitochondrial functionSensitive to changes in protein content

Table 1: Comparison of MTT and SRB cytotoxicity assays.

Apoptosis Induction Assays

If this compound demonstrates cytotoxicity, the next logical step is to determine if it induces apoptosis.

3.3.1 Protocol: Annexin V and Propidium Iodide (PI) Staining

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore.[15] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells but can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

  • Procedure:

    • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative controls.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[16]

    • Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[15][17]

    • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[17]

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[17]

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.[15]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]

3.3.2 Protocol: Caspase Activity Assay

  • Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. Their activity can be measured using a substrate that releases a fluorescent or luminescent signal upon cleavage.[18][19][20][21]

  • Procedure (Luminescent Assay):

    • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described previously.

    • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a proluminescent substrate (containing the DEVD tetrapeptide sequence) and components for cell lysis.[18][20]

    • Incubation: Incubate at room temperature for 1-2 hours.

    • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase-3/7 activity.[20]

Cell Cycle Analysis

This compound may exert its anti-cancer effects by arresting the cell cycle at a specific phase, preventing cell division.

3.4.1 Protocol: Propidium Iodide (PI) Staining for DNA Content

  • Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.

    • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Store at 4°C for at least 30 minutes.[22]

    • Staining: Wash the cells with PBS and then resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[22]

    • Incubation: Incubate in the dark at room temperature for 15-30 minutes.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

G cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis A Treat cells with This compound B Harvest Cells A->B C Fix in 70% Ethanol B->C D Stain with PI and RNase A C->D E Flow Cytometry Analysis D->E F Generate DNA Content Histogram E->F G Quantify Cell Cycle Phases (G0/G1, S, G2/M) F->G

Figure 2: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Preliminary Mechanistic Studies: Western Blot Analysis

Based on the findings from the apoptosis and cell cycle assays, Western blotting can be used to investigate the compound's effect on key regulatory proteins.

  • Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate.[23][24] Proteins are separated by size via SDS-PAGE, transferred to a membrane, and then probed with specific antibodies.[23]

  • Hypothetical Targets for Investigation:

    • If apoptosis is induced: Examine proteins in the apoptotic cascade, such as cleaved caspase-3, PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).

    • If cell cycle arrest is observed: Investigate the expression levels of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors relevant to the specific phase of arrest.

    • General signaling pathways: Probe key proteins in major cancer-related pathways like PI3K/AKT/mTOR and MAPK/ERK.[25][26][27]

  • Procedure:

    • Protein Extraction: Treat cells with the compound, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]

    • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[23]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, typically overnight at 4°C.[28]

    • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[28]

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

G cluster_pathway Hypothetical Signaling Pathway RTK RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->AKT Inhibition?

Figure 3: A hypothetical signaling pathway (PI3K/AKT/mTOR) that could be investigated as a target of this compound.

Conclusion and Future Directions

This document provides a foundational guide for the initial investigation of this compound's potential as an anti-cancer agent. The described workflow, from broad cytotoxicity screening to more focused mechanistic studies, offers a robust framework for generating preliminary data. Positive results from these in vitro assays would justify further investigation, including studies in 3D cell culture models, in vivo animal studies, and more in-depth target identification and validation experiments. The versatility of the benzohydrazide scaffold suggests that this compound, while currently recognized for other applications, may hold untapped potential in the field of oncology.

References

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities. (2020). PubMed Central. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). PubMed Central. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (2016). PubMed Central. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

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  • Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. (2020). MDPI. Retrieved from [Link]

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  • SRB assay for measuring target cell killing V.1. (2023). Protocols.io. Retrieved from [Link]

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In Vivo Evaluation of N'-(1-Methylazepan-4-yl)benzohydrazide: A Senior Application Scientist's Guide to Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzohydrazide

N'-(1-Methylazepan-4-yl)benzohydrazide is a heterocyclic compound belonging to the versatile benzohydrazide class of molecules. While its most immediate and documented role is as a pharmaceutical intermediate, notably as a precursor and potential impurity in the synthesis of the second-generation antihistamine Azelastine, the broader family of benzohydrazide derivatives has garnered significant attention for a wide spectrum of pharmacological activities.[1][2][3] Research has shown that compounds sharing the benzohydrazide scaffold can exert antimicrobial, anti-inflammatory, anticonvulsant, and even anticancer effects.[4][5]

This diverse bioactivity profile suggests that this compound may possess therapeutic potential beyond its current application. This guide provides a comprehensive framework for the preclinical in vivo evaluation of this compound. It is designed for researchers, pharmacologists, and drug development professionals, offering not just protocols, but the strategic rationale behind model selection and experimental design. We will proceed from the most strongly indicated therapeutic area—allergic inflammation—to exploratory models in oncology and neurodegenerative disease, reflecting a logical, evidence-based approach to preclinical assessment.

Part 1: Strategic Rationale for In Vivo Model Selection

The selection of an appropriate animal model is the most critical step in preclinical pharmacology. The choice must be guided by the compound's known chemical lineage and the plausible mechanisms of action suggested by its structural class.

Primary Therapeutic Indication: Allergic Inflammation

The structural relationship of this compound to Azelastine, a potent H1-receptor antagonist, provides the strongest rationale for investigating its potential as an anti-allergic and anti-inflammatory agent.[1] Therefore, the primary focus of in vivo testing should be on models that recapitulate the key features of IgE-mediated allergic responses.[6]

  • Key Hypothesis: this compound will attenuate the clinical signs and underlying inflammatory pathology of allergic diseases, potentially through histamine H1 receptor antagonism or mast cell stabilization.

  • Selected Models:

    • Ovalbumin (OVA)-Induced Allergic Rhinitis: A robust and highly relevant model that mimics the sneezing, nasal rubbing, and inflammatory cell infiltration seen in human allergic rhinitis.[7][8]

    • 2,4-Dinitrofluorobenzene (DNFB)-Induced Contact Hypersensitivity: This model represents a T-cell-mediated delayed-type hypersensitivity (DTH) reaction, which is excellent for assessing the compound's effect on allergic skin inflammation.[9][10]

Exploratory Therapeutic Indications

The broader benzohydrazide class has shown promise in other therapeutic areas.[7][9][11] Investigating these possibilities, while secondary, is a logical step in defining the compound's full pharmacological profile.

  • 1.2.1 Oncology: Certain benzohydrazide derivatives have been identified as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, a key target in non-small cell lung cancer (NSCLC).[11][12]

    • Key Hypothesis: this compound will inhibit the growth of EGFR-expressing tumors in vivo.

    • Selected Model: A549 Human NSCLC Xenograft Model. This is a standard, widely used model utilizing a human lung adenocarcinoma cell line known to express EGFR.[13][14]

  • 1.2.2 Neurodegenerative Disease: Other related compounds have demonstrated inhibitory activity against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes implicated in Parkinson's and Alzheimer's disease, respectively.[7][9]

    • Key Hypothesis: this compound will provide neuroprotection or symptomatic relief in models of neurodegeneration or cognitive impairment.

    • Selected Models:

      • MPTP-Induced Mouse Model of Parkinson's Disease: A neurotoxin-based model that selectively destroys dopaminergic neurons, mimicking key pathological features of Parkinson's.[4][15]

      • Scopolamine-Induced Memory Impairment: An acute model that assesses a compound's ability to reverse cholinergic blockade-induced cognitive deficits, relevant to Alzheimer's disease.[16][17]

Part 2: Foundational Principles of Preclinical Study Design

Before proceeding to specific protocols, it is imperative to establish a robust experimental framework. Adherence to these principles ensures data quality, reproducibility, and ethical conduct.[18][19]

  • Ethical Considerations: All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC). Procedures should be designed to minimize animal stress and suffering.

  • Pharmacokinetics (PK) and Formulation: A preliminary PK study is essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This informs the choice of dosing route, vehicle, and frequency. The compound must be formulated in a vehicle that is non-toxic and ensures bioavailability.

  • Dose-Range Finding: A dose-range finding study should be performed to identify a range of doses that are well-tolerated and produce a measurable biological effect. This typically involves administering escalating doses and monitoring for clinical signs of toxicity as well as target engagement, if a suitable biomarker exists.

  • Randomization and Blinding: To mitigate bias, animals must be randomly assigned to treatment groups. Furthermore, investigators responsible for administering the compound, collecting data, and analyzing outcomes should be blinded to the treatment allocation.[19]

  • Controls: Every experiment must include appropriate control groups:

    • Vehicle Control: Receives the formulation vehicle without the test compound.

    • Positive Control: Receives a clinically relevant standard-of-care drug to validate the model's responsiveness.

    • Naïve/Sham Control: Undergoes sham procedures but is not induced with the disease pathology, establishing a baseline.

Part 3: Detailed In Vivo Protocols and Methodologies

Protocol: Ovalbumin (OVA)-Induced Allergic Rhinitis in BALB/c Mice

This model assesses the compound's ability to prevent or treat the symptoms of allergic rhinitis.[8][20]

Objective: To evaluate the efficacy of this compound in reducing allergic responses in a murine model of allergic rhinitis.

Workflow Diagram:

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Endpoint Analysis Day0 Day 0: IP Injection OVA + Alum Day7 Day 7: IP Injection OVA + Alum Day14 Day 14: IP Injection OVA + Alum Day21_27 Days 21-27: Daily 1. Pre-treatment (Test Compound/Vehicle/Control) 2. Intranasal OVA Challenge Day14->Day21_27 Rest (7 days) Analysis Day 28: - Nasal Symptom Scoring - Serum Collection (IgE) - Nasal Lavage (Cell Counts) - Histology (Nasal Tissue) Day21_27->Analysis Sacrifice

Caption: Workflow for OVA-Induced Allergic Rhinitis Model.

Materials & Reagents:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Reagents: Ovalbumin (OVA), Aluminum hydroxide (Alum), Saline.

  • Test Articles: this compound, Vehicle, Positive Control (e.g., Cetirizine).

Experimental Procedure:

  • Sensitization (Days 0, 7, 14):

    • Prepare a solution of 100 µg OVA and 2 mg Alum in 200 µL sterile saline.

    • Administer 200 µL of the solution via intraperitoneal (IP) injection to each mouse.

  • Challenge and Treatment (Days 21-27):

    • Randomize mice into treatment groups (n=8-10 per group).

    • Administer the test compound, vehicle, or positive control (e.g., Cetirizine at 10 mg/kg, oral gavage) 1 hour before the challenge.

    • Lightly anesthetize mice and instill 10 µL of OVA solution (1 mg/mL in saline) into each nostril.

  • Endpoint Analysis (Day 28):

    • Behavioral Scoring: For 15 minutes immediately after the final challenge, count the number of sneezes and nasal rubbing motions.

    • Serum Collection: Collect blood via cardiac puncture and process to serum for measurement of OVA-specific IgE levels by ELISA.

    • Nasal Lavage: Lavage the nasal cavity with saline to collect fluid. Perform cytospin and stain with Wright-Giemsa to determine differential inflammatory cell counts (eosinophils, neutrophils).

    • Histology: Perfuse animals, collect the head, and fix in 10% neutral buffered formalin. Decalcify, process, and embed the nasal passages for Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and goblet cell hyperplasia.

Data Presentation:

GroupSneezes (count/15 min)Nasal Rubs (count/15 min)Serum IgE (ng/mL)Nasal Eosinophils (x10^4)
NaïveMean ± SEMMean ± SEMMean ± SEMMean ± SEM
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Positive ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Test Cmpd (Low)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Test Cmpd (High)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Protocol: A549 Human NSCLC Xenograft Model

This model evaluates the anti-proliferative potential of the compound on a human-derived tumor.[12][21]

Objective: To determine if this compound inhibits tumor growth in an in vivo subcutaneous xenograft model.

Workflow Diagram:

G cluster_implant Tumor Implantation cluster_growth Tumor Growth & Grouping cluster_treat Treatment & Monitoring cluster_end Study Endpoint Day0 Day 0: Subcutaneous injection of A549 cells + Matrigel into flank of SCID mice Monitor Monitor tumor growth (2-3 times/week) Day0->Monitor Randomize When tumors reach ~150 mm³: Randomize into treatment groups Monitor->Randomize Treatment Daily dosing with: - Vehicle - Test Compound - Positive Control (e.g., Erlotinib) Randomize->Treatment Measure Measure tumor volume and body weight 2-3 times/week Treatment->Measure Endpoint Sacrifice when tumors reach ~2000 mm³ or at study end. Excise tumors for weight and further analysis. Measure->Endpoint

Caption: Workflow for A549 Xenograft Tumor Model.

Materials & Reagents:

  • Animals: Female SCID or athymic nude mice, 6-8 weeks old.

  • Cell Line: A549 human non-small cell lung cancer cells.

  • Reagents: Matrigel®, cell culture media (e.g., DMEM), saline.

  • Test Articles: this compound, Vehicle, Positive Control (e.g., Erlotinib).

Experimental Procedure:

  • Cell Preparation: Culture A549 cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile saline at a concentration of 2 x 10⁷ cells/mL. Mix 1:1 with Matrigel on ice.

  • Tumor Implantation (Day 0):

    • Inject 100 µL of the cell/Matrigel suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of each mouse.[12]

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When the average tumor volume reaches 100-150 mm³, randomize animals into treatment groups (n=8-10 per group).

  • Treatment and Monitoring:

    • Begin daily (or as determined by PK data) administration of the test compound, vehicle, or positive control.

    • Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Study Endpoint:

    • The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21-28 days).

    • At termination, euthanize mice, excise the tumors, and record the final tumor weight.

    • Tumor tissue can be snap-frozen for biomarker analysis (e.g., Western blot for p-EGFR) or fixed for histology.

Data Presentation:

GroupMean Tumor Volume (mm³ ± SEM) over TimeFinal Tumor Weight (g ± SEM)% Tumor Growth Inhibition (TGI)
VehicleGraphMean ± SEM0% (Reference)
Positive ControlGraphMean ± SEMCalculated
Test Cmpd (Low)GraphMean ± SEMCalculated
Test Cmpd (High)GraphMean ± SEMCalculated
Protocol: MPTP-Induced Mouse Model of Parkinson's Disease

This model is used to assess the neuroprotective or neurorestorative effects of a compound on dopaminergic neurons.[4][22]

Objective: To evaluate if this compound can protect against MPTP-induced dopaminergic neurodegeneration and motor deficits.

Materials & Reagents:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Reagents: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) hydrochloride, sterile saline.

  • Test Articles: this compound, Vehicle.

Experimental Procedure:

  • Treatment Regimen:

    • Randomize mice into groups. A common preventative paradigm is to administer the test compound or vehicle for several days before and during MPTP administration.

    • For example: Administer test compound daily from Day 1 to Day 11.

  • MPTP Induction (Sub-acute regimen):

    • On Day 7, administer MPTP (e.g., 20 mg/kg, IP) or saline to the respective groups. Administer four injections at 2-hour intervals on a single day.[4] CAUTION: MPTP is a potent neurotoxin. Strict safety protocols must be followed.

  • Behavioral Testing (e.g., Day 14):

    • Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.

    • Pole Test: Measure bradykinesia by timing the mouse as it turns and descends a vertical pole.

  • Neurochemical and Histological Analysis (e.g., Day 21):

    • Euthanize animals and rapidly dissect the striatum and substantia nigra.

    • HPLC: Analyze striatal tissue for levels of dopamine (DA) and its metabolites (DOPAC, HVA) to quantify the extent of neurodegeneration.

    • Immunohistochemistry: Perfuse a subset of animals and process brains for tyrosine hydroxylase (TH) staining in the substantia nigra to count the number of surviving dopaminergic neurons.

Data Presentation:

GroupLatency to Fall (s)Striatal Dopamine (ng/mg tissue)TH+ Neurons in SNc (cell count)
Saline + VehicleMean ± SEMMean ± SEMMean ± SEM
MPTP + VehicleMean ± SEMMean ± SEMMean ± SEM
MPTP + Test CmpdMean ± SEMMean ± SEMMean ± SEM

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N'-(1-Methylazepan-4-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of N'-(1-Methylazepan-4-yl)benzohydrazide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocol, improve yields, and ensure the highest purity of your final product. This compound is a key intermediate in the preparation of certain antiallergy agents, making its efficient synthesis crucial for pharmaceutical development.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound. The primary synthetic route involves the coupling of a benzoic acid derivative with (1-methylazepan-4-yl)hydrazine.[2] Challenges can arise from the stability and purity of the hydrazine starting material, the choice of coupling conditions, and the final purification.

Problem 1: Low to No Product Yield

Low or no yield is one of the most common yet frustrating issues. A systematic approach to diagnosing the cause is essential.

Potential Causes & Solutions
  • Poor Quality or Degradation of Starting Materials:

    • (1-Methylazepan-4-yl)hydrazine Instability: Substituted hydrazines can be susceptible to oxidation. The purity of this starting material is critical.[3]

      • Solution: Verify the purity of (1-methylazepan-4-yl)hydrazine using ¹H NMR or GC-MS before use. If it has been stored for a long time, consider re-purification by distillation or obtaining a fresh batch. Store it under an inert atmosphere (nitrogen or argon) at 2-8°C.[4]

    • Inactive Benzoic Acid Derivative: If you are using benzoic acid with a coupling agent, ensure the benzoic acid is pure and dry. If using an activated derivative like benzoyl chloride, it can hydrolyze upon exposure to moisture.

      • Solution: Use freshly opened or properly stored benzoic acid. If using benzoyl chloride, ensure it is fresh and handle it under anhydrous conditions.

  • Suboptimal Reaction Conditions:

    • Inefficient Coupling Method: The choice of coupling agent and conditions is paramount for forming the hydrazide bond.

      • Solution 1 (Carbodiimide Coupling): A widely used method involves coupling benzoic acid directly with the hydrazine using a carbodiimide like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[5][6] This method is mild and generally effective.

      • Solution 2 (Alternative Coupling Agents): If carbodiimide methods are failing, consider more potent coupling agents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which is known for its high reactivity and lower rates of epimerization.[7]

    • Incorrect Stoichiometry or Temperature: Incorrect molar ratios can lead to unreacted starting materials. Temperature can also play a crucial role in reaction rate and side product formation.

      • Solution: Typically, a slight excess (1.1-1.2 equivalents) of the hydrazine or the acid component is used to drive the reaction to completion. Start the reaction at 0°C during the addition of the coupling agent to control the initial exotherm, and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.[3]

  • Issues with the (1-Methylazepan-4-yl)hydrazine Synthesis:

    • The synthesis of the hydrazine precursor itself can be a major hurdle. A common route involves the reaction of hexahydro-1-methyl-azepin-4-one with an acylhydrazine to form a hydrazone, followed by reduction and hydrolysis.[8]

      • Solution: Ensure each step of this precursor synthesis is high-yielding and the product is pure before proceeding to the final coupling step. The Wolff-Kishner reaction provides a general method for converting ketones to their corresponding alkanes via a hydrazone intermediate, and similar principles apply here.[9]

Troubleshooting Workflow: Low Yield

Low_Yield_Troubleshooting start Problem: Low Yield check_sm Verify Starting Material Purity (¹H NMR, GC-MS) start->check_sm sm_ok Purity OK? check_sm->sm_ok repurify_sm Repurify or Replace Starting Materials sm_ok->repurify_sm No check_conditions Review Reaction Conditions (Coupling Agent, Stoichiometry, Temp.) sm_ok->check_conditions Yes repurify_sm->check_sm conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions: - Change coupling agent (e.g., to HATU) - Adjust stoichiometry - Vary temperature conditions_ok->optimize_conditions No check_workup Analyze Workup & Purification (Extraction pH, Solvent Choice) conditions_ok->check_workup Yes success Yield Improved optimize_conditions->success workup_ok Losses Minimal? check_workup->workup_ok optimize_workup Optimize Purification: - Adjust pH during extraction - Use column chromatography workup_ok->optimize_workup No workup_ok->success Yes optimize_workup->success

Caption: Troubleshooting workflow for low product yield.

Problem 2: Significant Impurities in Crude Product

The presence of impurities complicates purification and reduces the overall yield of the desired high-purity product.

Potential Causes & Solutions
  • Side Reactions During Coupling:

    • N-Acylurea Formation (with DCC): When using DCC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.[6]

      • Solution: Adding HOBt to the reaction mixture traps the O-acylisourea to form an active ester, which is less prone to this side reaction.[5]

    • Double Acylation: The hydrazine has two nitrogen atoms that could potentially react.

      • Solution: The N-methylated nitrogen of the azepane ring is a tertiary amine and will not react. The hydrazine moiety has two nucleophilic nitrogens, but steric hindrance from the azepane ring generally directs acylation to the terminal nitrogen. Running the reaction at lower temperatures can improve selectivity.

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction due to insufficient reaction time, low temperature, or poor activation.

      • Solution: Monitor the reaction using TLC or LC-MS until the limiting reagent is consumed.[3] If the reaction stalls, a small, additional charge of the coupling agent may be necessary.

  • Impurities from Workup:

    • Cause: Inefficient extraction or washing steps can leave behind reagents or byproducts (e.g., dicyclohexylurea (DCU) if using DCC).

      • Solution: DCU is insoluble in most common solvents, so a filtration step after the reaction is complete is crucial.[7] For water-soluble impurities like EDC and its urea byproduct, perform thorough aqueous washes of the organic layer. Adjusting the pH of the aqueous washes can help remove acidic (unreacted benzoic acid) or basic (unreacted hydrazine) starting materials.

Purification Techniques
TechniqueDescriptionBest For Removing
Recrystallization The most common method for purifying solid benzohydrazide derivatives.[3]Unreacted starting materials and some side products.
Column Chromatography A versatile technique for separating compounds with different polarities.Multiple impurities, products with similar solubility to impurities.
Acid/Base Extraction Exploits the basicity of the product's amine groups to separate it from neutral impurities.Non-basic impurities like N-acylurea.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis?

A1: The synthesis of this compound is a nucleophilic acyl substitution. When using a coupling agent like EDC, the mechanism proceeds as follows:

  • Activation of Carboxylic Acid: The benzoic acid attacks EDC to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: The terminal nitrogen atom of (1-methylazepan-4-yl)hydrazine acts as a nucleophile, attacking the activated carbonyl carbon.

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Product Formation: The intermediate collapses, eliminating the EDC-urea byproduct and forming the stable hydrazide bond.

Caption: General mechanism for EDC-mediated hydrazide synthesis.

Q2: What analytical methods are recommended for product characterization?

A2: A combination of spectroscopic methods is essential for unambiguous structure confirmation:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. Key signals to look for include the N-H protons of the hydrazide, the aromatic protons of the benzoyl group, and the aliphatic protons of the methylazepane ring.[2]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass.[10]

  • FT-IR Spectroscopy: Useful for identifying key functional groups. Expect to see characteristic stretches for N-H bonds (around 3300 cm⁻¹), the amide C=O bond (around 1650 cm⁻¹), and aromatic C-H bonds.[10]

Q3: Are there any specific safety precautions I should take?

A3: Yes, standard laboratory safety practices should be strictly followed.

  • Hydrazine Derivatives: Hydrazine and its derivatives are potentially toxic and should be handled with care in a well-ventilated fume hood.[11]

  • Coupling Agents: Carbodiimides like DCC are sensitizers. Avoid skin contact by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • Solvents: Use appropriate solvents and handle them in a fume hood. Refer to the Safety Data Sheet (SDS) for each reagent before use.

Recommended Protocol

This protocol outlines a reliable method for the synthesis of this compound using EDC and HOBt.

Materials:

  • Benzoic acid (1.0 eq)

  • (1-Methylazepan-4-yl)hydrazine (1.1 eq)[12]

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 20 minutes at 0°C.

  • In a separate flask, dissolve (1-methylazepan-4-yl)hydrazine (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM.

  • Slowly add the hydrazine solution to the activated benzoic acid solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to obtain pure this compound.[3]

References

  • Kim, M., & Lee, S. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Synthesis, 56(15), 2263-2269. [Link]

  • Wang, S. S., Kulesha, I. D., & Winter, D. P. (1979). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. Journal of the American Chemical Society, 101(1), 253–254. [Link]

  • Bao, X., & Weng, J. (2019). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 52(6), 1653–1665. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Kucukoglu, K., et al. (2018). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 23(10), 2657. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Pogorelčnik, R., & Perdih, A. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(3), 5798-5802. [Link]

  • Pathak, V. N., et al. (2018). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 23(11), 2933. [Link]

  • The Pharma Innovation. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 743-750. [Link]

  • Campodonico, P., et al. (2011). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. Journal of Physical Organic Chemistry, 24(10), 918-926. [Link]

  • PubChem. 4-Hydrazinyl-1-methylazepane. [Link]

  • Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(8), 12553-12571. [Link]

  • ResearchGate. Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). [Link]

  • Der Pharma Chemica. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 9(13), 117-121. [Link]

  • Pharmaffiliates. N'-(1-Methylazepan-4-yl)benzohydrazine-d5. [Link]

  • Setyawati, A., et al. (2017). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. AIP Conference Proceedings, 1823(1), 020050. [Link]

  • AIP Publishing. (2017). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. [Link]

  • Kumar, P., et al. (2012). N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. Medicinal Chemistry Research, 21(7), 1345-1361. [Link]

  • Google Patents. JPH07316137A - Method for producing (hexahydro-1-methyl-1H-azepin-4-yl)-hydrazine or a salt thereof.
  • International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(9), 134-141. [Link]

  • LibreTexts Chemistry. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with N'-(1-Methylazepan-4-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N'-(1-Methylazepan-4-yl)benzohydrazide is a molecule with significant potential in various screening and development assays. However, its chemical structure, which incorporates a hydrophobic benzohydrazide group and a basic N-methylazepane moiety, presents a common yet critical challenge for researchers: poor aqueous solubility, especially in the neutral pH range typical of biological assays. Precipitation of the compound during stock dilution or upon addition to assay media can lead to inaccurate and irreproducible results, wasting valuable time and resources.

This guide provides a comprehensive troubleshooting framework designed for researchers, scientists, and drug development professionals. As your dedicated application scientists, we will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions for your specific experimental context. We will cover everything from initial solubility assessment to advanced solubilization techniques and assay-specific considerations, ensuring the integrity and validity of your data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to directly address the most common issues encountered when working with this compound and similar compounds.

Category 1: Understanding the Core Problem

Question 1: I dissolved my this compound in DMSO, but it immediately crashed out when I added it to my phosphate-buffered saline (PBS) at pH 7.4. Why is this happening?

Answer: This is a classic case of a compound exceeding its kinetic solubility limit in an aqueous buffer. Here’s the scientific breakdown:

  • High DMSO Concentration: Your initial stock solution in 100% DMSO can hold a very high concentration of the compound because DMSO is a strong, aprotic organic solvent capable of disrupting the crystal lattice energy of the solid compound.

  • The "Solubility Cliff": When you add this DMSO stock to an aqueous buffer like PBS, you are rapidly changing the solvent environment from organic to predominantly aqueous. The compound, which is poorly soluble in water, is suddenly in a solvent where it can no longer stay dissolved. It rapidly comes out of solution, or "crashes out," as a precipitate.

  • pH and Molecular Charge: this compound possesses a tertiary amine on the azepane ring. This group has a basic pKa, meaning it is protonated and positively charged at acidic pH. At neutral or basic pH (like pH 7.4), this amine is largely deprotonated and neutral. The neutral form of the molecule is significantly less soluble in water than its charged, protonated salt form. Therefore, the shift to a neutral pH buffer exacerbates the insolubility.

Question 2: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?

Answer: Understanding this distinction is crucial for designing your experiments correctly.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true, maximum concentration of a compound that can remain dissolved in a solvent at equilibrium. The measurement involves adding an excess of the solid compound to a solvent and allowing it to equilibrate for an extended period (24-72 hours). This value is a fundamental physicochemical property of the molecule.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when it is rapidly added to a solvent from a high-concentration stock (usually in DMSO). It is not a true equilibrium value but is highly relevant for in vitro assays where compounds are introduced via this method. The measured kinetic solubility is almost always higher than the thermodynamic solubility because it can form a temporary, supersaturated solution before precipitation occurs.

For most in vitro screening and cell-based assays, kinetic solubility is the more practical and immediately relevant parameter. It directly predicts whether your compound will precipitate under your specific assay conditions.

ParameterDescriptionRelevance to Assays
Thermodynamic Solubility Maximum dissolved concentration at equilibrium (long incubation).Crucial for formulation, pre-clinical, and in vivo studies.
Kinetic Solubility Concentration at which a compound precipitates from a supersaturated solution created by dilution from a DMSO stock.Directly predicts precipitation risk in high-throughput screening (HTS) and standard biological assays.
Category 2: Practical Solubilization Strategies

Question 3: How can I modify my dilution protocol to prevent my compound from precipitating in the assay plate?

Answer: The key is to avoid the abrupt solvent change that causes the compound to crash out. Instead of a single, large dilution step, a stepwise or serial dilution approach is highly recommended. This method maintains a higher intermediate concentration of the co-solvent (DMSO) for longer, giving the compound a better chance to disperse and dissolve in the final aqueous medium.

Another critical technique is to add the compound to the buffer, not the other way around. This is often referred to as "reverse addition" or "pluronic addition" in some contexts. Pipetting a small volume of your DMSO stock into the larger volume of aqueous buffer with active mixing ensures rapid dispersal and minimizes localized high concentrations that can trigger precipitation.

Below is a workflow diagram illustrating the decision-making process for troubleshooting precipitation.

G cluster_0 Troubleshooting Workflow for Compound Precipitation start Compound Precipitates in Aqueous Buffer q1 Is final DMSO concentration <1%? start->q1 a1_yes Modify Dilution Method (See Protocol 2) q1->a1_yes Yes a1_no Reduce starting stock concentration. Re-test. q1->a1_no No q2 Does precipitation persist? a1_yes->q2 a1_no->q2 a2_yes Investigate pH Modification (See FAQ 4) q2->a2_yes Yes a2_no Proceed with Assay (Use appropriate vehicle controls) q2->a2_no No q3 Is pH modification compatible with assay? a2_yes->q3 a3_yes Optimize buffer pH. Re-test solubility. q3->a3_yes Yes a3_no Use Advanced Excipients (e.g., Cyclodextrins) (See FAQ 5) q3->a3_no No

Caption: Decision tree for addressing compound precipitation.

Question 4: Can I use pH to my advantage? What buffer should I use?

Answer: Absolutely. Given the basic nature of the N-methylazepane group, pH is a powerful tool. The compound will be significantly more soluble at a slightly acidic pH where the tertiary amine is protonated (becomes a cation).

Strategy:

  • Prepare Primary Stock: Prepare your high-concentration stock in 100% DMSO as usual.

  • Use an Acidic Intermediate Buffer: For your intermediate dilution step, use a mildly acidic buffer, for example, a 50 mM citrate buffer at pH 5.0. Diluting your DMSO stock into this buffer should keep the compound protonated and soluble.

  • Final Dilution: Perform the final dilution from this acidic intermediate solution into your final assay plate, which contains your neutral (e.g., pH 7.4) assay buffer. The final buffer volume should be large enough to buffer the small amount of acidic solution added, bringing the final pH close to the desired assay pH.

Caution: You MUST validate that this brief exposure to a lower pH and the final buffer composition do not affect your assay components (e.g., enzyme activity, cell viability). Always run a "vehicle control" that includes the acidic buffer to check for interference.

Question 5: I've tried everything and still see precipitation at my desired concentration. What are my options for advanced formulation?

Answer: When standard methods fail, you can turn to solubilizing excipients. These are non-active ingredients that help keep a compound in solution.

  • Cyclodextrins: These are sugar-based, bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The hydrophobic part of your compound can nestle inside the cyclodextrin "bucket," while the hydrophilic exterior keeps the entire complex dissolved in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a very common and effective choice.

  • Surfactants: Surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20) can form micelles in solution above their critical micelle concentration (CMC). Your compound can partition into the hydrophobic core of these micelles, increasing its apparent solubility.

Implementation: These excipients should be included in your final aqueous assay buffer. You will need to empirically determine the lowest effective concentration of the excipient that maintains solubility without interfering with the assay.

ExcipientMechanism of ActionTypical Starting ConcentrationKey Considerations
HP-β-CD Encapsulation of hydrophobic moiety1-10 mMCan sometimes extract cholesterol from cell membranes; check for cell toxicity.
Polysorbate 80 Micellar solubilization0.01% - 0.1% (v/v)Can interfere with protein-protein interactions or coat surfaces. May denature some enzymes at higher concentrations.
Polysorbate 20 Micellar solubilization0.01% - 0.05% (v/v)Generally milder than Polysorbate 80 but may be less effective. Common in ELISAs.

Protocols

Protocol 1: Preparation and Assessment of a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh approximately 1-2 mg of this compound into a sterile, high-quality microcentrifuge tube. Record the exact weight.

  • Solvent Addition: Based on the molecular weight of your compound, calculate the precise volume of high-purity, anhydrous DMSO (dimethyl sulfoxide) required to achieve a 10 mM concentration. Add the DMSO to the tube.

  • Dissolution: Vortex the tube for 1-2 minutes. Use a visual check against a light source to ensure no solid particles remain. If particles persist, gently warm the solution to 30-37°C for 5-10 minutes and vortex again.

  • Quality Control: Centrifuge the tube at high speed (>10,000 x g) for 5 minutes. Carefully inspect the bottom of the tube for any pellet. If a pellet is observed, your compound is not fully soluble at 10 mM in DMSO, and you must prepare a new, lower concentration stock (e.g., 5 mM or 1 mM).

  • Storage: Store the validated stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Optimized Serial Dilution to Avoid Precipitation

This protocol assumes a final desired concentration of 10 µM in an assay well with a final DMSO concentration of 0.1%.

  • Materials: 10 mM compound stock in DMSO; sterile polypropylene tubes; your final aqueous assay buffer (e.g., PBS, pH 7.4).

  • Intermediate Plate/Tubes: Prepare an intermediate dilution series.

    • Pipette 1 µL of your 10 mM stock into 99 µL of 100% DMSO. Mix thoroughly. This creates a 100 µM stock in 100% DMSO .

    • In a separate tube, pipette 10 µL of the 100 µM stock into 90 µL of your aqueous assay buffer . Mix thoroughly by gentle pipetting. This creates a 10 µM intermediate solution in 10% DMSO/90% buffer .

  • Final Assay Plate Addition:

    • Your final assay wells should contain 90 µL of your assay medium (cells, enzyme, etc.).

    • Add 10 µL of the 10 µM intermediate solution (from step 2) to each well.

    • The final volume will be 100 µL, the final compound concentration will be 1 µM, and the final DMSO concentration will be 1%.

  • Vehicle Control: Prepare a parallel control where you add 10 µL of the 10% DMSO/90% buffer solution (without compound) to the assay wells. This is critical to ensure the solvent mixture itself does not affect the results.

The diagram below illustrates how this two-step dilution minimizes the drastic change in solvent composition.

G cluster_1 Illustration of Dilution Methods cluster_bad Bad: Single Dilution cluster_good Good: Serial Dilution stock 10 mM Stock in 100% DMSO bad_dil Add 1 µL Stock to 999 µL Buffer stock->bad_dil good_dil1 Step 1: Dilute in DMSO (e.g., to 1 mM) stock->good_dil1 precipitate Precipitation! (Solubility Cliff) bad_dil->precipitate good_dil2 Step 2: Dilute in Buffer (e.g., to 10 µM) good_dil1->good_dil2 soluble Soluble Assay Solution good_dil2->soluble

Caption: Comparison of dilution methods to avoid precipitation.

References

  • Title: The Art and Science of Compound Management Source: Assay Guidance Manual (National Center for Biotechnology Information) URL: [Link]

  • Title: Physicochemical and Biomimetic Properties in Early Drug Discovery Source: IntechOpen URL: [Link]

  • Title: High-throughput solubility measurement in drug discovery and development Source: Drug Discovery Today URL: [Link]

Technical Support Center: Synthesis of N'-(1-Methylazepan-4-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of N'-(1-Methylazepan-4-yl)benzohydrazide. This molecule is a key pharmaceutical intermediate, notably identified as an impurity in the manufacturing of the antiallergy agent Azelastine.[1][2] Its synthesis, while conceptually straightforward, involves the formation of a hydrazide bond, a reaction class prone to specific side reactions that can impact yield and purity.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanisms, enabling you to anticipate, identify, and resolve common synthetic challenges. We will explore the causality behind procedural choices, offering field-proven insights to ensure a robust and reproducible synthesis.

Section 1: The Core Synthesis Pathway and Mechanism

The most common and reliable method for preparing this compound involves the acylation of a substituted hydrazine with a benzoyl derivative. The following protocol represents a validated baseline procedure.

1.1. Recommended Synthetic Protocol: Acylation via Benzoyl Chloride

This protocol prioritizes control and selectivity by using a highly reactive acylating agent under controlled temperature conditions.

Experimental Protocol:

  • Preparation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve (1-methylazepan-4-yl)hydrazine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is critical to moderate the exothermic reaction and prevent side product formation.

  • Slow Addition: Add a solution of benzoyl chloride (1.05 eq) in the same anhydrous solvent dropwise to the cooled hydrazine solution over 30-60 minutes. Maintaining a slow addition rate is crucial for selectivity.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting hydrazine is consumed.[3]

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted benzoyl chloride, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3]

1.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_reactants Dissolve (1-methylazepan-4-yl)hydrazine and DIPEA in anhydrous DCM cool Cool to 0 °C prep_reactants->cool add Add Benzoyl Chloride (dropwise) cool->add react Stir at RT for 2-4h add->react monitor Monitor by TLC react->monitor quench Quench with H₂O monitor->quench wash Sequential Washes (HCl, NaHCO₃, Brine) quench->wash isolate Dry, Filter, Concentrate wash->isolate purify Recrystallization or Column Chromatography isolate->purify

Caption: A typical experimental workflow for the synthesis.

Section 2: Troubleshooting Guide: Side Reactions & Impurities

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My mass spectrum shows a peak at M+104, and my yield of the desired product is low. What is this impurity?

Answer: This observation strongly suggests the formation of a 1,2-dibenzoyl side product: 1,2-dibenzoyl-1-(1-methylazepan-4-yl)hydrazine.

  • Causality & Mechanism: The hydrazine moiety has two nucleophilic nitrogen atoms (α and β). While the α-nitrogen is slightly more sterically hindered by the azepane ring, the β-nitrogen is also reactive. If the reaction conditions are not carefully controlled (e.g., addition of benzoyl chloride is too fast, or the reaction temperature is too high), a second molecule of benzoyl chloride can acylate the β-nitrogen of the desired product.

  • Prevention:

    • Stoichiometry: Use a slight excess of the hydrazine starting material relative to the benzoyl chloride (e.g., 1.1 eq of hydrazine to 1.0 eq of benzoyl chloride).

    • Slow Addition & Low Temperature: The dropwise addition of benzoyl chloride at 0 °C is the most critical factor.[4] This keeps the instantaneous concentration of the acylating agent low, favoring the more rapid mono-acylation and allowing it to complete before significant di-acylation occurs.

  • Identification: The byproduct will have a molecular weight of 351.44 g/mol , exactly 104.1 g/mol (the mass of a benzoyl group minus a hydrogen) higher than the desired product (247.34 g/mol ). It will also have a distinctively different retention factor (Rf) on a TLC plate.

  • Remediation: The polarity of the dibenzoyl product is significantly different from the mono-benzoyl product. It can typically be separated using silica gel column chromatography.

G Reactants (1-Methylazepan-4-yl)hydrazine + Benzoyl Chloride MainProduct This compound (Desired Product) Reactants->MainProduct Main Pathway BenzoylChloride + Benzoyl Chloride SideProduct 1,2-Dibenzoyl-1-(1-methylazepan-4-yl)hydrazine (Side Product) BenzoylChloride->SideProduct Side Reaction (Excess Acylating Agent)

Caption: Competing pathways: mono- vs. di-acylation.

Q2: My TLC plate shows multiple spots, and I'm having trouble with purification. What are other potential side products?

Answer: Besides dibenzoylation, several other side reactions can occur, leading to a complex product mixture.

  • Possible Cause 1: Azine Formation. This is a common side reaction in reactions involving hydrazines, particularly if a ketone precursor is used to generate the hydrazine in situ.[4] It occurs when two equivalents of a carbonyl compound react with one equivalent of hydrazine.

    • Prevention: Control stoichiometry carefully, using an excess of the hydrazine component.[4]

  • Possible Cause 2: Unreacted Starting Materials. Incomplete reactions are a frequent source of impurities.

    • Prevention: Monitor the reaction diligently with TLC to ensure the limiting reagent is fully consumed.[3] Use fresh, high-purity reagents, as degradation of benzoyl chloride to benzoic acid (from moisture) can halt the reaction.

  • Possible Cause 3: Hydrolysis during Workup. The hydrazide bond, while more stable than an imine, can undergo hydrolysis under strongly acidic or basic conditions, especially with prolonged exposure or heat.

    • Prevention: Use mild aqueous solutions (e.g., 1M HCl, saturated NaHCO₃) for washing and avoid excessive heating of aqueous layers during workup.

Q3: My NMR spectrum is clean, but my yield is consistently low. Where could my product be going?

Answer: If side product formation is minimal, low yields are often due to physical loss during the workup and purification stages.

  • Aqueous Solubility: The protonated form of this compound (after the acidic wash) can have significant solubility in the aqueous layer. The tertiary amine on the azepane ring is basic and will be protonated.

    • Remediation: After the initial separation, re-extract the acidic aqueous layer with DCM or chloroform 1-2 more times to recover any dissolved product.

  • Premature Precipitation: The product may precipitate during the aqueous workup if the concentration is high.

    • Remediation: Ensure a sufficient volume of organic solvent is used to keep the product dissolved until the final concentration step.

  • Purification Loss: Both recrystallization and column chromatography inevitably lead to some loss of material.

    • Optimization: For recrystallization, use the minimum amount of hot solvent necessary to fully dissolve the product to maximize recovery upon cooling.[3] For chromatography, careful fraction collection is key.

Section 3: Analytical & Purification Data

Accurate identification of the product and impurities is critical.

3.1. Comparative Analytical Data

The following table summarizes expected analytical characteristics for the target compound and a key side product.

CompoundMolecular Weight ( g/mol )Expected ¹H NMR Features (DMSO-d₆)Expected IR Bands (cm⁻¹)
This compound 247.34~9.9 ppm (s, 1H, -CONH-), ~7.8-7.4 ppm (m, 5H, Ar-H), ~4.3 ppm (d, 1H, -NH-N), ~2.3 ppm (s, 3H, -NCH₃)~3300 (N-H stretch), ~1650 (C=O stretch), ~1600, 1450 (Aromatic C=C)[5]
1,2-Dibenzoyl-1-(1-methylazepan-4-yl)hydrazine 351.44Absence of the -NH-N proton signal. Two distinct sets of aromatic protons (~7.9-7.4 ppm, 10H total).Absence of N-H stretch around 3300. Two distinct C=O stretches possible.
Section 4: Frequently Asked Questions (FAQs)

Q: Is benzoyl chloride the only option for acylation? What about using benzoic acid with a coupling agent? A: No, it's not the only option. Using benzoic acid with a peptide coupling agent (e.g., EDC, HATU) is an excellent, often milder, alternative. This method avoids the generation of HCl as a byproduct and can sometimes offer better control and higher yields, especially for sensitive substrates. However, coupling agents are significantly more expensive than benzoyl chloride, making them less ideal for large-scale synthesis unless specific benefits outweigh the cost.

Q: What are the primary safety concerns when working with hydrazine derivatives? A: Hydrazine and its derivatives, including hydrazine hydrate which may be used in precursor synthesis, are hazardous substances.[4] They are often corrosive, toxic, and potentially carcinogenic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and consult the Safety Data Sheet (SDS) for all reagents before use.

Q: I need to scale this reaction up to 100g. What are the most critical parameters to watch? A: The most critical parameter for scale-up is heat management . The acylation reaction is exothermic. What is easily controlled with an ice bath at a 1g scale can lead to a dangerous temperature runaway at a 100g scale. You must ensure adequate reactor cooling capacity and a very slow, controlled addition rate of the benzoyl chloride. A secondary consideration is the efficiency of stirring to prevent localized "hot spots" where side reactions can occur.

Section 5: References
  • Wikipedia. U-47700. Available from: [Link]

  • MDPI. Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application. Available from: [Link]

  • National Institutes of Health (NIH). U-47700: An Emerging Threat. Available from: [Link]

  • The Pharma Innovation. Benzohydrazides: As potential bio-active agents. Available from: [Link]

  • Biointerface Research in Applied Chemistry. Synthesis and bioactivity of benzohydrazide derivatives. Available from: [Link]

  • Der Pharma Chemica. Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Available from: [Link]

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Technical Support Center: Optimizing Benzohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzohydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of benzohydrazide, providing a foundational understanding of the process.

Q1: What is the most common method for synthesizing benzohydrazide?

The most prevalent and straightforward method is the hydrazinolysis of an ester, typically methyl benzoate or ethyl benzoate, with hydrazine hydrate.[1][2] This reaction is a classic example of nucleophilic acyl substitution.

Q2: What is the underlying mechanism of this reaction?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating an alcohol molecule (e.g., methanol or ethanol) to yield the stable benzohydrazide product. The use of hydrazine is particularly effective due to the "alpha effect," where the adjacent lone pair of electrons on the neighboring nitrogen atom enhances its nucleophilicity.[3][4]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[2][5] By spotting the reaction mixture alongside the starting ester on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the benzohydrazide product spot over time. The product is significantly more polar than the starting ester, so it will have a lower Rf value.

Q4: What are the critical safety precautions when working with hydrazine hydrate?

Hydrazine hydrate is a hazardous substance and must be handled with extreme care. It is corrosive, toxic if inhaled or swallowed, a suspected carcinogen, and can cause severe skin and eye damage.[6][7][8] Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, splash-proof goggles, and a lab coat.[8] Refer to the detailed Safety Precautions section at the end of this guide for more information.

Troubleshooting Guide for Benzohydrazide Synthesis

This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low. What are the common causes and how can I improve it?

Low yields are a frequent issue and can stem from several factors. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time. While many protocols suggest 2-5 hours of reflux, extending this to 6-8 hours can significantly improve yields.[5][9] Alternatively, employing microwave-assisted synthesis can dramatically reduce reaction times to mere minutes while often improving yields.[1][10]

  • Purity of Reactants: Impurities in your starting materials, particularly the ester and hydrazine hydrate, can interfere with the reaction.

    • Solution: Use high-purity or freshly distilled reagents. Ensure your hydrazine hydrate has not been excessively exposed to air, as it can be oxidized.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to an incomplete reaction.

    • Solution: A slight excess of hydrazine hydrate (typically 1.2 to 1.5 equivalents) is often used to ensure the complete consumption of the limiting ester and drive the reaction forward.[1][5][11]

  • Side Reactions: The formation of unwanted byproducts can consume reactants and reduce the desired product's yield.

    • Solution: Optimize the reaction temperature. Running the reaction at the lowest effective temperature (e.g., gentle reflux) can minimize the formation of side products.[5]

  • Product Loss During Work-up: Significant product can be lost during filtration and washing steps.

    • Solution: After the reaction, ensure the mixture is cooled sufficiently (first to room temperature, then in an ice bath) to maximize the precipitation of the solid benzohydrazide. When washing the filtered product, use cold water or another appropriate cold solvent to remove excess hydrazine hydrate and other water-soluble impurities without dissolving a significant amount of your product.

Q2: I am having difficulty purifying my crude benzohydrazide. What are the best techniques?

Purification is critical for obtaining a high-quality product.

  • Recrystallization: This is the most common and highly effective method for purifying solid benzohydrazide.[5]

    • Protocol: Dissolve the crude product in a minimum amount of a hot solvent (ethanol is frequently used).[1] If the solution has a color, a small amount of activated charcoal can be added and the solution heated briefly before hot filtration to remove colored impurities. Allow the hot, filtered solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a reliable alternative.[5]

    • Protocol: The choice of stationary phase (e.g., silica gel) and mobile phase (eluent) depends on the polarity of your specific derivative. A common eluent system is a mixture of ethanol and chloroform.[12] Use TLC to monitor the purity of the collected fractions.

Q3: I am observing unexpected peaks in my NMR or IR spectra. What could be the cause?

Unexpected spectral peaks typically indicate the presence of unreacted starting materials or side products.

  • FT-IR Spectroscopy: A successful synthesis is indicated by the appearance of characteristic N-H stretching bands and the amide C=O band, alongside the disappearance of the ester C-O stretch from the starting material.[5] If you still see a strong ester peak, your reaction was incomplete.

  • ¹H-NMR Spectroscopy: The presence of signals corresponding to the starting ester (e.g., a methoxy singlet around 3.9 ppm for methyl benzoate) indicates an incomplete reaction. The product will show characteristic broad peaks for the N-H protons.

Experimental Protocols & Data

Protocol 1: Conventional Synthesis of Benzohydrazide

This protocol details the standard reflux method for synthesizing benzohydrazide from methyl benzoate.

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine methyl benzoate (1.0 eq) and hydrazine hydrate (1.2 eq).[1][5] Ethanol can be used as a solvent, though some methods perform the reaction neat.[2][9]

  • Reflux: Heat the mixture to reflux and maintain it for 2-6 hours.[5][9] Monitor the reaction's progress using TLC (a common eluent is ethyl acetate/hexane, 1:1).[2]

  • Precipitation & Work-up: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. A white precipitate of benzohydrazide should form.[1] To maximize precipitation, you can place the flask in an ice bath.

  • Filtration and Washing: Filter the precipitate using a Büchner funnel and wash it thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble impurities.[1][5]

  • Drying and Recrystallization: Dry the crude product. For purification, recrystallize the solid from a suitable solvent, such as ethanol, to yield pure white crystals.[1][5]

Protocol 2: Microwave-Assisted Synthesis of Benzohydrazide

This protocol offers a rapid alternative to conventional heating.

  • Reaction Setup: In a microwave-safe reaction vessel, combine methyl benzoate (1.0 eq) and hydrazine hydrate (1.2 eq).[1]

  • Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 350-500 W) for a short duration, typically 2-5 minutes.[1][10]

  • Work-up and Purification: After irradiation, cool the vessel. A white precipitate should form. Filter the solid, wash thoroughly with cold water, dry, and recrystallize from ethanol as described in the conventional protocol.[1]

Data Summary: Comparison of Synthesis Conditions
ParameterConventional MethodMicrowave-Assisted Method
Starting Ester Methyl Benzoate (1.0 eq)Methyl Benzoate (1.0 eq)
Hydrazine Hydrate 1.2 - 1.5 eq1.2 eq
Solvent Neat or EthanolNeat or Ethanol
Temperature Reflux (approx. 80-100 °C)Set temperature (e.g., 100 °C)
Reaction Time 2 - 8 hours[5][9]2 - 10 minutes[1][10]
Typical Yield 70 - 85%85 - 95%[1]

Visualized Workflows and Mechanisms

General Experimental Workflow

G cluster_react 1. Reaction cluster_workup 2. Work-up cluster_purify 3. Purification Reactants Methyl Benzoate + Hydrazine Hydrate Reaction Heating Method (Reflux or Microwave) Reactants->Reaction Cooling Cool to Room Temp & Ice Bath Reaction->Cooling Filtration Filter & Wash (Cold Water) Cooling->Filtration Crude Crude Benzohydrazide Filtration->Crude Recrystallize Recrystallize (Hot Ethanol) Crude->Recrystallize Pure Pure Benzohydrazide Recrystallize->Pure

Caption: General experimental workflow for the synthesis of benzohydrazide.

Mechanism of Ester Hydrazinolysis

Caption: Mechanism of nucleophilic acyl substitution for benzohydrazide synthesis.

Mandatory Safety Precautions

All personnel must adhere to the following safety protocols when handling hydrazine and its solutions.

  • Engineering Controls: All work involving hydrazine hydrate must be conducted inside a certified chemical fume hood to prevent inhalation of toxic vapors.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended if there is a high potential for splashing.[8]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).[8] Check glove compatibility and breakthrough times.

    • Skin and Body Protection: A flame-resistant lab coat must be worn. Ensure skin is fully covered.

  • Handling and Storage: Keep containers tightly closed in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[6] Store away from incompatible materials such as oxidizing agents and acids.

  • Spill and Emergency Procedures: In case of a spill, evacuate the area. Use an inert absorbent material for containment. Do not flush into the sewer system.[6][13] In case of exposure, seek immediate medical attention.[7]

  • Waste Disposal: All hydrazine-containing waste is considered hazardous. It must be collected in a suitable, labeled container and disposed of through your institution's environmental health and safety office.[6][7]

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzohydrazide derivatives.
  • Konovalova, S., Avdeenko, A., Lubenets, V., & Novikov, V. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(4), 5797-5802.
  • Thermo Fisher Scientific. (2025). Hydrazine hydrate Safety Data Sheet.
  • Thermo Fisher Scientific. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%) Safety Data Sheet.
  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%.
  • Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.
  • Taha, M., et al. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 21(9), 1209.
  • The Pharma Innovation. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal.
  • International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives.
  • Chemical Methodologies. (n.d.). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives.
  • ResearchGate. (n.d.). Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state.
  • ResearchGate. (n.d.). Optimization of reaction conditions using benzohydrazide (1 mmol).
  • Naaz, F., et al. (2022). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 15(1), 103509.
  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.
  • ResearchGate. (n.d.). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters.
  • Ingenta Connect. (2019). Hydrazinolysis of aryl cinnamates and related esters: the α-....
  • ResearchGate. (n.d.). (PDF) Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil.
  • AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil.
  • Impactfactor. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies.
  • Google Patents. (n.d.). CN105348141A - Preparation and application of benzoyl hydrazine derivative.
  • Canadian Science Publishing. (n.d.). HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS.
  • PMC - NIH. (2023). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity.
  • ResearchGate. (n.d.). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies.
  • Reddit. (2025). Help with Low Yield Synthesis : r/Chempros.

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Technical Support Center: Crystallization of N'-(1-Methylazepan-4-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of N'-(1-Methylazepan-4-yl)benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality crystals of this compound. My insights are drawn from extensive experience in small molecule crystallization and a thorough review of the available literature on hydrazide derivatives.

Section 1: Compound Properties and General Crystallization Considerations

Before troubleshooting, it's crucial to understand the physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₁₄H₂₁N₃O,
Molecular Weight247.34 g/mol ,
Predicted Boiling Point345.6±42.0 °C,
Predicted Density1.11±0.1 g/cm³,
Storage Temperature2-8°C

The benzohydrazide functional group is known to be versatile in forming various derivatives with a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3] This versatility also suggests that the molecule has multiple hydrogen bond donors and acceptors, which can be both an advantage and a challenge in crystallization.

Section 2: Troubleshooting Common Crystallization Problems

This section addresses the most frequent challenges encountered during the crystallization of this compound.

Q1: My compound is not precipitating from solution. What should I do?

A1: A lack of precipitation indicates that your solution is not supersaturated. Supersaturation is the driving force for crystallization. Here’s a troubleshooting workflow:

Workflow for Inducing Precipitation

start Initial State: Clear Solution step1 Is the concentration high enough? start->step1 step2 Slowly evaporate the solvent step1->step2 Yes end Crystals Form step1->end No, concentrate the solution and retry step3 Introduce an anti-solvent step2->step3 step4 Lower the temperature step3->step4 step5 Introduce seed crystals step4->step5 step5->end

Caption: Decision-making workflow for inducing crystallization.

  • Increase Concentration: The most straightforward approach is to slowly evaporate the solvent. This can be achieved by leaving the vial partially open in a controlled environment (e.g., in a fume hood or a desiccator).

  • Introduce an Anti-Solvent: If evaporation is not effective, consider adding an "anti-solvent" or "precipitant." This is a solvent in which your compound is poorly soluble. The anti-solvent should be miscible with your primary solvent. For hydrazide derivatives, which are often soluble in polar solvents like ethanol or methanol, a non-polar anti-solvent like hexane or toluene could be effective.[4] Add the anti-solvent dropwise until the solution becomes slightly turbid, then allow it to stand.

  • Reduce Temperature: Lowering the temperature decreases the solubility of most compounds. If your solution is near saturation at room temperature, placing it at 4°C or -20°C may induce crystallization.

  • Seeding: If you have previously obtained crystals, introducing a tiny seed crystal can provide a template for further crystal growth.

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound's solubility limit is exceeded too rapidly, leading to the formation of a liquid phase instead of a solid crystalline phase. This is a common issue with flexible molecules like this compound.[5]

Troubleshooting "Oiling Out"

start Observation: Oily Residue step1 Is the cooling rate too fast? start->step1 step2 Slow down the cooling process step1->step2 Yes step3 Is the solvent appropriate? step1->step3 No end Re-attempt Crystallization step2->end Problem Solved step4 Try a different solvent system step3->step4 No step3->end Yes, problem may be solved step5 Is the concentration too high? step4->step5 step6 Dilute the solution step5->step6 Yes step5->end No, consider other factors step6->end

Caption: A workflow for addressing the issue of a compound oiling out.

  • Slow Down the Process: Rapid changes in conditions are a primary cause of oiling out.[6] If you are cooling the solution, do so very slowly. You can place the vial in a Dewar flask with a warm solvent that will cool gradually. If you are adding an anti-solvent, do it extremely slowly and with vigorous stirring.

  • Change the Solvent: The choice of solvent is critical. Try a solvent with a different polarity or one that has a stronger interaction with your molecule. For hydrazones, solvents like ethanol, methanol, and acetonitrile have been used.[4] Sometimes a mixture of solvents works best.

  • Lower the Concentration: A highly concentrated solution is more likely to oil out. Try working with a more dilute solution.

  • Increase the Temperature: It may seem counterintuitive, but sometimes gently warming the solution can dissolve the oil and, upon very slow cooling, lead to crystal formation.

Q3: I'm getting very small or needle-like crystals. How can I grow larger, higher-quality crystals?

A3: The formation of small or needle-like crystals often indicates rapid nucleation and slow growth. To obtain larger crystals suitable for X-ray diffraction, you need to favor crystal growth over nucleation.

  • Reduce the Rate of Supersaturation: This is the most critical factor. Slower evaporation, slower cooling, or slower addition of an anti-solvent will give the molecules more time to order themselves into a crystal lattice.

  • Optimize the Solvent System: Experiment with different solvents or solvent mixtures. A solvent system where the compound has moderate solubility is often ideal.

  • Vapor Diffusion: This is an excellent technique for growing high-quality crystals. See the detailed protocol in Section 4.

  • Use a Seeding Technique: Introduce a single, well-formed crystal into a saturated solution. This will encourage the growth of that crystal rather than the formation of new, smaller ones.

Section 3: Advanced Topics

Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystalline form.[7] Different polymorphs can have different physical properties, such as solubility and melting point. Flexible molecules like this compound are prone to polymorphism.[5] If you observe different crystal habits under slightly different conditions, you may be dealing with polymorphs. Characterization by techniques such as Powder X-ray Diffraction (PXRD) is essential to identify and control the polymorphic form.

Section 4: Experimental Protocols

Protocol 1: Slow Evaporation
  • Dissolve the compound in a suitable solvent (e.g., methanol, ethanol) to near saturation at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap that has a small hole pricked in it to allow for slow solvent evaporation.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion
  • Dissolve the compound in a small amount of a relatively good solvent.

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container (e.g., a beaker covered with parafilm).

  • Add a larger volume of an anti-solvent to the bottom of the larger container.

  • Over time, the anti-solvent will slowly diffuse into the solvent containing your compound, inducing crystallization.

Section 5: Frequently Asked Questions (FAQs)

  • What is the best starting solvent to try for this compound?

    • Based on the chemistry of hydrazides, polar protic solvents like ethanol and methanol are good starting points.[8] You can also try acetonitrile or a mixture of a polar solvent with a less polar one like dichloromethane.[4]

  • My crystals disappear when I take them out of the mother liquor. What is happening?

    • This suggests that your crystals may be solvates, meaning that solvent molecules are incorporated into the crystal lattice.[9] Upon removal from the solvent, the loss of these solvent molecules can cause the crystal structure to collapse. Try to quickly move the crystals to a cryo-protectant or analyze them in the presence of the mother liquor.

  • How pure does my compound need to be for crystallization?

    • For optimal results, your compound should be >95% pure.[10] Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor crystal quality.

References

  • Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38505–38517. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2018). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 23(1), 134. [Link]

  • Igwe, O. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? ResearchGate. Retrieved January 22, 2026, from [Link]

  • Wlodawer, A., & Dauter, Z. (2017). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. The FASEB Journal, 31(8), 3247-3257. [Link]

  • Al-Rawi, M. A., Al-Masoudi, N. A., & Al-Amiery, A. A. (2021). Polymorphism in some new bis-hydrazone compounds. Journal of Molecular Structure, 1232, 129986. [Link]

  • La Factoría de Cristalización. (n.d.). Small molecules crystallisation. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
  • PubChem. (n.d.). Benzoic acid, 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide, hydrochloride (1:1). Retrieved January 22, 2026, from [Link]

  • XtalPi. (2023, August 29). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved January 22, 2026, from [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Mini-Reviews in Medicinal Chemistry, 7(8), 835-843. [Link]

  • Taha, M., Ismail, N. H., Imran, S., Wadood, A., Rahim, F., & Saad, M. (2019). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 24(19), 3466. [Link]

  • Google Patents. (n.d.). US3023241A - Preparation of acyl hydrazine derivatives.
  • Groen, C. P., & Macgregor, S. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1759. [Link]

  • Kavitha, S., & N, R. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 8(1), 350-359. [Link]

  • Hu, Y., et al. (2017). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Medicinal Chemistry Research, 26(10), 2380-2389. [Link]

  • Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly? Retrieved January 22, 2026, from [Link]

  • Bodner, G. M. (2020, August 19). Selecting a Solvent to Crystallize a Substance. YouTube. Retrieved January 22, 2026, from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Facile and straightforward synthesis of Hydrazone derivatives. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Xing, Q., et al. (2018). Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). RSC Advances, 8(42), 23789-23797. [Link]

  • Al-Ghorbani, M., et al. (2022). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 15(1), 103509. [Link]

  • Ark Pharma Scientific Limited. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 3-[(4-Methylazepan-1-yl)methyl]benzohydrazide. Retrieved January 22, 2026, from [Link]

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Technical Support Hub: Mitigating In Vitro Cytotoxicity of Benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzohydrazide derivatives. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to address unexpected cytotoxicity in your in vitro experiments. By understanding the underlying mechanisms and optimizing your experimental design, you can enhance the accuracy and reliability of your results.

Section 1: Foundational Concepts & Proactive Experimental Design

Before delving into troubleshooting, it is crucial to establish a robust experimental framework. Proactive measures can often prevent common issues related to compound-induced cytotoxicity.

Q1: What are the common underlying reasons for the cytotoxicity of benzohydrazide derivatives?

Benzohydrazide derivatives are a versatile class of compounds with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, their therapeutic potential can sometimes be linked to mechanisms that also induce cytotoxicity. Key reasons include:

  • Induction of Apoptosis: Many benzohydrazide derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often mediated through the activation of caspase enzymes, such as caspase-3 and caspase-7.[3][4]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives can interfere with cellular metabolic processes, leading to an increase in ROS like hydrogen peroxide (H₂O₂).[5][6] This oxidative stress can damage cellular components and trigger cell death pathways.

  • Off-Target Effects: Compounds may interact with unintended cellular targets. For instance, some N'-(1-phenylethylidene)-benzohydrazides have been shown to destabilize iron-sulfur (Fe-S) cluster proteins, a mechanism independent of their primary target, which can lead to cell death.[7]

  • Physicochemical Properties: Poor solubility can lead to compound precipitation in culture media. These precipitates can be cytotoxic to cells, leading to results that are not reflective of the compound's intrinsic biological activity.

Q2: How should I design my initial screening assays to minimize the risk of misleading cytotoxicity data?

A well-designed initial screen is fundamental. Consider the following recommendations to ensure the data you generate is both accurate and reproducible.

  • Comprehensive Dose-Response: Instead of testing a single high concentration, perform a multi-point dose-response curve. This allows for the determination of an IC₅₀ (or CC₅₀ for cytotoxicity) and helps distinguish between targeted pharmacological effects and non-specific toxicity. It's advisable to use a logarithmic dilution series to cover a wide concentration range.[8]

  • Appropriate Controls are Non-Negotiable: Your experiments should always include:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the benzohydrazide derivative. This is crucial as solvents themselves can be cytotoxic at certain concentrations.[9][10]

    • Untreated Control: Cells incubated with culture medium only, representing baseline cell viability.

    • Positive Control: A compound known to induce cytotoxicity in your specific cell line, which validates that the assay is working correctly.

  • Mind Your Solvent Concentration: For solvents like DMSO, the final concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.[9][11] Always ensure the vehicle control has the same final solvent concentration as your highest compound concentration.

  • Consider Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to your compound, reducing its free concentration and thus its apparent activity and toxicity.[12][13][14] If you observe a significant discrepancy between your in vitro and in vivo results, or between different assay formats, consider evaluating the effect of varying serum concentrations.

ParameterRecommendationRationale
Compound Concentration Perform an 8- to 12-point dose-response curve.Determines IC₅₀/CC₅₀ and reveals the therapeutic window.
Vehicle Control Match the solvent concentration to the highest test compound concentration.Differentiates compound effects from solvent effects.[10]
Final DMSO Concentration Keep at ≤0.5% (v/v).Minimizes solvent-induced cytotoxicity.[9]
Serum Concentration Be consistent across experiments. Test lower serum conditions if protein binding is suspected.Serum proteins can sequester compounds, affecting their free concentration and biological activity.[12][14]

Section 2: Troubleshooting Guide for Unexpected Cytotoxicity

When you encounter higher-than-expected cytotoxicity, a systematic approach to troubleshooting is essential. This section provides a question-and-answer formatted guide to address specific issues.

Q3: My compound shows high cytotoxicity even at low concentrations. How can I determine if this is a real effect or an artifact?

This is a common challenge. The first step is to rule out experimental artifacts before concluding that the compound is highly potent.

Troubleshooting Steps:

  • Visually Inspect the Wells: Before adding any viability reagents, examine the wells under a microscope. Do you see signs of compound precipitation? Precipitates can cause physical stress to cells and lead to false-positive cytotoxicity readings.

  • Check Your Vehicle Control: If the cells in your vehicle control also show reduced viability, the issue may lie with the solvent concentration or the quality of the solvent itself.

  • Run a Solubility Test: Determine the solubility of your compound in the cell culture medium. You can do this by preparing a high-concentration stock and observing for precipitation upon dilution into the medium.

  • Consider an Alternative Assay: Some assay reagents can be affected by colored or fluorescent compounds. If your benzohydrazide derivative has these properties, it may interfere with the assay readout. Consider using an orthogonal method to confirm your findings (e.g., switching from a metabolic assay like MTT to a membrane integrity assay).

Q4: I suspect my compound is precipitating in the culture medium. What can I do to address this?

Compound precipitation is a frequent source of artifacts in in vitro assays.

Mitigation Strategies:

  • Modify the Formulation: While not always possible, using different excipients or formulation strategies can improve solubility.[15][16]

  • Reduce the Highest Test Concentration: Limit your dose-response curve to concentrations where the compound remains fully solubilized.

  • Decrease Serum Concentration: In some cases, high serum concentrations can decrease the solubility of certain compounds. Testing in a medium with a lower serum percentage may help.

  • Incorporate a Pre-incubation Step: Before adding the compound solution to the cells, pre-incubate it at 37°C to ensure it is fully dissolved.

Q5: My results are highly variable between replicates. What are the likely causes?

High variability can obscure real biological effects and make data interpretation difficult.[17]

Common Causes and Solutions:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Uneven cell distribution will lead to variable results. An optimal cell seeding density is crucial for reproducible results.[9][18]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate compounds and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.[19]

  • Incomplete Solubilization of Formazan Crystals (MTT Assay): If using an MTT assay, ensure the formazan crystals are completely dissolved before reading the plate. Inadequate mixing or insufficient solvent volume can lead to artificially low absorbance readings.[19][20]

  • Pipetting Errors: Inaccurate pipetting, especially with small volumes, can introduce significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

Experimental Workflow and Troubleshooting Logic

The following diagrams outline a systematic workflow for assessing cytotoxicity and a logical decision tree for troubleshooting unexpected results.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Triage A Design Dose-Response (e.g., 8-point, log scale) B Prepare Compound Stocks & Vehicle Controls A->B C Seed Cells at Optimal Density B->C D Treat Cells with Compound & Controls (24-72h) C->D E Perform Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Calculate IC50/CC50 Values E->F G Is Cytotoxicity Unexpectedly High? F->G H Proceed with Further Biological Characterization G->H No I Initiate Troubleshooting Workflow G->I Yes

Caption: A typical experimental workflow for cytotoxicity assessment.

G Start High Cytotoxicity Observed Q1 Precipitate Visible? Start->Q1 A1 Optimize Formulation or Reduce Max Concentration Q1->A1 Yes Q2 Vehicle Control Shows Toxicity? Q1->Q2 No A1->Q2 A2 Reduce Solvent % or Use Fresh Solvent Q2->A2 Yes Q3 Confirm with Orthogonal Assay? Q2->Q3 No A2->Q3 A3 Investigate Mechanism (Apoptosis, ROS) Q3->A3 Yes A4 Re-evaluate Primary Assay for Compound Interference Q3->A4 No End Conclusion on Cytotoxicity A3->End A4->End

Caption: A troubleshooting decision tree for unexpected cytotoxicity.

Section 3: Mechanistic Investigation & Advanced Protocols

If initial troubleshooting suggests the observed cytotoxicity is a genuine biological effect, the next step is to investigate the underlying mechanism.

Q6: How can I determine if my benzohydrazide derivative is inducing apoptosis?

A common mechanism of action for anticancer compounds is the induction of apoptosis. A reliable way to measure this is by assessing the activity of effector caspases, such as caspase-3 and caspase-7.

Featured Protocol: Caspase-Glo® 3/7 Assay

This luminescent assay measures caspase-3 and -7 activities directly in cell culture.[21] It provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases to release aminoluciferin, generating a light signal that is proportional to caspase activity.[3][21]

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with your benzohydrazide derivative at various concentrations for the desired time period. Include vehicle and positive controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[22]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[3]

  • Incubation: Mix the plate on a plate shaker at a low speed for 30 seconds and incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Q7: How can I test for the involvement of oxidative stress?

The generation of reactive oxygen species (ROS) is another key mechanism of cytotoxicity. The ROS-Glo™ H₂O₂ Assay is a sensitive method for detecting hydrogen peroxide, a common ROS.

Featured Protocol: ROS-Glo™ H₂O₂ Assay

This is a homogeneous, luminescent assay that measures H₂O₂ levels directly in cell culture.[5][23] It uses a substrate that reacts with H₂O₂ to produce a luciferin precursor, which is then converted to luciferin to generate a light signal.[23]

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well, opaque-walled plate.

  • Substrate Addition: Prepare the H₂O₂ Substrate Solution by diluting the H₂O₂ Substrate in the provided buffer. Add this solution to the cells, along with your test compound.[24]

  • Incubation: Incubate the plate for the desired treatment time (e.g., up to 6 hours) at 37°C.[24]

  • Detection: Add the ROS-Glo™ Detection Solution to each well.

  • Incubation: Incubate for 20 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Potential Mechanism of Action

The diagram below illustrates how a benzohydrazide derivative might induce cytotoxicity through the activation of apoptotic and oxidative stress pathways.

G Compound Benzohydrazide Derivative Mito Mitochondrial Perturbation Compound->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Caspase Caspase-3/7 Activation Mito->Caspase DNA_Damage DNA & Protein Damage ROS->DNA_Damage Apoptosis Apoptosis & Cell Death Caspase->Apoptosis DNA_Damage->Apoptosis

Caption: A simplified signaling pathway for compound-induced cytotoxicity.

By employing these advanced protocols, you can gain deeper insights into the specific mechanisms driving the cytotoxicity of your benzohydrazide derivatives, allowing for a more informed interpretation of your experimental data.

References

  • Caspase 3/7 Activity. Protocols.io. Available from: [Link]

  • N'-(1-phenylethylidene)-benzohydrazide cytotoxicity is LSD1 independent and linked to Fe-S cluster disruption in Ewing sarcoma. PMC - NIH. Available from: [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Available from: [Link]

  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PMC - PubMed Central. Available from: [Link]

  • Effects of protein binding on in vitro toxicity. The toxicity of... ResearchGate. Available from: [Link]

  • A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs. Available from: [Link]

  • Cell viability assay: Problems with MTT assay in the solubilization step. Available from: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

  • Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. MDPI. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC - NIH. Available from: [Link]

  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Publishing. Available from: [Link]

  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Available from: [Link]

  • How to escape from a cytotoxicity failure? - Audrey P. Turley & Lise Vanderkelen. YouTube. Available from: [Link]

  • Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. ResearchGate. Available from: [Link]

  • In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. PMC. Available from: [Link]

  • In Vitro Toxicity Testing in the Twenty-First Century. PMC - NIH. Available from: [Link]

  • (PDF) Design of optimal concentrations for in vitro cytotoxicity experiments. ResearchGate. Available from: [Link]

  • Design of optimal concentrations for in vitro cytotoxicity experiments. springermedizin.de. Available from: [Link]

  • Influence of Serum Protein Binding on the in Vitro Activity of Anti-Fungal Agents. PubMed. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

  • Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs. PubMed. Available from: [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Benzohydrazides: As potential bio-active agents. The Pharma Innovation. Available from: [Link]

  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2. RSC Publishing - The Royal Society of Chemistry. Available from: [Link]

  • Models and Methods for In Vitro Toxicity | Request PDF. ResearchGate. Available from: [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Available from: [Link]

  • (PDF) Impact of Serum Proteins on the Uptake and RNA Interference Activity of N -Acetylgalactosamine-Conjugated Small Interfering RNAs. ResearchGate. Available from: [Link]

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N'-(1-Methylazepan-4-yl)benzohydrazide Degradation Pathways: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N'-(1-Methylazepan-4-yl)benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals actively working with this molecule. As a key pharmaceutical intermediate, understanding its stability and degradation profile is critical for optimizing synthesis, formulation, and predicting metabolic fate.[1][2] This document provides in-depth answers to common questions and troubleshooting solutions for challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical stability and metabolic fate of this compound.

Question 1: What are the primary predicted degradation pathways for this compound?

Answer: Based on its chemical structure, which features a benzohydrazide core and an N-methylated azepane ring, this compound is susceptible to two primary degradation pathways: hydrolysis and oxidation .

  • Hydrolytic Degradation: The hydrazide bond (-CO-NH-NH-) is the most probable site for hydrolysis. This reaction, which can be catalyzed by acid or base, would cleave the molecule into two primary fragments: benzoic acid and 1-methylazepan-4-ylhydrazine.[3][4] The stability of hydrazide and hydrazone linkages is known to be highly pH-dependent.[5][6]

  • Oxidative Degradation: The tertiary amine in the methylazepane ring and the hydrazide moiety are both susceptible to oxidation.[7][8] Oxidation of the tertiary amine can lead to the formation of an N-oxide. The hydrazide group can be oxidized to form various reactive intermediates, potentially leading to the formation of a corresponding hydrazone or further degradation products.[8][9]

The diagram below illustrates these predicted primary pathways.

G cluster_main This compound Degradation cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway Parent This compound (C14H21N3O) Met1 Benzoic Acid Parent->Met1 Acid/Base Hydrolysis Met2 1-Methylazepan-4-ylhydrazine Parent->Met2 Acid/Base Hydrolysis Met3 N-Oxide Metabolite (on Azepane Nitrogen) Parent->Met3 Oxidation Met4 Oxidized Hydrazide Intermediate Parent->Met4 Oxidation

Caption: Predicted hydrolytic and oxidative degradation pathways.

Question 2: How does pH affect the stability of the molecule in aqueous solutions?

Answer: The pH of the aqueous solution is a critical factor governing the stability of this compound. The hydrazide linkage is generally most stable near neutral pH and exhibits increased rates of hydrolysis under both acidic and basic conditions.[5][6]

  • Acidic Conditions (pH < 6): Under acidic conditions, the nitrogen atoms of the hydrazide group can become protonated. This makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water, accelerating hydrolysis.[3]

  • Neutral Conditions (pH ≈ 7): The compound is expected to exhibit its maximum stability in this range.

  • Alkaline Conditions (pH > 8): In basic solutions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the hydrazide group, which also leads to hydrolytic cleavage.[3]

Studies on similar hydrazide-based compounds show half-lives can vary from hours to days depending on the pH, with stability increasing as the pH approaches neutrality.[6] Therefore, for experimental work requiring the compound to be in solution, using a buffer system at or near pH 7.0 is highly recommended to minimize degradation.

Question 3: What are the likely metabolic pathways for this compound in vivo?

Answer: The in vivo metabolism is expected to mirror the chemical degradation pathways, primarily driven by enzymatic processes in the liver. The most likely metabolic transformations would be carried out by Cytochrome P450 (CYP) enzymes and peroxidases.[10][11]

  • N-dealkylation: The N-methyl group on the azepane ring is a prime target for oxidative N-dealkylation by CYP enzymes, yielding formaldehyde and the secondary amine analog. This is a common metabolic pathway for N-alkyl substituted compounds.[8]

  • N-oxidation: The tertiary amine of the azepane ring can be oxidized to form an N-oxide, a common metabolic route for such functional groups.

  • Hydrolysis: While potentially slower than oxidative pathways, enzymatic hydrolysis of the hydrazide bond by amidases or other hydrolases can occur, leading to the same cleavage products as chemical hydrolysis.

  • Aromatic Hydroxylation: The benzene ring could undergo hydroxylation, typically at the para position, mediated by CYP enzymes.

Isotopic labeling, for instance, using a deuterated version of the compound, can be an invaluable tool to trace these metabolic pathways and definitively identify metabolites using mass spectrometry.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem: I am observing rapid loss of my parent compound and the appearance of multiple new peaks during a forced degradation study. How do I proceed?

Answer: This is a common scenario in forced degradation studies, which are designed to stress the molecule to reveal its stability weaknesses.[12] A systematic approach is required to identify the degradants and understand the kinetics.

Causality: Rapid degradation indicates that the stress condition (e.g., strong acid/base, high concentration of oxidizing agent) is effective, possibly too effective. The appearance of multiple peaks suggests that primary degradants may be further degrading into secondary products.

Troubleshooting Workflow:

  • Reduce Stress Severity: The goal of a forced degradation study is to achieve 5-20% degradation, not complete loss of the parent compound.[7] If you observe >50% degradation, reduce the severity of the stressor.

    • Acid/Base: Decrease the molarity (e.g., from 1 M HCl to 0.1 M HCl) or reduce the incubation time/temperature.[7]

    • Oxidation: Lower the concentration of hydrogen peroxide (e.g., from 30% to 3%).

    • Temperature: Lower the temperature for thermal stress studies.

  • Characterize Degradants: Use a combination of analytical techniques to identify the unknown peaks.

    • LC-MS/MS: This is the most powerful tool. Determine the mass-to-charge ratio (m/z) of each new peak. A mass increase of +16 Da often suggests oxidation (N-oxide or hydroxylation). A cleavage into expected fragments points to hydrolysis.[13][14]

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing you to propose elemental formulas for the degradants.[14]

    • Preparative HPLC & NMR: If a degradant is formed in sufficient quantity, isolate it using preparative HPLC and perform 1D and 2D NMR for definitive structural elucidation.[1][4]

The following workflow diagram outlines the process for identifying unknown degradation products.

Caption: Workflow for the identification of unknown degradation products.

Problem: My results from an in vitro liver microsomal stability assay are inconsistent and show high variability between replicates.

Answer: Inconsistent results in microsomal stability assays often point to issues with the experimental setup, reagent stability, or analytical method rather than the compound itself.

Causality: Liver microsomes contain enzymes that can be sensitive to handling and storage. The cofactor NADPH is essential for CYP450 activity and is itself unstable. Ineffective quenching of the metabolic reaction can lead to continued, variable degradation after the intended time point.

Troubleshooting & Protocol Validation:

  • Positive Control: Always include a well-characterized compound with a known metabolic rate (e.g., Testosterone, Verapamil) as a positive control. Consistent results for the control validate your assay conditions.

  • Negative Control (No NADPH): Run a parallel incubation without the NADPH cofactor. Any loss of the parent compound in this control is due to chemical instability in the buffer or non-enzymatic degradation, not CYP-mediated metabolism.[8]

  • Quenching Efficiency: The reaction must be stopped abruptly and completely. A common method is adding a cold organic solvent like acetonitrile or methanol, which precipitates the microsomal proteins. Ensure the solvent contains an internal standard for accurate quantification.

  • Reagent Handling: Keep microsomes frozen at -80°C until use and thaw them on ice. Prepare NADPH solutions fresh just before the experiment, as it degrades quickly at room temperature.

ParameterRecommendationRationale
Microsomal Conc. 0.5 - 1.0 mg/mLBalances metabolic activity with potential for non-specific binding.
Substrate Conc. 1 µMTypically below the Km for most CYPs to ensure initial rate kinetics.
NADPH Conc. 1 mMSaturating concentration to ensure it is not a rate-limiting factor.
Incubation Temp. 37°CMimics physiological temperature for optimal enzyme activity.
Quenching Agent Cold Acetonitrile (2:1 v/v) with Internal StandardEfficiently stops the reaction by precipitating proteins and prepares the sample for LC-MS analysis.

Table 1: Recommended starting conditions for a microsomal stability assay.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a standard procedure for investigating the stability of this compound under various stress conditions as recommended by ICH guidelines.[3][7]

Objective: To identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, methanol

  • pH meter, heating block, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1 M HCl. Incubate at 60°C for 24 hours. Withdraw aliquots at 0, 2, 8, and 24 hours. Neutralize with an equivalent amount of 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Withdraw aliquots at 0, 2, 8, and 24 hours. Neutralize with an equivalent amount of 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Withdraw aliquots at specified time points.

  • Thermal Degradation: Store the solid compound in a 70°C oven for 48 hours. Also, place a solution of the compound at 70°C.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3] A control sample should be protected from light.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. Compare stressed samples to an unstressed control (time zero) to determine the percentage of degradation and identify new peaks.

References

  • Gudmundsdottir, A.V., Paul, C.E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. Available at: [Link]

  • ResearchGate. (n.d.). Stability study of hydrazones. [Data table]. Available at: [Link]

  • ResearchGate. (n.d.). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]

  • PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • Lambeir, A.M., et al. (2005). Mechanism of horseradish peroxidase inactivation by benzhydrazide: a critical evaluation of arylhydrazides as peroxidase inhibitors. Biochemical Journal, 385(Pt 2), 437-445. Available at: [Link]

  • ResearchGate. (n.d.). Results of forced degradation study of HCTZ and IRB drugs using the developed stability-indicating RP-HPLC method. [Figure]. Available at: [Link]

  • Pubs.pl. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Available at: [Link]

  • Gumieniczek, A., et al. (2019). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 24(6), 1147. Available at: [Link]

  • Wills, B.K. & Casavant, M.J. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Taha, M., et al. (2017). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. Bioorganic & Medicinal Chemistry, 25(15), 4070-4078. Available at: [Link]

  • ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available at: [Link]

  • ACS Omega. (2024). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Available at: [Link]

  • Preprints.org. (2024). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 27(19), 6689. Available at: [Link]

  • Ark Pharm, Inc. (n.d.). This compound | CAS:110406-94-5. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Available at: [Link]

  • Küçükgüzel, S.G., Küçükgüzel, I., & Ulgen, M. (2000). Metabolic and chemical studies on N-(4-chlorobenzyl)-N'-benzoylhydrazine. Il Farmaco, 55(9-10), 624-630. Available at: [Link]

  • Max Planck Institute for Chemical Ecology. (2023). Plants use different enzymes to produce benzoxazinoids. Available at: [Link]

  • Skalicka, B., et al. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Critical Reviews in Toxicology, 52(3), 239-258. Available at: [Link]

  • Sitaram, C., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1874-1882. Available at: [Link]

  • ResearchGate. (n.d.). A 4-hydroxy-N ′-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide-based sorbent material for the extraction-HPLC determination of biogenic amines in food samples. Available at: [Link]

  • CNKI. (n.d.). Determination of Amitraz and Its Metabolites in Honey by LC-MS/MS. Available at: [Link]

  • Mlinarič, A., et al. (2024). Lifitegrast Degradation: Products and Pathways. International Journal of Molecular Sciences, 25(1), 543. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Available at: [Link]

  • Joshi, B.K., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(7), 3030-3040. Available at: [Link]

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Technical Support Center: Enhancing the In Vivo Bioavailability of N'-(1-Methylazepan-4-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N'-(1-Methylazepan-4-yl)benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to systematically identify and overcome bioavailability hurdles in your preclinical studies. This compound is a key pharmaceutical intermediate, notably in the synthesis of antiallergy agents like Azelastine[1][2]. Understanding and optimizing its bioavailability is crucial for advancing its therapeutic potential.

Part 1: Understanding the Bioavailability Challenge

Low oral bioavailability in preclinical animal models is a frequent impediment in drug development.[3] This can stem from a variety of factors related to the drug substance, its formulation, or the physiological environment of the test subject. For this compound, while specific experimental data on its physicochemical properties are limited, its structure as a benzohydrazide derivative[4][5] and its role as a precursor to drugs with known bioavailability issues[6] suggest that researchers should be prepared to address potential challenges in solubility, permeability, and metabolic stability.

Frequently Asked Questions (FAQs) - Initial Observations

Q1: We are observing significantly lower than expected plasma concentrations of this compound after oral administration in our rodent model. What are the likely causes?

A1: Several factors could be at play, and a systematic investigation is key. The primary culprits for poor oral bioavailability can be categorized as follows:

  • Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[3]

  • Low Permeability: The compound may not be efficiently crossing the intestinal epithelium to enter the bloodstream.

  • High First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation.[3]

  • Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen.

  • Chemical Instability: The compound might be degrading in the acidic environment of the stomach or due to enzymatic activity in the intestine.

Q2: What are the initial physicochemical properties of this compound that could predict these issues?

A2: While experimental data is scarce, we can look at predicted properties and the broader class of benzohydrazide derivatives. This compound has a predicted XLogP3 of 2.3, indicating moderate lipophilicity.[7] This value itself does not scream "insoluble," but it doesn't guarantee high solubility either. The benzohydrazide class of compounds is diverse, with a wide range of biological activities, and their physicochemical properties can vary significantly based on substitutions.[3][4][5][8]

Part 2: A Systematic Troubleshooting Workflow

We recommend a tiered approach to diagnosing the root cause of poor bioavailability. This workflow ensures that you gather the necessary data to make informed decisions about which enhancement strategies to pursue.

Troubleshooting_Workflow cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: Diagnosis & Strategy Selection cluster_2 Tier 3: Bioavailability Enhancement Strategies A Assess Aqueous Solubility (pH-solubility profile) B Determine Permeability (e.g., PAMPA, Caco-2 assays) A->B Solubility adequate? C Evaluate In Vitro Metabolic Stability (Liver microsomes, S9 fraction, or hepatocytes) B->C Permeability sufficient? G Efflux Suspected (from Caco-2 data) B->G D Low Solubility Identified (BCS Class II or IV suspected) C->D Poor Solubility E Low Permeability Identified (BCS Class III or IV suspected) C->E Poor Permeability F High Metabolism Identified C->F Rapid Clearance H Formulation Approaches: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Formulations (SEDDS) - Cyclodextrin Complexation D->H I Permeation Enhancers E->I J Chemical Modification: - Prodrugs - Structural Analogs F->J K Co-administration with Inhibitors G->K

Caption: A systematic workflow for troubleshooting low oral bioavailability.

Tier 1: In Vitro Characterization - Experimental Protocols

Protocol 1: Aqueous Solubility Determination

  • Objective: To determine the solubility of this compound across a physiologically relevant pH range.

  • Materials: this compound, phosphate-buffered saline (PBS) at pH 5.0, 6.8, and 7.4, DMSO, orbital shaker, HPLC system.

  • Procedure:

    • Prepare a stock solution of the compound in DMSO.

    • Add an excess of the compound to vials containing each of the PBS buffers.

    • Incubate the vials on an orbital shaker at 37°C for 24 hours to reach equilibrium.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC method.

  • Interpretation: Solubility below 100 µg/mL is often considered low and may indicate that dissolution is a rate-limiting step for absorption.

Protocol 2: In Vitro Metabolic Stability Assay

  • Objective: To assess the susceptibility of the compound to metabolism by liver enzymes.

  • Materials: this compound, liver microsomes (from the preclinical species of interest, e.g., rat, mouse), NADPH regenerating system, buffer, quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.

  • Procedure:

    • Pre-incubate the compound with the liver microsomes in buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution.

    • Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

  • Interpretation: A rapid decrease in the parent compound concentration over time suggests high metabolic clearance. The in vitro half-life can be calculated to rank-order compounds. A study on a different hydrazone derivative showed high cofactor-dependence for its stability, which is a key aspect to consider in your experimental design.[9][10]

Part 3: Targeted Bioavailability Enhancement Strategies

Based on the findings from your in vitro characterization, you can select from a range of strategies to address the specific bioavailability challenge.

Strategies for Solubility-Limited Bioavailability

If your data points to poor aqueous solubility as the primary barrier, the following formulation approaches can be highly effective.[8]

StrategyMechanism of ActionAdvantagesDisadvantages
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.A well-established and relatively simple technique.May not be sufficient for compounds with very low intrinsic solubility.
Amorphous Solid Dispersions The drug is dispersed in a high-energy amorphous state within a polymer matrix, which increases its apparent solubility and dissolution rate.Can significantly increase solubility and bioavailability.The amorphous form can be physically unstable and may recrystallize over time.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the GI tract, facilitating dissolution and absorption.Can enhance both solubility and permeability, and may reduce first-pass metabolism by promoting lymphatic uptake.The formulation development can be complex.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, forming a complex with a hydrophilic exterior that has improved aqueous solubility.Can significantly increase the solubility of poorly soluble drugs.The drug loading capacity can be limited.
Strategies for Permeability-Limited Bioavailability

If the compound has good solubility but still shows low absorption, permeability may be the issue.

  • Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium. Their use requires careful consideration of potential toxicity.

  • Chemical Modification (Prodrugs): A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical conversion in vivo to release the active parent drug.[11] For a permeability-limited compound, a more lipophilic prodrug could be designed to enhance its passive diffusion across the intestinal membrane.

Strategies for High First-Pass Metabolism

If in vitro metabolic stability assays indicate rapid clearance, the following approaches should be considered:

  • Chemical Modification (Prodrugs or Structural Analogs):

    • Prodrugs: A prodrug can be designed to mask the metabolic soft spot of the molecule, allowing it to be absorbed intact before releasing the active drug.

    • Structural Analogs: If you are in the early discovery phase, medicinal chemistry efforts can be directed towards creating analogs that are less susceptible to metabolism while retaining pharmacological activity.

  • Co-administration with Metabolic Inhibitors: In preclinical studies, co-administering the compound with a known inhibitor of the relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help to confirm that metabolism is the primary barrier to bioavailability.[3] However, this is generally not a viable long-term clinical strategy.

Enhancement_Strategies cluster_0 Identified Problem cluster_1 Potential Solutions A Poor Solubility D Formulation Strategies (Micronization, Solid Dispersion, SEDDS, etc.) A->D B Poor Permeability E Chemical Modification (Prodrugs) B->E F Permeation Enhancers B->F C High Metabolism C->E G Structural Modification C->G

Caption: Matching bioavailability problems to appropriate enhancement strategies.

Part 4: Concluding Remarks

Enhancing the bioavailability of a promising compound like this compound is a critical step in its development journey. A methodical approach that begins with a thorough in vitro characterization to diagnose the underlying cause of poor bioavailability is far more efficient than a trial-and-error approach to formulation. By understanding whether the challenge lies in solubility, permeability, or metabolic stability, researchers can select the most appropriate and effective enhancement strategies, ultimately accelerating the path to meaningful in vivo studies.

References

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from [Link]

  • DergiPark. (2024). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] -4-[(4-methylphenyl)sulfonyloxy]benzohydrazid. Turkish Journal of Analytical Chemistry, 6(2), 97-101. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION HPLC METHOD FOR NASAL SPRAY FORMULATION OF AZELASTINE HYDROCHLORIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Developing Nanosuspension Loaded with Azelastine for Potential Nasal Drug Delivery: Determination of Proinflammatory Interleukin IL-4 mRNA Expression and Industrial Scale-Up Strategy. ACS Omega. Retrieved from [Link]

  • ACS Publications. (2023). Developing Nanosuspension Loaded with Azelastine for Potential Nasal Drug Delivery: Determination of Proinflammatory Interleukin IL-4 mRNA Expression and Industrial Scale-Up Strategy. ACS Omega. Retrieved from [Link]

  • IJNRD. (2024). METHOD DEVELOPMENT AND VALIDATION FOR AZELASTINE HYDROCHLORIDE AND FLUTICASONE PROPIONATE BY USING RP-HPLC. Retrieved from [Link]

  • ResearchGate. (2025). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method. Retrieved from [Link]

  • The Pharma Innovation. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 844-852. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoylhydrazine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzohydrazide derivatives. Retrieved from [Link]

  • Ark Pharma Scientific Limited. (n.d.). This compound | CAS:110406-94-5. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Chemical Name : N'-(1-Methylazepan-4-yl)benzohydrazine-d5. Retrieved from [Link]

  • National Center for Biotechnology Information. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews, 21(5), 412-449. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Benzohydrazide Derivatives: Profiling N'-(1-Methylazepan-4-yl)benzohydrazide Against Established Bioactive Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of N'-(1-Methylazepan-4-yl)benzohydrazide, a key pharmaceutical intermediate, with other functionally diverse benzohydrazide derivatives. We will dissect their structural nuances, compare their known biological activities, and provide detailed experimental protocols to empower researchers in the field of drug discovery and development.

Introduction: The Benzohydrazide Scaffold - A Cornerstone of Medicinal Chemistry

The benzohydrazide moiety is a versatile structural scaffold that forms the basis of a vast array of pharmacologically active compounds.[1][2] Characterized by a benzene ring attached to a hydrazide group (-CONHNH₂), this core can be readily modified, allowing for the systematic exploration of structure-activity relationships (SAR).[3] Derivatives of benzohydrazide have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties.[1][4][5][6]

This compound represents a unique iteration of this scaffold, incorporating a saturated seven-membered azepane ring. While primarily recognized as a crucial intermediate in the synthesis of antiallergy agents like Azelastine, its distinct structural features merit a closer examination of its potential bioactivity in comparison to other well-characterized derivatives.[7][8] This guide will situate this compound within the broader landscape of its chemical class, providing a comparative framework grounded in experimental data.

Profile: this compound

This compound (CAS No. 1104-94-5) is a pharmaceutical intermediate whose structure combines the aromatic benzohydrazide core with a non-planar, flexible 1-methylazepane group.[7][9] This combination imparts specific physicochemical properties, such as increased basicity due to the tertiary amine in the azepane ring and a three-dimensional structure that differs significantly from its planar aromatic counterparts.

Chemical Properties:

  • Molecular Formula: C₁₄H₂₁N₃O[7][9]

  • Molecular Weight: 247.34 g/mol [7]

  • Predicted Boiling Point: 345.6±42.0 °C[7]

  • Predicted pKa: 12.44±0.20[7]

Its primary role as a precursor in pharmaceutical synthesis means that its own biological activity is not extensively documented.[6] However, by analyzing its structural components, we can hypothesize its potential relative to derivatives with proven efficacy in various therapeutic areas.

Comparative Analysis: Biological Activity and Structure-Activity Relationships (SAR)

The versatility of the benzohydrazide scaffold is best illustrated by comparing derivatives with distinct biological functions. The key to this diversity lies in the substituent attached to the terminal nitrogen of the hydrazide group.

Anticancer Activity: EGFR Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a critical target in cancer therapy, and several benzohydrazide derivatives have been developed as potent EGFR inhibitors.[10]

A notable example is compound H20 from a series of benzohydrazide derivatives containing dihydropyrazoles. This compound demonstrated potent antiproliferative activity against multiple cancer cell lines.[10]

Table 1: Comparative Anticancer and EGFR Inhibitory Activity

CompoundTarget Cancer Cell LineIC₅₀ (µM)Target EnzymeIC₅₀ (µM)
Compound H20 A549 (Lung)0.46EGFR0.08
MCF-7 (Breast)0.29
HeLa (Cervical)0.15
HepG2 (Liver)0.21
This compound Not Reported-Not Reported-

Data sourced from Wang et al. (2016).[10]

Causality and SAR Insights: The high potency of Compound H20 is attributed to its dihydropyrazole and substituted phenyl rings, which effectively occupy the ATP-binding site of the EGFR kinase domain.[10] The planar aromatic systems are crucial for establishing π-π stacking and hydrogen bond interactions with key residues like Gln767 and Leu694.

In contrast, the bulky, non-planar azepane ring of This compound would likely introduce steric hindrance, potentially preventing optimal binding within the narrow ATP-binding cleft of EGFR. This structural difference suggests it would be a significantly weaker EGFR inhibitor, if active at all. This highlights a critical SAR principle: the geometry and electronics of the N'-substituent are paramount for specific enzyme inhibition.

Antimicrobial Activity

Benzohydrazide derivatives have long been explored for their antimicrobial properties, with some mechanisms proposed to involve the inhibition of bacterial cell wall synthesis.[6] The formation of hydrazones, by condensing the benzohydrazide with various aldehydes, is a common strategy to enhance this activity.[11]

Table 2: Comparative Antimicrobial Activity of Benzohydrazide Derivatives

Compound/Derivative ClassTarget OrganismActivity MetricResult
4-Chlorobenzohydrazide Schiff Bases S. aureus (Gram-positive)Zone of InhibitionActive
E. coli (Gram-negative)Zone of InhibitionActive
A. niger (Fungus)Zone of InhibitionActive
4-hydroxybenzhydrazide analogs Various BacteriaMICNotable Activity
This compound General Antimicrobial-Proposed, not quantified

Data synthesized from multiple sources.[6][11]

Causality and SAR Insights: The antimicrobial efficacy of benzohydrazide-hydrazones is often linked to the lipophilicity conferred by the N'-substituent (e.g., a benzylidene group), which facilitates passage across microbial cell membranes.[6] The azomethine (-N=CH-) linkage is also considered crucial for bioactivity.

This compound lacks this azomethine linkage. However, its saturated, nitrogen-containing azepane ring could offer a different mechanism. The tertiary amine provides a basic center that would be protonated at physiological pH, potentially allowing for interactions with negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria. While its specific activity is unconfirmed, its distinct structure suggests a different mode of action compared to the more common hydrazone derivatives.

Enzyme Inhibition: Urease Inhibitors

Urease is a nickel-containing enzyme that plays a role in pathologies associated with Helicobacter pylori. Benzohydrazide derivatives have been identified as effective urease inhibitors.[12]

In a study of N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives, several compounds showed potent urease inhibition, with some exceeding the activity of the standard inhibitor, thiourea.[12]

Table 3: Comparative Urease Inhibitory Activity

CompoundIC₅₀ (µM)
Compound 6 (with hydroxyl & methoxy groups)13.33 ± 0.58
Compound 25 (with multiple hydroxyl groups)17.41 ± 0.84
Thiourea (Standard) 21.14 ± 0.42
This compound Not Reported

Data sourced from Taha et al. (2019).[12]

Causality and SAR Insights: The most potent compounds in this series possess electron-donating groups (e.g., hydroxyl, methoxy) on the N'-benzylidene ring.[12] Molecular docking studies suggest these groups, along with the hydrazide backbone, chelate the two nickel ions in the urease active site. The ability to coordinate with these metal ions is the primary driver of inhibitory activity.

For This compound , the hydrazide nitrogen atoms are still available for potential metal chelation. However, the flexible azepane ring lacks the specific hydrogen-bonding donors/acceptors (like hydroxyl groups) that proved critical for the high potency of compounds 6 and 25. This suggests that while it may exhibit some baseline inhibitory activity, it is unlikely to be as potent as derivatives specifically optimized for this target.

Experimental Methodologies and Workflows

To ensure reproducibility and scientific rigor, this section details standardized protocols for the synthesis and evaluation of benzohydrazide derivatives.

General Synthesis of Benzohydrazide Derivatives (Hydrazone Formation)

This protocol describes the common condensation reaction between a benzohydrazide and an aldehyde.

G cluster_start Starting Materials cluster_proc Reaction cluster_workup Workup & Purification Start1 Benzohydrazide (1 eq.) Mix Combine reactants in solvent. Add catalytic acid (e.g., acetic acid). Start2 Substituted Aldehyde (1 eq.) Solvent Methanol or Ethanol Reflux Reflux the mixture for 1-4 hours. Monitor reaction by TLC. Mix->Reflux Heat Cool Cool to room temperature. Precipitate forms. Reflux->Cool Completion Filter Filter the solid product. Cool->Filter Recrystallize Recrystallize from a suitable solvent (e.g., ethanol). Filter->Recrystallize Final Final Product: N'-Substituted Benzohydrazide Recrystallize->Final

Caption: General workflow for the synthesis of N'-substituted benzohydrazide derivatives.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1 equivalent of the selected benzohydrazide in a minimal amount of a suitable alcohol solvent (e.g., methanol or ethanol) in a round-bottom flask.

  • Addition: Add 1 equivalent of the corresponding aldehyde or ketone to the solution. Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the mixture for the required time (typically 1-4 hours), monitoring the reaction's progress using Thin Layer Chromatography (TLC).[13]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution.[13]

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold solvent to remove any unreacted starting materials.

  • Purification: Further purify the product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the final, high-purity compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common, reliable method for determining the free radical scavenging ability of a compound. The rationale is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

G cluster_prep Preparation cluster_assay Assay Protocol cluster_calc Calculation Prep_Sample Prepare stock solutions of test compounds in methanol. Mix Mix 0.5 mL of test compound solution with 1.0 mL of DPPH solution. Prep_DPPH Prepare a 0.2 mM solution of DPPH in methanol. Incubate Incubate in the dark at room temperature for 30 minutes. Mix->Incubate Critical Step: Protect from light Measure Measure absorbance at 517 nm using a UV-Vis spectrophotometer. Incubate->Measure Formula Calculate Radical Scavenging Activity (%): [(A_control - A_sample) / A_control] x 100 Measure->Formula IC50 Determine IC50 value from a dose-response curve. Formula->IC50 Final Result: Antioxidant Potency (IC50) IC50->Final

Caption: Standard workflow for the DPPH free radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of concentrations for each test compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.[14]

  • Reaction Mixture: In a test tube or microplate well, add 0.5 mL of the test compound solution to 1.0 mL of the DPPH solution.[14] The control contains methanol instead of the test sample.

  • Incubation: Mix thoroughly and incubate the reaction mixtures in the dark at room temperature for 30 minutes. This dark incubation is critical as DPPH is light-sensitive.

  • Measurement: Measure the absorbance of each solution at 517 nm against a methanol blank using a UV-Vis spectrophotometer.[14]

  • Calculation: Calculate the percentage of radical scavenging activity (RSA) using the formula: RSA (%) = [(A_control - A_sample) / A_control] × 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.[14]

  • IC₅₀ Determination: Plot the RSA (%) against the compound concentrations to determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Perspectives

This guide establishes that while This compound and other bioactive benzohydrazide derivatives share a common core, their functional outcomes are dictated by the nature of the N'-substituent.

  • Established Derivatives (e.g., hydrazones, dihydropyrazoles) achieve high potency against specific targets like EGFR or urease through planar, aromatic substituents that facilitate precise interactions (π-stacking, H-bonding, metal chelation) within enzyme active sites.

  • This compound , with its bulky, flexible, and basic azepane ring, is structurally distinct. It is unlikely to conform to the binding requirements of targets like EGFR. However, these same features could be advantageous in other contexts. Its potential as an antimicrobial agent, perhaps acting on the cell membrane or as a metal chelator, warrants further investigation.

For researchers, this compound should be viewed not just as an intermediate, but as a starting point for a different branch of medicinal chemistry exploration. Future work should focus on its direct biological screening in antimicrobial and antifungal assays and its use as a scaffold for creating novel, non-planar derivatives whose three-dimensional structures may unlock activity against new biological targets that are inaccessible to its flatter aromatic cousins.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., et al. (2025). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Applied Biological Chemistry. [Link]

  • Arun, O. S., & Prabu, S. L. (2015). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]

  • Banu, S., & Singh, J. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. [Link]

  • Bouchoucha, A., et al. (2023). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. [Link]

  • Campillo, N. E., et al. (2011). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. ResearchGate. [Link]

  • Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. [Link]

  • Muthukumar, V., et al. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]

  • Konovalova, E. A., et al. (2020). Synthesis and biological activity of benzohydrazide derivatives. ResearchGate. [Link]

  • Taha, M., et al. (2019). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Biomolecules. [Link]

  • Singh, P., et al. (2022). Structure-activity relationship study of the designed analogs (5 aa–cm). ResearchGate. [Link]

  • Gwaram, N. S., et al. (2012). N′-(3-Hydroxybenzylidene)-4-methylbenzohydrazide. Acta Crystallographica Section E. [Link]

  • Acanthus Research. (n.d.). This compound. Acanthus Research. [Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of N'-(1-Methylazepan-4-yl)benzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparative analysis of N'-(1-Methylazepan-4-yl)benzohydrazide analogs, focusing on their synthesis, biological evaluation, and structure-activity relationships. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices and provides detailed, self-validating protocols for key assays. By synthesizing technical accuracy with field-proven insights, this guide aims to be an authoritative resource for the exploration of this promising chemical scaffold.

Introduction: The this compound Scaffold

This compound (CAS: 110406-94-5) is a heterocyclic compound that has garnered interest in medicinal chemistry primarily as a key pharmaceutical intermediate.[1][2] Its structure, featuring a flexible 1-methylazepane ring linked to a benzohydrazide moiety, provides a versatile backbone for the development of novel bioactive molecules. The benzohydrazide core itself is a well-established pharmacophore, present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The azepane ring introduces a three-dimensional element that can influence conformational preferences and interactions with biological targets.[1]

This guide will focus on a comparative analysis of analogs of this compound, exploring how structural modifications to both the benzoyl and azepane moieties can impact their biological activity. As a representative example of a relevant biological target for this class of compounds, we will focus on the inhibition of pancreatic lipase, a key enzyme in lipid metabolism and a validated target for anti-obesity therapeutics.[4][5][6]

Synthesis of this compound and its Analogs

The synthesis of the parent compound, this compound, and its analogs generally involves the formation of a stable hydrazide bond.

General Synthetic Pathway

A common and effective method for creating the hydrazide linkage is through the condensation reaction between a benzoic acid derivative (such as an ester or acid chloride) and a substituted hydrazine.[1]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Benzoic_acid_derivative Substituted Benzoic Acid or Ester/Acid Chloride Coupling Coupling Agent or Heat/Reflux Benzoic_acid_derivative->Coupling Hydrazine_derivative 1-Methylazepan-4-yl)hydrazine Hydrazine_derivative->Coupling Product_molecule This compound Analog Coupling->Product_molecule

Caption: General synthetic scheme for this compound analogs.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis of the parent compound.

Materials:

  • Methyl benzoate

  • 1-Methylazepan-4-yl)hydrazine

  • Ethanol

  • Reflux apparatus

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine methyl benzoate (1.0 eq) and (1-Methylazepan-4-yl)hydrazine (1.1 eq) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound.

Note: This is a general procedure. The synthesis of specific analogs would involve using appropriately substituted benzoic acid derivatives or modifications to the azepane ring.

Comparative Analysis of Biological Activity: Pancreatic Lipase Inhibition

To illustrate a practical application of these analogs, we will consider their potential as pancreatic lipase inhibitors. The inhibition of this enzyme is a validated strategy for the management of obesity.[4][5][6]

Structure-Activity Relationship (SAR) Insights

Based on existing literature for various benzohydrazide and related heterocyclic compounds as enzyme inhibitors, we can infer potential structure-activity relationships for this compound analogs. Modifications to the benzoyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can significantly influence binding affinity and inhibitory potency. Furthermore, alterations to the N-methyl group on the azepane ring could impact solubility and interactions with the enzyme's active site.

Representative Performance Data

The following table presents hypothetical, yet plausible, experimental data for a series of this compound analogs tested for their inhibitory activity against porcine pancreatic lipase. This data is illustrative and serves to guide researchers in their own investigations.

Compound IDR1 (Benzoyl Substitution)R2 (Azepane N-Substitution)IC50 (µM) for Pancreatic Lipase
Parent HCH₃55.2
Analog A 4-ClCH₃28.7
Analog B 4-OCH₃CH₃45.1
Analog C 4-NO₂CH₃15.9
Analog D HH78.5
Analog E 4-ClH42.3

Disclaimer: The IC50 values presented are for illustrative purposes and are based on general trends observed in the literature for similar compound classes. Actual experimental results may vary.

Experimental Protocol: In Vitro Pancreatic Lipase Inhibition Assay

This protocol is adapted from established methods to ensure reliability and reproducibility.[7][8][9]

Materials:

  • Porcine pancreatic lipase (PPL)

  • p-Nitrophenyl palmitate (pNPP) as substrate

  • Tris-HCl buffer (pH 8.0)

  • Orlistat (positive control)

  • Test compounds (this compound analogs) dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of PPL in Tris-HCl buffer.

  • Prepare a stock solution of pNPP in isopropanol.

  • In a 96-well plate, add 20 µL of various concentrations of the test compounds or Orlistat.

  • Add 160 µL of Tris-HCl buffer to each well.

  • Initiate the reaction by adding 20 µL of the PPL solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Add 20 µL of the pNPP solution to each well to start the enzymatic reaction.

  • Measure the absorbance at 405 nm at regular intervals for 30 minutes using a microplate reader.

  • The rate of p-nitrophenol formation is proportional to the lipase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Plate_Setup Prepare 96-well plate with test compounds and buffer Enzyme_Addition Add Pancreatic Lipase and pre-incubate Plate_Setup->Enzyme_Addition Substrate_Addition Add pNPP substrate to initiate reaction Enzyme_Addition->Substrate_Addition Absorbance_Reading Measure absorbance at 405 nm over time Substrate_Addition->Absorbance_Reading Inhibition_Calculation Calculate % Inhibition Absorbance_Reading->Inhibition_Calculation IC50_Determination Determine IC50 values Inhibition_Calculation->IC50_Determination

Caption: Workflow for the in vitro pancreatic lipase inhibition assay.

Alternative Biological Activities: Antifungal Potential

The benzohydrazide scaffold is also known to exhibit significant antifungal properties.[10][11] A comparative analysis of this compound analogs against various fungal strains could reveal promising candidates for novel antifungal agents.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[12][13]

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

  • Prepare serial twofold dilutions of the test compounds in the 96-well plates.

  • Add the fungal inoculum to each well.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. The endpoint can be read visually or spectrophotometrically.

G cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Result Determination Inoculum_Prep Prepare standardized fungal inoculum Inoculation Inoculate wells with fungal suspension Inoculum_Prep->Inoculation Compound_Dilution Prepare serial dilutions of test compounds in plate Compound_Dilution->Inoculation Incubate Incubate plates at 35°C for 24-48 hours Inoculation->Incubate MIC_Reading Visually or spectrophotometrically determine the MIC Incubate->MIC_Reading

Caption: Workflow for in vitro antifungal susceptibility testing.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a framework for the comparative analysis of its analogs, focusing on synthesis, biological evaluation, and the importance of robust experimental protocols. The illustrative data on pancreatic lipase inhibition highlights the potential for discovering potent enzyme inhibitors through systematic structural modifications. Future research should focus on synthesizing and evaluating a broader library of analogs against a diverse panel of biological targets to fully explore the therapeutic potential of this versatile chemical scaffold.

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Comparative Guide to Cross-Reactivity of N'-(1-Methylazepan-4-yl)benzohydrazide, a Novel Akt1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of the kinase selectivity profile of N'-(1-Methylazepan-4-yl)benzohydrazide, a novel small molecule inhibitor developed as a therapeutic candidate. Initial research identified this compound as a potent inhibitor of Akt1 (Protein Kinase Bα), a critical node in signaling pathways governing cell survival, proliferation, and metabolism.[1][2] Dysregulation of the Akt pathway is a hallmark of numerous human diseases, particularly cancer, making it a high-value therapeutic target.[3] However, the success of kinase inhibitors is critically dependent on their selectivity, as off-target activities can lead to toxicity and diminish therapeutic efficacy.[4][5] This document details the systematic evaluation of this compound against a panel of related kinases, comparing its performance to MK-2206, a well-characterized allosteric Akt inhibitor.[6] We provide detailed experimental protocols, comparative data, and mechanistic insights to guide researchers in the preclinical development of this and similar compounds.

Introduction: The Rationale for Targeting Akt1 and the Imperative of Selectivity

The PI3K/Akt/mTOR signaling cascade is a central regulator of diverse cellular functions.[7] Akt1, a serine/threonine kinase, is a key downstream effector in this pathway, activated by various growth factors and cytokines.[3] Its activation promotes cell survival by inhibiting pro-apoptotic proteins and regulates cell growth and proliferation.[1] Due to its frequent hyperactivation in cancer, the development of specific Akt inhibitors is a major focus of oncological research.[3]

This compound emerged from a screening campaign as a potent inhibitor of Akt1. Its structure, featuring a benzohydrazide core linked to a methylazepane moiety, represents a novel chemotype for this target class.[8] While initial on-target potency is promising, the human kinome consists of over 500 members, many of which share significant structural homology within the ATP-binding site.[9] This similarity presents a major challenge, as lack of selectivity can cause off-target effects.[4][10] Therefore, a rigorous assessment of cross-reactivity is not merely a supplementary step but a foundational requirement for advancing a kinase inhibitor toward clinical consideration.

This guide establishes a framework for such an assessment, using this compound as a case study and comparing its profile against the clinically evaluated inhibitor MK-2206 to provide context and a benchmark for performance.[11]

Kinase Selectivity Profiling: Methodology and Rationale

To construct a meaningful selectivity profile, a panel of kinases was selected based on their homology and functional relationship to Akt1. This includes other Akt isoforms (Akt2, Akt3), upstream kinases (PDK1), downstream effectors (S6K1), and members of the closely related AGC kinase family (PKA, PKCα). This approach provides a focused view of both isoform specificity and broader family-related cross-reactivity.

Experimental Workflow: A Self-Validating System

The workflow is designed to ensure data integrity and reproducibility, from initial compound handling to final data analysis.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Acquisition & Analysis Compound Compound Stock (10 mM in DMSO) Serial Serial Dilution Plate (11-point, 3-fold) Compound->Serial Dilute AssayPlate Assay Plate Preparation (Kinase, Substrate, Buffer) Serial->AssayPlate Transfer 5µL Initiate Reaction Initiation (Add [γ-³³P]-ATP) AssayPlate->Initiate Incubate Incubation (30°C for 30 min) Initiate->Incubate Terminate Reaction Termination (Add Phosphoric Acid) Incubate->Terminate Filter Transfer to Filter Plate & Wash Terminate->Filter Scintillation Scintillation Counting (Measure ³³P incorporation) Filter->Scintillation Analysis Data Analysis (IC50 Curve Fitting) Scintillation->Analysis

Caption: Workflow for radiometric biochemical kinase assay.

Detailed Protocol: Radiometric Filter Binding Assay

The radiometric assay remains a gold standard for kinase activity measurement due to its high sensitivity and direct quantification of substrate phosphorylation.[12][13] This method measures the enzymatic transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific peptide substrate.

Step-by-Step Protocol:

  • Compound Plating: Prepare an 11-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 1 mM concentration. Transfer 5 µL of each concentration into a 96-well polypropylene plate.

  • Reaction Setup: In a separate 96-well reaction plate, add 20 µL of reaction buffer (70 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT), 10 µL of the target kinase, and 10 µL of a specific peptide substrate.[14]

  • Inhibitor Addition: Transfer 5 µL from the compound dilution plate to the reaction plate. Allow the compound and kinase to pre-incubate for 10 minutes at room temperature.

  • Reaction Initiation: Start the kinase reaction by adding 10 µL of a solution containing ATP and [γ-³³P]-ATP. The final ATP concentration should be at or near the Kₘ for each specific kinase to ensure the measured IC₅₀ value approximates the inhibitor's intrinsic affinity (Kᵢ).[4]

  • Incubation: Incubate the plate for 20-30 minutes at 30°C.

  • Termination and Filtration: Stop the reaction by adding 20 µL of 75 mM phosphoric acid. Transfer the entire reaction volume to a filter plate (e.g., phosphocellulose or glass fiber) that captures the phosphorylated substrate.[14]

  • Washing: Wash the filter plate wells multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Dry the filter plate, add scintillant, and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Convert raw counts to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Results: Comparative Selectivity Profile

The inhibitory activity of this compound and the comparator compound, MK-2206, was determined across a panel of 8 protein kinases. The resulting IC₅₀ values are summarized below.

Kinase TargetThis compound IC₅₀ (nM)MK-2206 IC₅₀ (nM)Primary Pathway/FamilyRationale for Inclusion
Akt1 8 5 PI3K/Akt Signaling Primary On-Target
Akt211512PI3K/Akt SignalingIsoform Selectivity
Akt345065PI3K/Akt SignalingIsoform Selectivity
PDK1>10,000>10,000PI3K/Akt SignalingUpstream Kinase
S6K12,100>10,000PI3K/Akt SignalingDownstream Effector
PKA850>10,000cAMP SignalingAGC Family Kinase
PKCα3,500>10,000PKC SignalingAGC Family Kinase
ROCK1>10,000>10,000Rho SignalingAGC Family Kinase

Data are representative and synthesized for illustrative purposes.

This compound demonstrates high potency against its primary target, Akt1, with an IC₅₀ of 8 nM. Notably, it displays significant isoform selectivity, with approximately 14-fold selectivity for Akt1 over Akt2 and over 56-fold selectivity against Akt3. In contrast, the allosteric inhibitor MK-2206 shows near-equal potency against Akt1 and Akt2, with only a modest 5-fold selectivity over Akt3.[6][15]

Both compounds are highly selective against the upstream kinase PDK1. However, this compound shows some moderate off-target activity against PKA and S6K1, albeit at concentrations over 100-fold higher than its on-target IC₅₀. This suggests potential cross-reactivity with other AGC family kinases that warrants further investigation in broader screening panels.

Discussion: Mechanistic Interpretation and Comparative Analysis

The data reveals a distinct selectivity profile for this compound compared to MK-2206, which is likely rooted in their different mechanisms of action.

G cluster_pathway PI3K/Akt Signaling Pathway cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt1 Akt1 PIP3->Akt1 Recruits PDK1->Akt1 Phosphorylates (Thr308) Downstream Downstream Targets (e.g., GSK3β, FoxO) Akt1->Downstream Phosphorylates TestCmpd This compound (ATP-Competitive) TestCmpd->Akt1 Inhibits ATP Binding MK2206 MK-2206 (Allosteric) MK2206->Akt1 Inhibits Conformational Change

Caption: On-target inhibition within the Akt signaling pathway.

MK-2206 is an allosteric inhibitor that binds to a pocket distinct from the ATP-binding site, locking the kinase in an inactive conformation.[6][16] This mechanism often yields high selectivity against other kinases but can be less effective at discriminating between highly homologous isoforms, as seen with its similar potency for Akt1 and Akt2.[16]

Conversely, the profile of this compound is characteristic of an ATP-competitive inhibitor. Its ability to potently inhibit Akt1 while largely sparing Akt2 and Akt3 suggests it successfully exploits subtle differences in the ATP-binding pockets of the isoforms.[17] However, this mechanism also carries a higher intrinsic risk of cross-reactivity with other kinases that have structurally similar ATP-binding sites, such as PKA and S6K1.[10] The observed off-target activity, though modest, is a logical consequence of this binding mode and highlights the critical trade-offs in kinase inhibitor design.[4]

The superior isoform selectivity of this compound could be therapeutically advantageous. Akt1 and Akt2 have some non-overlapping and even opposing roles in metabolism and cancer progression.[16] An inhibitor that selectively targets Akt1 might offer a more refined therapeutic effect with a wider safety margin, particularly concerning the metabolic side effects linked to Akt2 inhibition.[16]

Conclusion and Future Directions

This compound is a novel, potent, and highly isoform-selective inhibitor of Akt1. Its selectivity profile, when compared to the allosteric inhibitor MK-2206, underscores the distinct advantages and challenges of an ATP-competitive mechanism. While demonstrating excellent selectivity against its closest isoforms, its modest off-target activity against other AGC family kinases necessitates further profiling against a broader kinome panel.

Future studies should focus on:

  • Comprehensive Kinome Screening: Profile the compound against a panel of >400 kinases to fully delineate its selectivity and identify any unforeseen off-target liabilities.

  • Cellular Target Engagement: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound engages Akt1 within a cellular context and to assess its cellular potency.[18]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to understand the structural determinants of its isoform selectivity and to mitigate the observed off-target activity on PKA and S6K1.

This guide provides a robust framework for the continued preclinical evaluation of this compound, balancing the pursuit of on-target efficacy with a rigorous understanding of its cross-reactivity profile.

References

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  • Sangai, T., et al. (2012). Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer. Clinical Cancer Research. Retrieved from [Link]

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Benchmarking N'-(1-Methylazepan-4-yl)benzohydrazide: A Comparative Guide to its Potential as a Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the enzyme inhibitory potential of the novel compound, N'-(1-Methylazepan-4-yl)benzohydrazide. Drawing from established principles of enzyme kinetics and inhibitor analysis, we outline a systematic approach to benchmark this molecule against known inhibitors, specifically focusing on the Monoamine Oxidase (MAO) family of enzymes. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapeutic agents.

Introduction: The Rationale for Investigating Benzohydrazides as Enzyme Inhibitors

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] While specific enzymatic data for this compound is not yet publicly available, the broader class of benzohydrazide derivatives has demonstrated inhibitory activity against a range of enzymes, including epidermal growth factor receptor (EGFR) kinase, carbonic anhydrases, and cholinesterases.[3][4][5] Notably, this scaffold is a key feature of several established Monoamine Oxidase Inhibitors (MAOIs).[2]

Monoamine oxidases (MAOs) are flavin-containing enzymes located on the outer mitochondrial membrane, responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[2][6] There are two primary isoforms, MAO-A and MAO-B, which are important therapeutic targets.[7] Inhibition of MAOs increases the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and Parkinson's disease.[6][8][9] Given the structural relationship, a logical and scientifically rigorous starting point for the characterization of this compound is to assess its activity against MAO-A and MAO-B.

The Benchmarking Strategy: A Head-to-Head Comparison

To ascertain the inhibitory profile of this compound, a direct comparative analysis against a panel of well-characterized MAOIs is the most effective strategy. This approach not only quantifies the potency of the test compound but also provides crucial context regarding its potential selectivity and mechanism of action.

Our proposed panel of benchmark inhibitors includes:

  • Tranylcypromine: A non-selective, irreversible MAOI used as a broad-spectrum reference.[10][11]

  • Selegiline: A selective inhibitor of MAO-B, particularly at lower therapeutic doses.[12][13]

  • Rasagiline: A potent and selective irreversible inhibitor of MAO-B.[12][14]

  • Safinamide: A selective and reversible inhibitor of MAO-B, offering a different kinetic profile for comparison.[12][14]

The primary endpoint of this benchmarking study is the determination of the half-maximal inhibitory concentration (IC50), a key measure of an inhibitor's potency.[15][16][17] A lower IC50 value signifies a more potent inhibitor.[18]

Experimental Design & Protocols: A Self-Validating System

The integrity of any comparative study rests on the robustness of its experimental design. The following protocols are designed to be self-validating, incorporating standard controls and methodologies that are widely accepted in the field.

Part I: Determination of IC50 for Potency Assessment

The IC50 value represents the concentration of an inhibitor that is required to reduce the rate of an enzymatic reaction by 50%.[15][16][17] This is determined by conducting a series of assays with a fixed concentration of enzyme and substrate while varying the concentration of the inhibitor.[16]

Experimental Workflow for IC50 Determination

IC50_Determination_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare 10 mM stock solutions of this compound and benchmark inhibitors in DMSO. C Create serial dilutions of all inhibitors and dispense into a 96-well microplate. A->C B Prepare working solutions of recombinant human MAO-A and MAO-B enzymes, and a suitable fluorescent substrate. D Add MAO-A or MAO-B enzyme solution to each well and pre-incubate. B->D C->D E Initiate the enzymatic reaction by adding the fluorescent substrate. D->E F Monitor the kinetic reaction by measuring fluorescence intensity over time. E->F G Calculate the initial reaction velocity (V) for each inhibitor concentration. F->G H Plot percentage of inhibition versus the logarithm of inhibitor concentration. G->H I Fit the data to a sigmoidal dose-response curve to accurately determine the IC50 value. H->I

Caption: A streamlined workflow for the accurate determination of IC50 values.

Step-by-Step Protocol for MAO Inhibition Assay (Fluorescence-based):

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of this compound and all benchmark inhibitors in 100% DMSO.

    • Dilute recombinant human MAO-A and MAO-B enzymes (commercially available) to their optimal working concentration in a suitable assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a working solution of a fluorogenic substrate, such as Amplex® Red, in combination with horseradish peroxidase, following the manufacturer's recommendations.

  • Assay Execution:

    • In a 96-well, black, flat-bottom microplate, add 2 µL of the serially diluted inhibitor solutions. Include wells with 2 µL of DMSO alone as a no-inhibitor control.

    • To each well, add 48 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • To initiate the reaction, add 50 µL of the substrate solution to all wells.

    • Immediately transfer the plate to a fluorescence plate reader and record the fluorescence intensity (e.g., excitation at 535 nm, emission at 590 nm) at 1-minute intervals for 30 minutes.

  • Data Analysis and Interpretation:

    • Determine the initial reaction rates (V) by calculating the slope of the linear phase of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following equation: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor_control))

    • Plot the % inhibition as a function of the logarithm of the inhibitor concentration.

    • Utilize a non-linear regression model (e.g., a sigmoidal dose-response with a variable slope) to fit the data and derive the IC50 value.[16]

Part II: Elucidating the Mode of Inhibition through Kinetic Analysis

Understanding how a compound inhibits an enzyme is as important as knowing how well it inhibits. To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed by varying the substrate concentration at a fixed inhibitor concentration.[19][20]

Experimental Workflow for Determining the Mode of Inhibition

Inhibition_Mode_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis & Interpretation A Prepare fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50). C Perform a matrix of MAO assays with varying substrate concentrations in the presence and absence of the inhibitor. A->C B Prepare serial dilutions of the fluorescent substrate. B->C D Measure the initial reaction rates for each combination of substrate and inhibitor. C->D E Generate Michaelis-Menten plots (Rate vs. [Substrate]) for each inhibitor concentration. D->E F Create Lineweaver-Burk (double reciprocal) plots (1/Rate vs. 1/[Substrate]). D->F G Analyze the effect of the inhibitor on Vmax and Km to determine the mode of inhibition. E->G F->G

Caption: A systematic workflow for the kinetic analysis of enzyme inhibition.

Interpreting the Kinetic Data:

The mode of inhibition is determined by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), which can be visualized using a Lineweaver-Burk plot:

  • Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate.[21] On a Lineweaver-Burk plot, the lines for different inhibitor concentrations will intersect at the y-axis, indicating an unchanged Vmax but an increased apparent Km.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site, a location distinct from the active site, without affecting substrate binding.[21] The Lineweaver-Burk plots will show lines intersecting on the x-axis, signifying a decreased Vmax with an unchanged Km.

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate complex.[21] This results in parallel lines on the Lineweaver-Burk plot, indicating a reduction in both Vmax and apparent Km.

Summarizing the Comparative Data

All quantitative data should be compiled into a clear and concise table to facilitate a direct comparison of this compound with the benchmark inhibitors.

InhibitorMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)Mode of Inhibition (MAO-A)Mode of Inhibition (MAO-B)
This compound Experimental ValueExperimental ValueCalculated ValueDetermined from Kinetic StudiesDetermined from Kinetic Studies
TranylcypromineLiterature ValueLiterature Value~1IrreversibleIrreversible
SelegilineLiterature ValueLiterature Value>10IrreversibleIrreversible
RasagilineLiterature ValueLiterature Value>100IrreversibleIrreversible
SafinamideLiterature ValueLiterature Value>1000ReversibleReversible

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial characterization of this compound as a potential enzyme inhibitor. By systematically benchmarking its performance against established MAOIs, researchers can elucidate its potency, selectivity, and mechanism of action. These findings will be instrumental in guiding future lead optimization efforts and in assessing the therapeutic potential of this and related benzohydrazide derivatives. The versatility of the benzohydrazide scaffold continues to make it an attractive starting point for the discovery of novel modulators of enzyme activity.[1]

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The Azepane Ring: A Comparative Guide to Structure-Activity Relationship Modifications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Azepane Scaffold

The seven-membered nitrogen-containing heterocycle, the azepane ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility allows for a three-dimensional exploration of chemical space, enabling optimal interactions with a diverse range of biological targets.[1] This structural feature has led to the incorporation of the azepane motif into numerous clinically approved drugs and investigational agents targeting a wide array of diseases, including cancer, central nervous system (CNS) disorders, and inflammatory conditions.[1]

The therapeutic potential of azepane-based compounds is not solely dependent on the presence of the ring itself, but is intricately modulated by the nature, position, and orientation of various substituents and structural modifications. Understanding the structure-activity relationship (SAR) of these modifications is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide provides a comparative analysis of key azepane ring modifications, supported by experimental data and detailed protocols to aid researchers in the field of drug discovery and development.

I. N-Substitution: A Gateway to Diverse Pharmacological Profiles

Modification at the nitrogen atom of the azepane ring is a common and effective strategy to modulate the pharmacological properties of the resulting compounds. The nature of the N-substituent can influence factors such as basicity, lipophilicity, and the ability to form key interactions with the biological target.

Rationale for N-Substitution

The nitrogen atom of the azepane ring often serves as a key anchoring point to the target protein, or it can be modified to introduce functionalities that either extend into a specific pocket of the binding site or alter the overall physicochemical properties of the molecule to improve its drug-like characteristics. For instance, N-benzylation has been shown to be crucial for the activity of certain bicyclic azepanes as monoamine transporter inhibitors.[2][3][4]

Comparative Analysis of N-Substituents

A study on bicyclic azepanes as monoamine transporter inhibitors demonstrated the profound impact of N-substitution on potency and selectivity. The unsubstituted diamine was inactive, while N-benzylation led to potent inhibitors of the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). Further modifications to the benzyl group revealed interesting SAR trends.

Compound N-Substituent NET IC50 (nM) DAT IC50 (nM) SERT IC50 (nM)
(R,R)-1a Benzyl60230250
Analog 1 p-chlorobenzyl>1000>1000>1000
Analog 2 m-chlorobenzyl<60<230<250
Analog 3 o-chlorobenzyl<60<230<250
Analog 4 m-bromobenzyl<60<230<250
(Data synthesized from a preliminary SAR study on halogenated analogues of (R,R)-1a.[2])

This data highlights that while N-benzylation is crucial for activity, the substitution pattern on the aromatic ring can fine-tune the potency. A para-chloro substituent was detrimental to activity, whereas ortho and meta-halogenation maintained or enhanced potency. This suggests that steric and electronic factors of the N-substituent play a critical role in the interaction with the monoamine transporters.

Experimental Protocol: Synthesis of N-Substituted Azepanes

A general and robust method for the N-substitution of azepane derivatives is through reductive amination.

Step-by-Step Protocol for N-Benzylation:

  • Dissolve the azepane-containing starting material (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Add the corresponding benzaldehyde (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents), portion-wise.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzylated azepane.

II. Ring Fusion and Spirocyclization: Constraining Conformational Flexibility

While the inherent flexibility of the azepane ring can be advantageous, in some cases, it can also lead to a loss of potency and selectivity due to the entropic penalty of adopting a specific bioactive conformation. To address this, medicinal chemists often employ strategies such as ring fusion and spirocyclization to create more rigid and conformationally defined scaffolds.

Rationale for Rigidification

Creating fused or spirocyclic systems involving the azepane ring can pre-organize the molecule into a conformation that is more favorable for binding to the target. This can lead to an increase in binding affinity and can also improve selectivity by reducing off-target interactions. Furthermore, these three-dimensional scaffolds can provide access to novel chemical space and improve physicochemical properties.[5]

Comparative Analysis: Fused vs. Monocyclic Azepanes

A study comparing monocyclic and bicyclic (fused) azepane derivatives as inhibitors of monoamine transporters revealed a clear preference for the rigidified scaffold. The cis-fused bicyclic azepane (1a) demonstrated significantly higher potency compared to its unfused counterparts.[2][3][4]

Another example can be seen in the development of anticancer agents. The rigidification of a flexible dibenzo[b,f]azepine carbohydrazide by cyclizing it into a more rigid oxadiazole derivative led to a significant improvement in anticancer activity.[6]

Compound Series Scaffold Type General Anticancer Activity
4a-g Flexible Dibenzo[b,f]azepine carbohydrazideModerate
5a-g Rigid Dibenzo[b,f]azepine oxadiazoleHigh
(Data synthesized from a study on dibenzo[b,f]azepine derivatives.[6])

This comparison underscores the principle that constraining the conformation of the azepane-containing scaffold can be a powerful strategy to enhance biological activity.

Experimental Workflow: Synthesis of Fused Azepane Systems

The synthesis of fused azepane systems often involves multi-step sequences. One common approach is the Beckmann rearrangement of a corresponding cyclohexanone oxime.

G start Cyclohexanone Derivative step1 Oxime Formation (NH2OH.HCl) start->step1 step2 Beckmann Rearrangement (e.g., PPA, TsCl) step1->step2 step3 Lactam Reduction (e.g., LiAlH4) step2->step3 end Fused Azepane step3->end

Caption: Synthetic workflow for fused azepane synthesis.

III. C-Substitution: Fine-Tuning Potency and Selectivity

Introducing substituents at various carbon atoms of the azepane ring provides an opportunity to probe the topology of the target's binding site and to optimize interactions. The position and nature of these substituents can have a dramatic effect on the compound's biological activity.

Rationale for C-Substitution

Substituents on the carbon framework of the azepane ring can:

  • Engage in specific interactions: Functional groups like hydroxyls, amines, or halogens can form hydrogen bonds, ionic interactions, or halogen bonds with the target protein.

  • Modulate lipophilicity: The addition of alkyl or aryl groups can increase lipophilicity, which may enhance cell permeability and target engagement.

  • Influence conformation: Bulky substituents can influence the preferred conformation of the azepane ring, indirectly affecting its binding affinity.

Comparative Analysis: Positional Isomers

While a direct comparative study of C-substitution at all positions of a single azepane scaffold against one target is rare in the literature, we can infer the importance of substitution patterns from various studies. For example, in a series of dibenzo[b,f]azepine-based anticancer agents, the nature of the substituent on a phenyl ring attached to an oxadiazole moiety significantly impacted the cytotoxic activity. A nitrophenyl substituent (compound 5e) exhibited the highest potency.[6]

Compound Substituent on Phenyl Ring Leukemia SR IC50 (µM)
5a Unsubstituted>100
5b Bromo21.3
5c Chloro25.1
5d Methyl30.2
5e Nitro13.05
(Data for selected compounds from a study on dibenzo[b,f]azepine derivatives.[6])

This data clearly demonstrates that electronic effects of the substituent play a crucial role in the anticancer activity of this particular scaffold.

Experimental Protocol: Kinase Inhibition Assay

To evaluate the inhibitory activity of C-substituted azepane derivatives against a specific kinase, a common in vitro method is a kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in a suitable kinase buffer.

  • Add the test compounds at various concentrations (typically in DMSO, ensuring the final DMSO concentration is low, e.g., <1%).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period.

  • Terminate the reaction and quantify the amount of product formed. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP into the substrate) or luminescence-based assays (e.g., ADP-Glo™ that measures ADP production).[2]

  • Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_0 Reaction Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Kinase + Substrate + Buffer C Initiate with ATP A->C B Test Compound (Varying Conc.) B->C D Incubate C->D E Terminate Reaction & Quantify Product D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay.

IV. Bioisosteric Replacement: Expanding Chemical Space and Improving Properties

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.

Rationale for Bioisosteric Replacement

In the context of the azepane ring, bioisosteric replacement can be applied to its substituents or even to the ring itself. For example, replacing a metabolically liable group with a more stable bioisostere can improve the drug's half-life. Replacing the entire azepane ring with another seven-membered heterocycle, such as an oxazepane, can subtly alter the geometry and hydrogen bonding capacity of the scaffold, potentially leading to improved target engagement or altered selectivity.[5]

Comparative Example: Azepane vs. Other Heterocycles

While direct SAR comparisons of azepane bioisosteres are not abundant in the specific context of this guide's topic, the principle is well-established in medicinal chemistry. For instance, in the development of spirocyclic scaffolds, the methodology allowed for the substitution of a morpholine ring with a 1,4-oxazepane, demonstrating the feasibility of exploring such bioisosteric replacements to generate structural diversity.[5] The choice of bioisostere will be highly dependent on the specific target and the desired property improvements.

Conclusion

The azepane ring is a versatile and valuable scaffold in modern drug discovery. The structure-activity relationships of its derivatives are complex and highly dependent on the specific modifications made to the ring. This guide has provided a comparative overview of key modification strategies, including N-substitution, ring fusion and spirocyclization, and C-substitution. The presented experimental data and protocols serve as a practical resource for researchers aiming to design and synthesize novel azepane-based therapeutics. A thorough understanding of the SAR principles outlined herein will undoubtedly facilitate the development of next-generation drugs with improved efficacy and safety profiles.

References

  • Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2162791. [Link]

  • Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

  • O'Donovan, D. H., et al. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. Organic Letters. [Link]

  • Reymond, J.-L. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Reymond Research Group. [Link]

  • figshare. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

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A Comprehensive Guide to Investigating the In Vitro and In Vivo Efficacy of N'-(1-Methylazepan-4-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for evaluating the therapeutic potential of N'-(1-Methylazepan-4-yl)benzohydrazide, a compound identified as a principal impurity of the anti-allergic agent Azelastine.[1][2][3] While direct efficacy data for this specific molecule is not publicly available, its core benzohydrazide structure is a well-established pharmacophore known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[4][5] This document outlines a comprehensive, multi-stage research program to systematically investigate the in vitro and in vivo anticancer efficacy of this compound, with a proposed focus on colorectal cancer, a major global health concern.

The strategic approach detailed herein is designed to first establish a foundational understanding of the compound's cytotoxic and mechanistic properties in vitro before progressing to more complex in vivo models. This phased methodology ensures a rigorous and resource-efficient evaluation of its potential as a novel therapeutic agent.

Part 1: In Vitro Efficacy Evaluation

The initial phase of this investigation will focus on characterizing the cytotoxic and mechanistic profile of this compound in a panel of human colorectal cancer (CRC) cell lines. This will allow for a preliminary assessment of its potency and selectivity.

Cell Line Selection and Culture

A selection of well-characterized CRC cell lines is crucial to obtaining a comprehensive understanding of the compound's activity across different molecular subtypes of the disease. The following cell lines are recommended:

  • HT-29: A human colorectal adenocarcinoma cell line, representing a more differentiated phenotype.

  • HCT116: A human colorectal carcinoma cell line, known for its rapid proliferation and use in xenograft models.

  • SW620: A human colorectal adenocarcinoma cell line derived from a metastatic site, representing a more aggressive disease stage.

  • NCM460: A normal human colon mucosal epithelial cell line, to serve as a control for assessing cytotoxicity against non-malignant cells.

All cell lines should be cultured in their recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. It will be used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Experimental Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 72 hours. 5-Fluorouracil (5-FU), a standard chemotherapeutic for CRC, will be used as a positive control.

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Data Presentation:

The results of the MTT assay will be summarized in the following table:

CompoundHT-29 IC₅₀ (µM)HCT116 IC₅₀ (µM)SW620 IC₅₀ (µM)NCM460 IC₅₀ (µM)Selectivity Index (NCM460/HCT116)
This compoundExperimental DataExperimental DataExperimental DataExperimental DataCalculated Value
5-FluorouracilExperimental DataExperimental DataExperimental DataExperimental DataCalculated Value
Mechanistic Insights: Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by this compound, apoptosis and cell cycle progression will be analyzed using flow cytometry.

Experimental Workflow Diagram:

G cluster_0 Cell Treatment and Preparation cluster_1 Apoptosis Assay cluster_2 Cell Cycle Assay start Seed HCT116 cells treat Treat with IC₅₀ concentration of This compound for 48h start->treat harvest Harvest and wash cells treat->harvest annexin Stain with Annexin V-FITC and Propidium Iodide harvest->annexin fix Fix cells in 70% ethanol harvest->fix flow_apoptosis Analyze by Flow Cytometry annexin->flow_apoptosis pi_stain Stain with Propidium Iodide and RNase A fix->pi_stain flow_cellcycle Analyze by Flow Cytometry pi_stain->flow_cellcycle

Caption: Workflow for apoptosis and cell cycle analysis.

Part 2: In Vivo Efficacy Evaluation

Following promising in vitro results, the anticancer efficacy of this compound will be evaluated in a preclinical mouse model of colorectal cancer.

Animal Model: HCT116 Xenograft Model

The HCT116 xenograft model is a widely used and well-characterized model for studying the efficacy of anticancer agents in colorectal cancer.

Experimental Protocol:

  • Animal Acclimatization: Female athymic nude mice (6-8 weeks old) will be acclimatized for one week.

  • Tumor Cell Implantation: HCT116 cells (5 x 10⁶ cells in Matrigel) will be subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors will be allowed to grow to a palpable size (approximately 100-150 mm³). Mice will then be randomized into treatment groups (n=8-10 mice/group).

  • Treatment Administration:

    • Vehicle control (e.g., saline with 5% DMSO)

    • This compound (e.g., 25 and 50 mg/kg, administered intraperitoneally daily)

    • 5-Fluorouracil (e.g., 20 mg/kg, administered intraperitoneally every three days)

  • Monitoring: Tumor volume and body weight will be measured twice weekly.

  • Endpoint: The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).

  • Tissue Collection: At the end of the study, tumors will be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Data Analysis and Presentation

The primary endpoint will be tumor growth inhibition. Secondary endpoints will include body weight changes as a measure of toxicity.

Data Presentation:

The in vivo efficacy data will be presented in the following table:

Treatment GroupDose and ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Experimental Data-Experimental Data
This compound25 mg/kg, dailyExperimental DataCalculated ValueExperimental Data
This compound50 mg/kg, dailyExperimental DataCalculated ValueExperimental Data
5-Fluorouracil20 mg/kg, q3dExperimental DataCalculated ValueExperimental Data

Part 3: Proposed Signaling Pathway

Based on the known activities of some anticancer agents, a hypothetical signaling pathway that could be modulated by this compound is the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis.

Hypothetical Signaling Pathway Diagram:

G compound This compound dna_damage DNA Damage compound->dna_damage p53 p53 Activation dna_damage->p53 mdm2 MDM2 p53->mdm2 p21 p21 Expression p53->p21 bax Bax Expression p53->bax cell_cycle_arrest G1/S Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis bax->apoptosis

Caption: Hypothetical p53 signaling pathway modulation.

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial investigation of the in vitro and in vivo anticancer efficacy of this compound. The proposed experiments are designed to provide a clear and objective assessment of its therapeutic potential and to elucidate its mechanism of action. Positive results from this research program would warrant further preclinical development, including pharmacokinetic and toxicology studies, to advance this compound towards clinical evaluation.

References

  • Veeprho. Azelastine EP Impurity B | CAS 110406-94-5. Available from: [Link]

  • LookChem. azelaic acid suppliers USA. Available from: [Link]

  • Axios Research. Azelastine EP Impurity B - CAS - 110406-94-5. Available from: [Link]

  • SAVA Healthcare Ltd. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propio. Available from: [Link]

  • SynZeal. Azelastine Impurities. Available from: [Link]

  • SynZeal. Azelastine EP Impurity B | 117078-69-0. Available from: [Link]

  • The Pharma Innovation. Benzohydrazides: As potential bio-active agents. 2018;7(7):933-940. Available from: [Link]

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A Comparative Docking Study of N'-(1-Methylazepan-4-yl)benzohydrazide Derivatives as Potential Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of N'-(1-Methylazepan-4-yl)benzohydrazide and its rationally designed derivatives through a rigorous molecular docking workflow. We will explore the structural basis of their potential inhibitory activity against human acetylcholinesterase (AChE), a key enzyme implicated in the progression of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurodegenerative disorders.

Introduction: The Therapeutic Potential of Benzohydrazides

Benzohydrazide derivatives are a versatile class of compounds known for a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1] The core this compound scaffold serves as a valuable starting point for the design of novel bioactive molecules. While this specific compound is recognized as a pharmaceutical intermediate in the synthesis of antiallergy agents, its potential as a modulator of other biological targets remains an area of active investigation.[2]

One of the most promising applications for benzohydrazide derivatives is in the inhibition of acetylcholinesterase (AChE).[3] AChE is a serine hydrolase responsible for the breakdown of the neurotransmitter acetylcholine.[4] The inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease.[4] Several studies have demonstrated the potential of various benzohydrazide derivatives as AChE inhibitors, making this an attractive avenue for further exploration.[3][5]

This guide will delineate a comparative in silico study of a parent this compound and a focused set of its derivatives. By employing molecular docking, we aim to predict their binding affinities and modes of interaction within the active site of human AChE. The insights gained from this study can guide the synthesis and experimental validation of the most promising candidates.

Experimental Design and Rationale

A robust and well-validated molecular docking protocol is paramount for generating reliable in silico data.[6] Our experimental design is grounded in established methodologies for structure-based drug design and focuses on ensuring the reproducibility and scientific validity of the results.

Selection of the Target Protein

Human acetylcholinesterase (hAChE) was selected as the target protein for this study. The three-dimensional crystal structure of hAChE provides a high-resolution map of the enzyme's active site, enabling a detailed analysis of protein-ligand interactions. For this study, we will utilize the crystal structure of hAChE co-crystallized with the inhibitor donepezil (PDB ID: 4EY7), a widely used reference compound in Alzheimer's disease research. This choice allows for a direct comparison of the binding modes of our test compounds with a clinically relevant inhibitor.

Design of the Ligand Library

To explore the structure-activity relationship (SAR) of this compound derivatives, a small, focused library of hypothetical compounds was designed. The parent compound (MAB-0) serves as our baseline. The derivatives (MAB-1 to MAB-4) incorporate substituents with varying electronic and steric properties on the benzoyl ring. This approach allows us to probe the impact of these modifications on the binding affinity and interaction patterns within the AChE active site.

Table 1: Library of this compound Derivatives

Compound IDR-Group on Benzoyl RingRationale
MAB-0-H (Parent Compound)Baseline for comparison
MAB-14-NO₂Strong electron-withdrawing group
MAB-24-OCH₃Electron-donating group
MAB-34-ClHalogen with moderate electron-withdrawing and steric effects
MAB-43,4-diClIncreased steric bulk and electron-withdrawing character

Detailed Molecular Docking Protocol

The following protocol outlines the step-by-step methodology for our comparative docking study. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Protein Preparation

The initial step involves preparing the target protein structure for docking. This is a critical phase, as the quality of the protein structure directly impacts the accuracy of the docking results.

  • Retrieval of the Protein Structure: The 3D crystal structure of human acetylcholinesterase (PDB ID: 4EY7) will be downloaded from the Protein Data Bank (RCSB PDB).

  • Initial Cleaning of the PDB File: Non-essential components such as water molecules, co-solvents, and the co-crystallized ligand (donepezil) will be removed from the PDB file. Water molecules can interfere with the docking algorithm and are typically removed unless they are known to play a crucial role in ligand binding.

  • Addition of Hydrogen Atoms: Hydrogen atoms are not typically resolved in X-ray crystal structures. Therefore, polar hydrogen atoms will be added to the protein structure using a molecular modeling software package such as Schrödinger's Protein Preparation Wizard or AutoDock Tools. This step is essential for accurate hydrogen bond calculations.

  • Assigning Charges and Protonation States: The protonation states of the amino acid residues, particularly histidine, aspartate, and glutamate, will be determined at a physiological pH of 7.4. Partial charges will be assigned to all atoms using a standard force field like OPLS3e or Gasteiger.

  • Energy Minimization: A constrained energy minimization of the protein structure will be performed to relieve any steric clashes that may have been introduced during the preparation steps. The backbone atoms are typically constrained to preserve the overall fold of the protein.

Ligand Preparation

The ligands must also be carefully prepared to ensure they are in a realistic and low-energy conformation for docking.

  • 2D to 3D Conversion: The 2D structures of the parent compound (MAB-0) and its derivatives (MAB-1 to MAB-4) will be sketched using a chemical drawing tool like ChemDraw and then converted to 3D structures.

  • Ligand Optimization: The 3D structures of the ligands will be subjected to geometry optimization using a suitable force field (e.g., MMFF94). This step ensures that the bond lengths, bond angles, and dihedral angles are in their lowest energy states.

  • Tautomer and Ionization State Generation: The possible tautomeric and ionization states of the ligands at a physiological pH of 7.4 will be generated. For the this compound scaffold, the azepane nitrogen is likely to be protonated at this pH.

  • Assigning Partial Charges: Partial charges will be assigned to the ligand atoms, consistent with the force field used for the protein.

Docking Simulation

The core of the in silico experiment is the docking simulation, where the prepared ligands are docked into the active site of the prepared protein.

  • Active Site Definition: The binding site of AChE is a deep and narrow gorge.[7] The docking grid, which defines the search space for the ligand, will be centered on the co-crystallized ligand (donepezil) from the original PDB file. The grid box dimensions will be set to encompass the entire active site gorge, including the catalytic active site (CAS) and the peripheral anionic site (PAS).[8]

  • Docking Algorithm: A robust and widely validated docking algorithm, such as AutoDock Vina or Glide, will be used. These algorithms employ sophisticated search methods to explore the conformational space of the ligand within the binding site and scoring functions to estimate the binding affinity.

  • Execution of Docking: Each ligand will be docked into the prepared AChE structure. The docking software will generate a series of possible binding poses for each ligand, ranked by their predicted binding affinity (docking score).

Post-Docking Analysis

The final step involves a thorough analysis of the docking results to extract meaningful insights.

  • Binding Affinity Comparison: The docking scores (typically in kcal/mol) of all compounds will be compared. A more negative docking score generally indicates a higher predicted binding affinity.

  • Visualization of Binding Poses: The top-ranked binding pose for each ligand will be visualized in 3D using a molecular graphics program like PyMOL or UCSF Chimera. This allows for a qualitative assessment of the ligand's fit within the active site.

  • Analysis of Key Interactions: The interactions between the ligands and the key amino acid residues in the AChE active site will be analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and pi-pi stacking interactions. Key residues in the AChE active site include the catalytic triad (Ser203, His447, Glu334), the anionic subsite (Trp86, Tyr133), and the peripheral anionic site (Trp286, Tyr337).[9]

  • Ligand Efficiency Calculation: Ligand efficiency (LE) is a useful metric for comparing compounds of different sizes. It is calculated as the binding energy divided by the number of heavy atoms. This helps in identifying smaller compounds that have a high binding affinity per atom.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the comparative molecular docking workflow.

G cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB: 4EY7) docking Molecular Docking (Grid Box Definition) protein_prep->docking Prepared Protein ligand_prep Ligand Preparation (MAB-0 to MAB-4) ligand_prep->docking Prepared Ligands analysis Post-Docking Analysis (Binding Energy, Interactions) docking->analysis comparison Comparative Analysis (SAR Insights) analysis->comparison

Caption: Molecular docking workflow from preparation to analysis.

Results: Comparative Analysis of Docking Data

The following table summarizes the hypothetical results of our comparative docking study. The data presented here is for illustrative purposes to guide the interpretation of a real-world docking experiment.

Table 2: Hypothetical Docking Results for this compound Derivatives against AChE

Compound IDBinding Affinity (kcal/mol)Ligand Efficiency (LE)Key Interacting Residues
MAB-0 (-H)-8.2-0.41Trp86, Tyr337, Phe338
MAB-1 (-NO₂)-9.5-0.45Trp86, Tyr124, Ser203, Tyr337
MAB-2 (-OCH₃)-8.5-0.40Trp86, Tyr337, Phe338
MAB-3 (-Cl)-8.9-0.42Trp86, Tyr337, Phe338
MAB-4 (-diCl)-9.2-0.42Trp86, Tyr124, Tyr337, Phe338
Donepezil (Ref)-11.5-0.41Trp86, Trp286, Tyr337, Phe338
  • MAB-1 , with the electron-withdrawing nitro group, exhibits the highest predicted binding affinity among the designed derivatives. This suggests that the nitro group may be forming favorable interactions, potentially a hydrogen bond with Ser203 in the catalytic triad.

  • The parent compound MAB-0 and the derivatives with electron-donating or moderately electron-withdrawing groups (MAB-2 and MAB-3 ) show good, but lower, predicted binding affinities.

  • MAB-4 , with two chloro substituents, shows a strong binding affinity, likely due to a combination of electronic effects and favorable hydrophobic interactions.

  • All compounds are predicted to interact with key residues in the anionic subsite (Trp86) and the peripheral anionic site (Tyr337), which is consistent with the binding mode of many known AChE inhibitors.

Visualizing Key Interactions

The following diagram illustrates the hypothetical key interactions of the most promising derivative, MAB-1, within the active site of acetylcholinesterase.

G cluster_cas Catalytic Active Site cluster_pas Peripheral Anionic Site MAB1 MAB-1 Trp86 Trp86 MAB1->Trp86 Pi-Pi Stacking Ser203 Ser203 MAB1->Ser203 Hydrogen Bond Tyr124 Tyr124 MAB1->Tyr124 Hydrophobic Interaction Tyr337 Tyr337 MAB1->Tyr337 Pi-Pi Stacking

Caption: Key interactions of MAB-1 in the AChE active site.

Discussion and Future Directions

This in silico comparative study provides valuable insights into the potential of this compound derivatives as acetylcholinesterase inhibitors. The hypothetical results suggest that substitution on the benzoyl ring can significantly influence the binding affinity. Specifically, the introduction of an electron-withdrawing group like a nitro group at the 4-position appears to be a promising strategy for enhancing the inhibitory potency.

The predicted interactions with key residues in both the catalytic and peripheral anionic sites of AChE provide a strong rationale for the observed (hypothetical) binding affinities. The pi-pi stacking interactions with Trp86 and Tyr337 are common features of AChE inhibitors, and the potential for hydrogen bonding with Ser203 in the catalytic triad by the nitro group of MAB-1 is a particularly noteworthy finding.

It is crucial to emphasize that these are computational predictions and require experimental validation. The next logical steps would be:

  • Synthesis: The designed derivatives (MAB-0 to MAB-4) should be synthesized and characterized.

  • In Vitro Enzyme Inhibition Assays: The synthesized compounds should be tested for their ability to inhibit AChE using a standard method like the Ellman's assay. This will allow for the determination of their IC₅₀ values.

  • Further SAR Exploration: Based on the experimental results, further derivatives could be designed and synthesized to optimize the potency and selectivity.

  • In Vivo Studies: The most promising compounds from the in vitro assays could then be advanced to in vivo studies in relevant animal models of Alzheimer's disease.

References

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. Available at: [Link]

  • Kratky, M., et al. (2023). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Pharmaceuticals, 16(2), 172. Available at: [Link]

  • Kratky, M., et al. (2023). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. PMC. Available at: [Link]

  • PDB-101. (n.d.). Acetylcholinesterase. RCSB PDB. Retrieved from [Link]

  • Proteopedia. (2018). Human Acetylcholinesterase. Retrieved from [Link]

  • Taylor, P., & Radic, Z. (1994). The cholinesterases: from genes to proteins. Annual review of pharmacology and toxicology, 34(1), 281-320. Available at: [Link]

  • Tandfonline. (n.d.). Acetylcholinesterases – the structural similarities and differences. Retrieved from [Link]

  • The Pharma Innovation. (2018). Benzohydrazides: As potential bio-active agents. Retrieved from [Link]

  • Uniprot. (n.d.). P22303 · ACES_HUMAN. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of N'-(1-Methylazepan-4-yl)benzohydrazide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of N'-(1-Methylazepan-4-yl)benzohydrazide (CAS No. 110406-94-5). As a crucial intermediate in pharmaceutical synthesis, particularly for drugs like Azelastine, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework grounded in scientific integrity and regulatory compliance.

Hazard Assessment and Personal Protective Equipment (PPE)

Understanding the inherent risks of this compound is the foundation of its safe management. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[4][5]

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation[4]

Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound, especially during disposal procedures.

Table 1: Hazard Summary and Required PPE

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or chemical splash goggles.
Skin Irritation (Category 2)Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Irritation (Category 2A)Safety glasses with side shields or chemical splash goggles.
Acute Toxicity, Inhalation (Category 4)Use in a well-ventilated area or a chemical fume hood. If aerosols or dust may be generated, a respirator may be necessary.
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Use in a well-ventilated area or a chemical fume hood.

The causality behind these PPE choices is to create a barrier between the researcher and the chemical, preventing accidental ingestion, skin or eye contact, and inhalation of dust or aerosols.

Waste Segregation and Container Management: A Self-Validating System

Proper segregation and containment are the first critical steps in the disposal workflow. This process is designed to be a self-validating system, minimizing the risk of accidental chemical reactions and ensuring clear communication of hazards.

Step 1: Designate a Hazardous Waste Container

  • Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice.

  • The container must be in good condition, with a secure, leak-proof lid.[6][7]

Step 2: Label the Container Clearly and Completely

  • The label must include the words "Hazardous Waste."[6][8][9]

  • Clearly write the full chemical name: "this compound" and its CAS number: "110406-94-5."

  • List all constituents of the waste, including any solvents, with their approximate percentages.

  • Indicate the date when the waste was first added to the container.

Step 3: Segregate from Incompatible Materials

  • Store the waste container in a designated satellite accumulation area within the laboratory.[8][9]

  • Crucially, segregate this waste from strong oxidizing agents, acids, and bases to prevent potentially violent reactions. Hydrazine derivatives can be reactive.[10]

Step-by-Step Disposal Protocol

Under no circumstances should this compound be disposed of down the drain or in the regular solid waste stream.[8] Improper disposal can lead to environmental contamination and significant legal and financial repercussions.[11]

For Small Quantities (Residual amounts on labware):

  • Rinsing: Triple rinse the contaminated labware with a suitable solvent (e.g., methanol or ethanol).

  • Collection of Rinsate: The first rinseate must be collected and disposed of as hazardous waste in your designated container.[12] Subsequent rinses may also need to be collected depending on institutional policies and the level of contamination.

  • Decontamination: After rinsing, wash the labware with soap and water.

For Bulk Quantities (Unused or expired material):

  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary authority on chemical waste disposal.[8] Always consult their specific protocols first.

  • Waste Pickup Request: Once the hazardous waste container is full (typically no more than 90% capacity), submit a waste pickup request to your EHS department.[7]

  • Professional Disposal: The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company.[8] The preferred method of disposal for many organic compounds of this nature, including hydrazine derivatives, is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[8][10]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it is manageable by laboratory personnel. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.[12]

  • Don Appropriate PPE: Before attempting to clean a manageable spill, ensure you are wearing the correct PPE as outlined in Table 1.

  • Contain and Absorb: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the substance.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[8]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.[8]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, in accordance with your institution's policies.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_spill Emergency Path start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Compatible Hazardous Waste Container ppe->container segregate Segregate from Incompatibles (Oxidizers, Acids, Bases) container->segregate spill Spill Occurs? segregate->spill bulk Bulk Waste or Residual Contamination? segregate->bulk spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill->bulk No spill_protocol->bulk bulk_disposal Transfer to Hazardous Waste Container bulk->bulk_disposal Bulk residual_disposal Triple Rinse Labware, Collect First Rinsate as Hazardous Waste bulk->residual_disposal Residual container_full Container Full? bulk_disposal->container_full residual_disposal->container_full store Store in Satellite Accumulation Area container_full->store No ehs_pickup Request EHS Waste Pickup container_full->ehs_pickup Yes store->bulk incineration Professional Disposal (High-Temperature Incineration) ehs_pickup->incineration

Caption: Decision workflow for the safe disposal of this compound.

References

  • N'-(1-Methylazepan-4-yl)benzohydrazine-d5 | 1346599-80-1. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved January 22, 2026, from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved January 22, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved January 22, 2026, from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University. Retrieved January 22, 2026, from [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University. Retrieved January 22, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 22, 2026, from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania. Retrieved January 22, 2026, from [Link]

  • This compound | CAS:110406-94-5. (n.d.). Ark Pharma Scientific Limited. Retrieved January 22, 2026, from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved January 22, 2026, from [Link]

  • Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved January 22, 2026, from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved January 22, 2026, from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved January 22, 2026, from [Link]

  • Production, Import, Use, and Disposal. (1997). In Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved January 22, 2026, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved January 22, 2026, from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved January 22, 2026, from [Link]

  • Organic Compound Turns Toxic Waste into Harmless Byproducts. (n.d.). NASA Spinoff. Retrieved January 22, 2026, from [Link]

  • Hydrazine (HSG 56, 1991). (n.d.). INCHEM. Retrieved January 22, 2026, from [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Azepane. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Wang, Y., et al. (2018). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters, 20(15), 4599-4602.

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Navigating the Safe Handling of N'-(1-Methylazepan-4-yl)benzohydrazide: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a key intermediate in the synthesis of pharmaceuticals like Azelastine, N'-(1-Methylazepan-4-yl)benzohydrazide is a compound of significant interest.[1][2] However, its structural relationship to the hydrazide class of chemicals necessitates a robust and well-informed approach to laboratory safety. This guide moves beyond generic safety data sheets to provide a comprehensive, field-tested framework for handling this compound, ensuring both the integrity of your research and the protection of your team.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation [3]

While these are the specific hazards listed for this compound, its core structure as a benzohydrazide derivative warrants a broader consideration of the risks associated with hydrazine and its analogues. Hydrazines as a class are recognized for their potential as carcinogens, sensitizers, and reproductive toxins.[3] They can also be corrosive and cause severe damage to the skin, eyes, and respiratory tract upon contact.[3] Therefore, the safety protocols outlined below are designed to provide a comprehensive shield against both the known hazards of this compound and the potential risks of the broader hydrazide family.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required equipment, with a detailed explanation of the rationale behind each selection.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Provides a robust barrier against skin contact.[4] Double-gloving is a best practice to mitigate the risk of tears or punctures.
Eye Protection Chemical Splash GogglesProtects against splashes and aerosols that can cause serious eye irritation.[3][5]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant coat is a prudent measure given the reactivity of some hydrazine compounds.[4]
Respiratory Protection Use within a certified Chemical Fume HoodA properly functioning chemical fume hood is the primary engineering control to prevent inhalation of powders or vapors.[3][5]

Expert Insight: The choice of nitrile or neoprene gloves is based on their proven resistance to a wide range of chemicals.[4] Always inspect your gloves for any signs of degradation or perforation before use.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe working environment.

Safe Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Prep Gather all necessary PPE and materials FumeHood Ensure chemical fume hood is certified and operational Prep->FumeHood Weigh Weigh the compound within the fume hood FumeHood->Weigh Dissolve Prepare solutions within the fume hood Weigh->Dissolve Decontaminate Decontaminate all surfaces and equipment Dissolve->Decontaminate Dispose Dispose of waste in a designated hazardous waste container Decontaminate->Dispose

Caption: A logical workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Verify that the chemical fume hood has a current certification and that the airflow is adequate. A simple visual check with a tissue can provide a quick confirmation of airflow direction.[6]

    • Gather all necessary equipment, including spatulas, weigh boats, solvents, and a designated, clearly labeled hazardous waste container.

  • Handling in a Chemical Fume Hood:

    • Weighing:

      • Perform all weighing operations deep within the fume hood, at least 6 inches from the sash.[6][7]

      • To minimize the generation of airborne powder, consider using the "tare method": place a container on the balance, tare it, add the powder inside the fume hood, and then re-weigh the container.[8]

      • Use disposable weigh boats and spatulas to prevent cross-contamination.[8]

    • Solution Preparation:

      • Add solvents slowly and carefully to the solid compound to avoid splashing.

      • Keep all containers capped when not in immediate use.

  • Cleanup:

    • Wipe down all surfaces within the fume hood with an appropriate solvent to decontaminate them.

    • Carefully remove and dispose of gloves in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Emergency Procedures: Planning for the Unexpected

Emergency Response cluster_Spill Spill Response cluster_Exposure Exposure Response Spill Chemical Spill Evacuate Evacuate the immediate area Spill->Evacuate Exposure Personal Exposure Skin Skin Contact: Flush with water for 15 minutes Exposure->Skin Eye Eye Contact: Flush with eyewash for 15 minutes Exposure->Eye Inhalation Inhalation: Move to fresh air Exposure->Inhalation Notify Notify supervisor and EHS Evacuate->Notify Secure Secure the area to prevent entry Notify->Secure Cleanup Allow trained personnel to clean the spill Secure->Cleanup Medical Seek immediate medical attention Skin->Medical Eye->Medical Inhalation->Medical

Caption: A clear action plan for spills and personal exposures.

In the event of a spill:

  • Evacuate: Immediately clear the area of all personnel.[4]

  • Notify: Inform your supervisor and the institutional Environmental Health and Safety (EHS) office.

  • Secure: Prevent unauthorized entry into the contaminated area.

  • Cleanup: Do not attempt to clean up a significant spill of a hazardous powder yourself.[1] Wait for trained emergency responders.

In the event of personal exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[9] Seek prompt medical attention.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound, including gloves, weigh boats, and excess compound, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.[3]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: this compound.[4]

  • Disposal: Follow your institution's specific procedures for the disposal of chemical waste. Contact your EHS office for guidance on waste pickup and disposal.[3]

By adhering to these detailed safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, fostering a culture of safety and scientific excellence within your laboratory.

References

  • National Center for Biotechnology Information. Toxicological Profile for Hydrazines. Available from: [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. (2018). Available from: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. Available from: [Link]

  • University of Notre Dame. Hydrazine - Risk Management and Safety. Available from: [Link]

  • Pharmaffiliates. N'-(1-Methylazepan-4-yl)benzohydrazine-d5. Available from: [Link]

  • University of New Mexico. Hydrazine Standard Operating Procedure Template. Available from: [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Hydrazine. Available from: [Link]

  • University of Illinois Urbana-Champaign. Chemical Fume Hoods. Available from: [Link]

  • Duke University. Working Safely with Toxic Powders. Available from: [Link]

  • Defense Technical Information Center. Safety and Handling of Hydrazine. Available from: [Link]

  • Lab Manager. Best Practices for Operating & Maintaining Your Chemical Fume Hood. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.